molecular formula C22H23N5 B15601308 PI5P4Ks-IN-2

PI5P4Ks-IN-2

Katalognummer: B15601308
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: XIEZMAUGHWKZDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PI5P4Ks-IN-2 is a useful research compound. Its molecular formula is C22H23N5 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H23N5

Molekulargewicht

357.5 g/mol

IUPAC-Name

5-methyl-2-(2-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5/c1-15(2)17-9-4-5-10-18(17)21-25-19-11-13-27(3)20(19)22(26-21)24-14-16-8-6-7-12-23-16/h4-13,15H,14H2,1-3H3,(H,24,25,26)

InChI-Schlüssel

XIEZMAUGHWKZDR-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI5P4Ks-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ). It details its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization, offering valuable insights for research and therapeutic development.

Introduction to Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks)

The Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that are pivotal in cellular signaling.[1] These enzymes catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical step in the phosphoinositide signaling pathway.[1][2] This pathway is integral to a multitude of cellular functions, including cell growth, proliferation, and survival.[1] The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[1][3]

Given their role in fundamental cellular processes, dysregulation of PI5P4K activity has been implicated in a variety of diseases, such as cancer and metabolic disorders, making them attractive targets for therapeutic intervention.[1][4] this compound has been identified as a valuable chemical probe due to its notable selectivity for the PI5P4Kγ isoform.[1]

Mechanism of Action of this compound

This compound functions as a potent and highly selective inhibitor of the PI5P4Kγ isoform, exhibiting significantly lower activity against the alpha and beta isoforms.[5] This selectivity allows for the precise investigation of the specific biological roles of PI5P4Kγ.[5] The compound, also referred to as compound 40, demonstrates a clear preference for PI5P4Kγ in in vitro biochemical assays.[5] It is reported to have a non-ATP-competitive, allosteric binding mode.[6]

Quantitative Data Presentation

The inhibitory activity of this compound and other representative PI5P4K inhibitors are summarized in the table below. The data highlights the selectivity profile of these compounds. Caution should be exercised when directly comparing absolute values from different sources due to potential variations in experimental conditions.[7]

InhibitorTypeTarget(s)pIC50IC50Ki
This compound γ-selectivePI5P4Kα< 4.3> 50 µM-
PI5P4Kβ< 4.6> 25 µM> 30,000 nM
PI5P4Kγ6.2630 nM68 nM
PI5P4Kγ+*0.32--
THZ-P1-2 Pan-inhibitor (covalent)PI5P4Kα-190 nM-
CVM-05-002 Pan-inhibitorPI5P4Kα-270 nM-
PI5P4Kβ-1.7 µM-
NIH-12848 γ-selectivePI5P4Kγ-2-3 µM-
CC260 α/β-selectivePI5P4Kα--40 nM
PI5P4Kβ--30 nM

*Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.[1][7] Ki represents the inhibition constant, with a lower value indicating higher binding affinity.[1] PI5P4Kγ+ is a mutant form with enhanced kinase activity used in some assays.[7] Data is compiled from multiple sources.[5][6][7]

Signaling Pathways and Visualizations

The PI5P4K signaling pathway is central to phosphoinositide metabolism. PI5P4Ks phosphorylate PI5P to produce PI(4,5)P2, a key signaling molecule and a precursor for other second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This pathway intersects with other critical signaling networks, including the mTOR and Hippo pathways, thereby influencing fundamental cellular processes.[1][3]

PI5P4K_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kinase PI5P4K Isoforms cluster_downstream Downstream Signaling PI Phosphatidylinositol (PI) PI5P PI 5-Phosphate (PI5P) PI->PI5P Various Kinases PI5P4Ka PI5P4Kα PI5P->PI5P4Ka PI5P4Kb PI5P4Kβ PI5P->PI5P4Kb PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg PIP2 PI 4,5-Bisphosphate (PI(4,5)P2) PI5P4Ka->PIP2 PI5P4Kb->PIP2 PI5P4Kg->PIP2 CellGrowth Cell Growth PIP2->CellGrowth Proliferation Proliferation PIP2->Proliferation Survival Survival PIP2->Survival mTOR_Hippo mTOR & Hippo Pathways PIP2->mTOR_Hippo Inhibitor This compound Inhibitor->PI5P4Kg Inhibits

Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involves several key biochemical and cellular assays to ascertain its potency, selectivity, and effects on cells.

1. Biochemical Kinase Assay (ADP-Glo™)

This assay is used to quantify the inhibitory activity of a compound by measuring the amount of ADP produced during the kinase reaction.[5][7]

  • Materials:

    • Recombinant human PI5P4Kα, PI5P4Kβ, and PI5P4Kγ enzymes.[5]

    • Phosphatidylinositol 5-phosphate (PI5P) substrate.[5]

    • ATP (concentration kept near the Km for each enzyme).[5]

    • This compound or other test compounds.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).[1]

    • ADP-Glo™ Kinase Assay Kit.

  • Procedure:

    • Prepare a reaction mixture containing the PI5P4K enzyme, PI5P substrate, and kinase buffer.[7]

    • Add serial dilutions of this compound to the mixture.[7]

    • Initiate the kinase reaction by adding ATP.[7]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[7]

    • Add the ADP-Glo™ reagent to terminate the reaction and convert ADP to a luminescent signal.[5]

    • Measure luminescence using a plate reader.[5][7]

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[5]

2. Binding Affinity Determination (Ki)

These assays determine the binding affinity of the inhibitor to the kinase.

  • Method:

    • Commercially available binding assays are typically used.[5]

    • The principle often involves a competition experiment where the inhibitor competes against a known high-affinity ligand for binding to the target kinase.[5]

    • The Ki value is then calculated from the competition data.

3. Cell Viability / Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation of cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells by measuring ATP levels, which indicates the presence of metabolically active cells.[1]

  • Materials:

    • Relevant cancer cell lines (e.g., leukemia cell lines).[1]

    • Cell culture medium.

    • This compound.

    • 96-well or 384-well plates.

    • CellTiter-Glo® Reagent.

    • Luminometer.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® Reagent to the wells.

    • Incubate to stabilize the luminescent signal.[1]

    • Measure luminescence with a plate-reading luminometer.[1]

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) relative to a vehicle-treated control.[1]

Experimental Workflow Visualization

The discovery and characterization of a kinase inhibitor like this compound generally follow a structured workflow.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_development Development Phase Hit_ID Hit Identification (e.g., High-Throughput Screening) Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Biochem_Assay Biochemical Assays (Potency & Selectivity - IC50, Ki) Hit_to_Lead->Biochem_Assay Cellular_Assay Cellular Assays (Cell Viability, Target Engagement) Biochem_Assay->Cellular_Assay Confirm Cellular Activity Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Preclinical Preclinical Development In_Vivo->Preclinical Lead_Opt->In_Vivo

Caption: A generalized workflow for kinase inhibitor discovery and development.

Conclusion

This compound stands out as a highly selective and potent allosteric inhibitor of PI5P4Kγ.[5][8] Its distinct selectivity profile makes it an indispensable tool for elucidating the specific functions of the PI5P4Kγ isoform in complex cellular signaling networks. The availability of such isoform-selective inhibitors is crucial for advancing our understanding of PI5P4K biology and for the development of targeted therapies for diseases driven by the dysregulation of this pathway.[7]

References

PI5P4Ks-IN-2 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of PI5P4K Inhibitors

A Note on Nomenclature: While the initial query referenced "PI5P4Ks-IN-2," a thorough review of scientific literature indicates this specific designation is not widely documented. This guide will focus on the broader discovery and development landscape of inhibitors for the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, referencing key discovered compounds like THZ-P1-2 and others. The principles, pathways, and protocols discussed are central to the development of any PI5P4K inhibitor.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling.[1] They catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical step in the phosphoinositide signaling pathway that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] The PI5P4K family comprises three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[1][3]

Dysregulation of PI5P4K activity has been implicated in numerous pathologies, most notably cancer.[2][4][5] These kinases are crucial for cancer cells to adapt to metabolic stress, and their inhibition can expose therapeutic vulnerabilities, particularly in tumors with mutations in the p53 tumor suppressor gene.[5][6] Consequently, PI5P4Ks have emerged as attractive therapeutic targets for the development of novel anti-cancer agents.[4][6][7] This has spurred significant research into the discovery of small molecule inhibitors that can modulate their activity.

Quantitative Data Summary: PI5P4K Inhibitors

The development of PI5P4K inhibitors has yielded several compounds with varying potencies and selectivities across the three isoforms. The table below summarizes key quantitative data for some of the prominent inhibitors described in the literature.

Compound NameTarget(s)IC50 (PI5P4Kα)IC50 (PI5P4Kβ)IC50 (PI5P4Kγ)Assay TypeKey CharacteristicsReference(s)
THZ-P1-2 pan-PI5P4K---BiochemicalCovalent, irreversible inhibitor. Shows anti-proliferative activity in AML/ALL cell lines.[8][9]
CVM-05–002 pan-PI5P4K270 nM--ADP-GloReversible inhibitor identified via high-throughput screening.[7]
Compound 13 pan-PI5P4K----Potent, with excellent kinome-wide selectivity.[7]
ARUK2002821 PI5P4KαpIC50 = 8.0--ADP-GloPotent and selective for the alpha isoform.[9]
I-OMe-tyrphostin AG538 PI5P4Kα2.5 µM--Luciferase-coupledATP-competitive inhibitor.[4][9]
BAY-091 PI5P4Kα---HTSSelective chemical probe.[9]

Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data availability varies across publications.

Signaling Pathways and Discovery Workflow

The development of a kinase inhibitor follows a structured workflow, from initial target identification to preclinical characterization. The signaling context of the target is crucial for understanding the inhibitor's mechanism of action.

G cluster_0 Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Identifies initial hits Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Selects promising scaffolds Lead_Op Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Op Improves potency & selectivity Preclinical Preclinical Candidate Lead_Op->Preclinical Selects development candidate

Caption: A generalized workflow for kinase inhibitor discovery.

PI5P4Kγ, a key therapeutic target, is integrated into complex cellular signaling networks, particularly those related to stress responses like autophagy.

G PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg PIP2 PI(4,5)P2 mTORC1 mTORC1 Signaling PIP2->mTORC1 Influences PI5P4Kg->PIP2 Phosphorylation Autophagy Autophagy Regulation PI5P4Kg->Autophagy Required for autophagosome clearance Inhibitor PI5P4Kγ Inhibitor (e.g., this compound) Inhibitor->PI5P4Kg CellSurvival Cancer Cell Survival & Proliferation Autophagy->CellSurvival Suppresses under stress mTORC1->Autophagy Inhibits TFEB TFEB Nuclear Localization mTORC1->TFEB Inhibits mTORC1->CellSurvival Promotes

Caption: PI5P4Kγ signaling and its inhibition.

A key rationale for targeting PI5P4Ks is their synthetic lethal interaction with the loss of the p53 tumor suppressor, a common event in cancer.

G p53_WT p53 Wild-Type Cells PI5P4K_Inh PI5P4K Inhibition Viable1 Cell Viable p53_WT->Viable1 Normal Function Viable3 Cell Viable p53_Null p53-Null Cancer Cells Viable2 Cell Viable p53_Null->Viable2 Proliferation Apoptosis Synthetic Lethality (Cell Death) PI5P4K_Inh->Viable3 Targeted Effect PI5P4K_Inh->Apoptosis Induces Metabolic Stress

Caption: Logic of synthetic lethality with PI5P4K inhibition.

Experimental Protocols

The characterization of PI5P4K inhibitors involves a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (ADP-Glo™)

This is a widely used high-throughput method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10][11]

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

  • Materials:

    • Recombinant PI5P4K enzyme (α, β, or γ)

    • Substrate: D-myo-phosphatidylinositol 5-phosphate (PI5P)

    • Phosphodonor: ATP or GTP (note: PI5P4Kβ prefers GTP)[4][12]

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (inhibitors)

    • 384-well or 1536-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and add to the assay plate.

    • Add the PI5P4K enzyme and the PI5P substrate to the wells.

    • Initiate the kinase reaction by adding ATP (or GTP).

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Add the ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay ([γ-³²P]ATP)

This traditional method directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP into the lipid substrate.[1]

  • Principle: The kinase reaction is performed with [γ-³²P]ATP. The radiolabeled lipid product is then extracted, separated by thin-layer chromatography (TLC), and quantified by autoradiography or scintillation counting.

  • Procedure:

    • Set up the kinase reaction in a buffer containing the PI5P4K enzyme, PI5P substrate, and the test inhibitor.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., HCl).

    • Extract the lipid products using a solvent mixture (e.g., chloroform/methanol).

    • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

    • Visualize the radiolabeled product by exposing the TLC plate to a phosphor screen or X-ray film.

    • Quantify the signal to determine the level of inhibition.

Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is used to verify that an inhibitor binds to its intended target within a cellular environment.[7]

  • Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot.

  • Procedure:

    • Culture cells (e.g., HEK293T) and treat them with the test inhibitor or a vehicle control for a defined period.[7]

    • Harvest the cells, wash, and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble PI5P4K in the supernatant using SDS-PAGE and Western blotting with a specific antibody.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Cell Proliferation Assay (GI50)

This assay measures the effect of an inhibitor on the growth and proliferation of cancer cell lines.[1]

  • Principle: Cells are seeded in microplates and treated with a range of inhibitor concentrations. After an incubation period (e.g., 72 hours), cell viability is measured using a reagent like resazurin (B115843) or CellTiter-Glo®, which generates a fluorescent or luminescent signal proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., AML or p53-null cell lines) in 96-well plates and allow them to adhere overnight.[8]

    • Treat the cells with serial dilutions of the PI5P4K inhibitor.

    • Incubate the plates for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent).

    • Incubate to stabilize the signal (e.g., 10 minutes).

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Conclusion

The discovery and development of PI5P4K inhibitors represent a promising avenue for therapeutic intervention, particularly in oncology. The intricate role of these kinases in cellular metabolism and stress response pathways provides a strong rationale for their targeting. The advancement of potent and selective chemical probes, identified and characterized through rigorous biochemical and cellular assays, is crucial for further elucidating the biology of PI5P4Ks and for progressing these novel therapeutic strategies toward clinical application. The methodologies and data presented in this guide offer a foundational understanding of the core processes involved in this dynamic field of drug discovery.

References

The Enigmatic Role of PI5P4Kγ in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), encoded by the PIP4K2C gene, is a member of the type II phosphatidylinositol-5-phosphate (B1243415) 4-kinases (PI5P4Ks) family.[1] These enzymes catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling molecule involved in a plethora of cellular processes.[2] While the α and β isoforms of PI5P4K are well-characterized, PI5P4Kγ presents a more enigmatic profile, exhibiting significantly lower intrinsic kinase activity.[3][4] Emerging evidence suggests that PI5P4Kγ may function primarily as a scaffold or regulatory protein, influencing key signaling pathways through protein-protein interactions rather than robust enzymatic output.[1][5] This technical guide provides an in-depth exploration of the function of PI5P4Kγ in cell signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex roles in cellular pathways. Dysregulation of PI5P4Kγ has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders, making it an increasingly attractive target for therapeutic intervention.[6][7][8]

Core Enzymatic Function and Regulation

The canonical function of the PI5P4K family is the phosphorylation of PI5P at the 4'-hydroxyl of the inositol (B14025) ring, utilizing ATP as a phosphate (B84403) donor, to generate PI(4,5)P2.[9]

cluster_reactants Substrates cluster_products Products PI5P Phosphatidylinositol 5-phosphate (PI5P) PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma ATP ATP ATP->PI5P4Kgamma PI45P2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) PI5P4Kgamma->PI45P2 ADP ADP PI5P4Kgamma->ADP

Figure 1: Core enzymatic reaction of PI5P4Kγ.

However, in vitro studies have consistently demonstrated that PI5P4Kγ possesses a specific activity that is several orders of magnitude lower than that of PI5P4Kα and PI5P4Kβ.[3][4] This has led to the hypothesis that its physiological significance may extend beyond its catalytic function. Interestingly, the intrinsic ATPase activities of the three isoforms are very similar, suggesting that the differences lie in their ability to bind and phosphorylate their lipid substrate.[10] While PI5P4Kγ shows weak ATP- and GTP-dependent kinase activities, it does exhibit a preference for GTP over ATP, though its low overall activity has made it a less studied candidate for a GTP sensor compared to PI5P4Kβ.[11]

Role in Key Signaling Pathways

PI5P4Kγ is implicated in several critical signaling networks, where it appears to function as a key regulatory node.

mTORC1 Signaling

PI5P4Kγ is a direct substrate of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[12] In a feedback loop, PI5P4Kγ is phosphorylated by mTORC1, and in turn, PI5P4Kγ helps to maintain basal mTORC1 signaling, particularly under conditions of nutrient starvation.[12] Knockdown of PI5P4Kγ impairs mTORC1 signaling in starved cells.[12] This suggests a role for PI5P4Kγ in fine-tuning the cellular response to nutrient availability.[12]

Nutrients Nutrient Availability mTORC1 mTORC1 Nutrients->mTORC1 Activates PI5P4Kgamma PI5P4Kγ mTORC1->PI5P4Kgamma Phosphorylates Downstream mTORC1 Downstream Signaling (e.g., p70S6K, 4E-BP1) mTORC1->Downstream PI5P4Kgamma->mTORC1 Maintains Basal Activity (under starvation) Phospho_PI5P4Kgamma p-PI5P4Kγ CellGrowth Cell Growth & Proliferation Downstream->CellGrowth

Figure 2: PI5P4Kγ in the mTORC1 signaling pathway.

Notch Signaling

PI5P4Kγ positively regulates the Notch signaling pathway, a critical pathway in development and tissue homeostasis.[1][13] It promotes the recycling of the Notch receptor to the cell surface.[1] PI5P4Kγ is a substrate of the E3 ubiquitin ligase DTX1, which also targets the Notch1 receptor.[13] DTX1, Notch1, and PI5P4Kγ are all present on tubulovesicular recycling endosomes.[13] It is proposed that DTX1 controls Notch1 endosomal sorting by regulating PI5P4Kγ-mediated production of PI(4,5)P2.[13]

cluster_endosome Recycling Endosome Notch1_endo Notch1 Notch1_surface Notch1 (Cell Surface) Notch1_endo->Notch1_surface Recycling DTX1 DTX1 (E3 Ligase) DTX1->Notch1_endo Ubiquitinates PI5P4Kgamma PI5P4Kγ DTX1->PI5P4Kgamma Ubiquitinates PI45P2 PI(4,5)P2 PI5P4Kgamma->PI45P2 Produces PI45P2->Notch1_endo Promotes Recycling Signaling Notch Signaling Notch1_surface->Signaling Activates

Figure 3: PI5P4Kγ in Notch signaling and receptor recycling.

Other Signaling Interactions
  • Hippo Pathway: Recent studies have linked PI5P4K activity to the regulation of the Hippo signaling pathway, a key regulator of organ size and a pathway frequently dysregulated in cancer.[14] The core Hippo pathway kinases MST1 and MST2 have been shown to inhibit PI5P4K activity.[14]

  • Mitotic Spindle Assembly: Deletion of PI5P4Kγ leads to instability of mitotic spindle microtubules, indicating a crucial role in cell division.[1]

  • Scaffolding Functions: PI5P4Kγ has been proposed to suppress PI4P5K-mediated PI(4,5)P2 synthesis by forming an inactive hetero-tetramer with PI4P5K.[1]

Involvement in Disease

The diverse cellular functions of PI5P4Kγ position it as a key player in several human diseases.

  • Cancer: PI5P4Kγ exhibits a distinct expression pattern in cancer cells compared to its isoforms.[1] Its role in mTOR and Hippo signaling, both critical in cancer, makes it a compelling therapeutic target.[8][14] Targeting PI5P4Kγ could be a strategy to enhance cancer immunotherapy due to its role in immune regulation.[1]

  • Neurodegenerative Diseases: Genetic knockdown of PI5P4Kγ has been shown to reduce mutant huntingtin protein levels in fibroblasts from Huntington's disease patients, suggesting it as a potential therapeutic target for this and other neurodegenerative conditions.[1]

  • Autoimmune Diseases: A single nucleotide polymorphism near the PIP4K2C gene is associated with an increased risk of rheumatoid arthritis.[1] Correspondingly, deletion of PI5P4Kγ in mice leads to immune hyperactivation, characterized by elevated proinflammatory cytokines and an increased abundance of T cells.[1][7]

Quantitative Data Summary

The development of small molecule inhibitors has been instrumental in elucidating the functions of PI5P4Kγ. The following tables summarize key quantitative data for selected inhibitors and degraders.

Table 1: Inhibitory Activity of Selected PI5P4Kγ Modulators

CompoundTarget(s)Assay TypeIC50 (µM)Ki (nM)Kd (nM)Reference(s)
NIH-12848 PI5P4KγIn vitro kinase assay~1--[15]
PI5P4Ks-IN-2 PI5P4KγBiochemical assay---[2][16]
ARUK2001607 PI5P4KγBinding assay--7.1[16]
THZ-P1-2 Pan-PI5P4KBinding assay--4.8 (for PI5P4Kγ)[1]
Ac-THZ-P1-2 Pan-PI5P4KBinding assay--34 (for PI5P4Kγ)[1]

Note: pIC50 for this compound against PI5P4Kγ is 6.2.[16]

Table 2: Degradation Activity of PI5P4Kγ PROTACs

CompoundTargetCell LineDC50 (nM)Dmax (%)Reference(s)
JWZ-1-80 PI5P4KγMOLM13<10>90[1][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PI5P4Kγ function. Below are protocols for key experiments cited in the literature.

In Vitro Kinase Assay (Radiolabel-Based)

This assay measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the PI5P substrate.[2]

Materials:

  • Recombinant human PI5P4Kγ protein

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., PI5P4Kγ inhibitors)

  • Stop solution (e.g., 4 N HCl)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager system

Procedure:

  • Prepare a kinase reaction mixture containing PI5P4Kγ, PI5P substrate, and kinase reaction buffer.

  • Add varying concentrations of the test compound to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipid products using an appropriate organic solvent mixture (e.g., chloroform:methanol).

  • Spot the extracted lipids onto a TLC plate and separate them using a suitable solvent system.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.

  • Calculate the percentage of inhibition relative to a vehicle-treated control to determine IC50 values.

Cellular Target Engagement Assay (NanoBRET™)

This assay can be used to quantify the binding of a test compound to PI5P4Kγ within intact cells.

Materials:

  • HEK293T cells

  • PI5P4Kγ-NanoLuc® fusion vector

  • Promega NanoBRET™ tracer

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the PI5P4Kγ-NanoLuc® fusion vector.

  • Plate the transfected cells in the 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the NanoBRET™ tracer to the compound dilutions.

  • Add the compound/tracer mix to the cells and incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer, measuring both donor and acceptor emission.

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 of target engagement.

Western Blotting for PI5P4Kγ Degradation

This method is used to assess the efficacy of PROTAC-mediated degradation of PI5P4Kγ.[1]

Materials:

  • Cell line of interest (e.g., MOLM13)

  • PI5P4Kγ degrader (e.g., JWZ-1-80)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against PI5P4Kγ

  • Secondary antibody (e.g., IRDye®-labeled goat anti-rabbit IgG)

  • Loading control antibody (e.g., anti-GAPDH)

  • Odyssey CLx imaging system

Procedure:

  • Treat cells with varying concentrations of the PI5P4Kγ degrader for a specified time (e.g., 24 hours).

  • Harvest and lyse the cells in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-PI5P4Kγ antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Image the membrane using an Odyssey CLx system.

  • Probe for a loading control to ensure equal protein loading.

  • Quantify band intensities to determine the extent of protein degradation.

Start Start: Treat cells with PI5P4Kγ degrader Lysis Cell Lysis and Protein Quantification Start->Lysis SDSPAGE SDS-PAGE and Western Transfer Lysis->SDSPAGE Blocking Membrane Blocking SDSPAGE->Blocking PrimaryAb Primary Antibody (anti-PI5P4Kγ) Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Imaging Imaging and Quantification SecondaryAb->Imaging End End: Determine DC50 and Dmax Imaging->End

Figure 4: General workflow for Western blotting to assess PI5P4Kγ degradation.

Conclusion and Future Directions

PI5P4Kγ is emerging from the shadows of its more catalytically active isoforms as a crucial regulator of fundamental cellular processes. Its low enzymatic activity is contrasted by its significant impact on key signaling pathways such as mTORC1 and Notch, highlighting its likely role as a signaling scaffold and regulatory hub. The involvement of PI5P4Kγ in cancer, neurodegeneration, and autoimmune diseases underscores its potential as a valuable therapeutic target. The development of selective inhibitors and degraders has provided powerful tools to dissect its complex biology. Future research will likely focus on further elucidating the non-catalytic functions of PI5P4Kγ, identifying its diverse protein interactome, and translating the growing understanding of its role in disease into novel therapeutic strategies. The continued exploration of this enigmatic kinase promises to unveil new layers of complexity in cellular signaling and offer new avenues for treating a range of human diseases.

References

PI5P4K Gamma as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), comprising isoforms α, β, and γ, are a family of lipid kinases that catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This activity places them at a crucial node in phosphoinositide signaling, a network that governs a vast array of cellular processes, including cell growth, proliferation, membrane trafficking, and stress responses.[1][3] Dysregulation of this network is frequently implicated in diseases like cancer, metabolic disorders, and neurodegeneration.[1][3][4]

While the roles of PI5P4Kα and PI5P4Kβ in tumorigenesis are increasingly understood, PI5P4Kγ (encoded by the PIP4K2C gene) remains an enigmatic member of the family.[1][2] It exhibits markedly low intrinsic kinase activity compared to its counterparts, suggesting that its primary physiological roles may be independent of its catalytic function, possibly acting as a scaffold protein.[5][6][7] Despite this, emerging evidence implicates PI5P4Kγ in critical signaling pathways and positions it as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and immunological conditions.[1][5][8]

This technical guide provides an in-depth overview of PI5P4Kγ, focusing on its signaling roles, therapeutic potential, inhibitor development, and the experimental methodologies used for its study.

Function and Signaling Pathways of PI5P4K Gamma

PI5P4Kγ's influence extends across several key cellular signaling pathways, often through protein-protein interactions and scaffolding functions rather than direct enzymatic activity.

1. Regulation of mTORC1 Signaling: PI5P4Kγ is integrated into a negative feedback loop with the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). It is a direct substrate of mTORC1, and in turn, negatively regulates mTORC1 activity.[5][8] This regulation is critical for cellular responses to starvation, where reduced PI5P4Kγ activity helps initiate autophagy.[4][8]

2. Modulation of Notch Signaling: The enzyme positively regulates the Notch signaling pathway. This is achieved by promoting the recycling of the Notch receptor to the cell surface, a process essential for maintaining pathway activity.[1][5] Inhibition of PI5P4Kγ has been shown to suppress Notch signaling.[1]

3. Role in Autophagy: PI5P4Kγ has a complex role in autophagy. While its negative regulation of mTORC1 can initiate autophagy under starvation conditions, other studies have shown that its knockdown can increase autophagic flux, leading to the clearance of protein aggregates, such as mutant huntingtin.[1][4][9]

4. Mitotic Spindle Assembly: PI5P4Kγ plays a crucial role in cell division. Its deletion leads to the instability of mitotic spindle microtubules, highlighting its importance for proper chromosome segregation during mitosis.[5]

5. Scaffolding Function and Regulation of PI4P5K: A key proposed function of PI5P4Kγ, given its low catalytic activity, is its role as a scaffold. It can form heterodimers with other PI5P4K isoforms and has been reported to suppress the activity of Type I PIP Kinases (PI4P5Ks) by forming an inactive hetero-tetramer, thereby modulating the production of PI(4,5)P2 from a different substrate, PI4P.[5][7]

PI5P4K_gamma_signaling_pathways cluster_mTORC1 mTORC1 Signaling cluster_Notch Notch Signaling cluster_Autophagy Autophagy & Proteostasis cluster_Scaffolding Scaffolding Function mTORC1 mTORC1 PI5P4K_gamma_mTOR PI5P4Kγ mTORC1->PI5P4K_gamma_mTOR Phosphorylates Autophagy_mTOR Autophagy mTORC1->Autophagy_mTOR Inhibits PI5P4K_gamma_mTOR->mTORC1 Inhibits PI5P4K_gamma_Notch PI5P4Kγ Notch_Receptor Notch Receptor Recycling PI5P4K_gamma_Notch->Notch_Receptor Promotes Notch_Signaling Notch Pathway Activation Notch_Receptor->Notch_Signaling PI5P4K_gamma_Auto PI5P4Kγ Autophagic_Flux Increased Autophagic Flux PI5P4K_gamma_Auto->Autophagic_Flux Inhibition leads to Mutant_HTT Mutant Huntingtin Clearance Autophagic_Flux->Mutant_HTT Promotes PI5P4K_gamma_Scaffold PI5P4Kγ PI4P5K PI4P5K PI5P4K_gamma_Scaffold->PI4P5K Forms inactive hetero-tetramer PI45P2 PI(4,5)P2 Synthesis PI4P5K->PI45P2 Therapeutic_Rationale cluster_cancer Oncology cluster_neuro Neurodegeneration (e.g., Huntington's) cluster_immune Immunological Disorders PI5P4K_gamma PI5P4Kγ Inhibition / Degradation Notch_Inhibition Suppress Notch Signaling PI5P4K_gamma->Notch_Inhibition mTOR_Modulation Modulate mTORC1 PI5P4K_gamma->mTOR_Modulation Autophagy_Induction Increase Autophagic Flux PI5P4K_gamma->Autophagy_Induction Immune_Modulation Modulate T-cell Activity & Proinflammatory Cytokines PI5P4K_gamma->Immune_Modulation Cancer_Outcome Anti-leukemia Activity Notch_Inhibition->Cancer_Outcome mTOR_Modulation->Cancer_Outcome Protein_Clearance Clearance of Mutant Huntingtin Autophagy_Induction->Protein_Clearance Immune_Outcome Ameliorate Autoimmunity Immune_Modulation->Immune_Outcome Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense Enzyme, PI5P, and Inhibitor/DMSO into 384-well plate Start->Step1 Step2 2. Initiate Reaction with ATP Step1->Step2 Step3 3. Incubate (e.g., 30°C for 60 min) Step2->Step3 Step4 4. Add ADP-Glo™ Reagent (Deplete ATP) Step3->Step4 Step5 5. Add Kinase Detection Reagent (Generate Signal) Step4->Step5 Step6 6. Read Luminescence Step5->Step6 End End: Calculate IC50 Step6->End Degradation_Assay_Workflow Start Start: Plate Cells Step1 1. Treat cells with PROTAC (dose- and time-course) Start->Step1 Step2 2. Lyse Cells & Quantify Protein Step1->Step2 Step3 3. SDS-PAGE & Western Transfer Step2->Step3 Step4 4. Immunoblotting Step3->Step4 Step4a Primary Ab (anti-PI5P4Kγ, anti-GAPDH) Step4->Step4a Step4b Secondary Ab (HRP-conjugated) Step4->Step4b Step5 5. ECL Detection & Imaging Step4->Step5 Step6 6. Densitometry & Normalization Step5->Step6 End End: Determine Degradation (DC50) Step6->End

References

cellular pathways regulated by PI5P4Kγ

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cellular Pathways Regulated by Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI-5-P) to generate phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2), a critical signaling molecule.[1][2] In mammals, this family comprises three isoforms—α, β, and γ—encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[1][2] While the α and β isoforms are catalytically active, PI5P4Kγ is considered enigmatic due to its remarkably low intrinsic kinase activity in vitro.[3][4][5] This suggests that PI5P4Kγ may exert its primary biological functions through scaffolding interactions and kinase-independent mechanisms, in addition to its role in generating specific intracellular pools of PI-4,5-P2.[1]

Dysregulation of PI5P4Kγ has been implicated in a variety of cellular processes and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[1][6] Unlike its isoforms, PI5P4Kγ exhibits a distinct expression profile across various cancer types, pointing to unique, non-redundant functions.[1][6] This guide provides a comprehensive overview of the core , summarizes key quantitative data, details relevant experimental protocols, and visualizes complex interactions to facilitate a deeper understanding for research and therapeutic development.

Core Enzymatic Function and Regulation

The canonical function of PI5P4Kγ is the conversion of PI-5-P to PI-4,5-P2. This reaction is a part of a "non-canonical" pathway for PI-4,5-P2 synthesis, which occurs largely on intracellular membranes like endosomes, lysosomes, and the Golgi apparatus, in contrast to the canonical pathway that generates PI-4,5-P2 predominantly at the plasma membrane.[7][8] Although PI5P4Kγ's contribution to the total cellular PI-4,5-P2 pool is minor, this spatially restricted synthesis is critical for specific signaling events.

The activity of PI5P4Kγ is tightly regulated. Notably, the core kinases of the Hippo pathway, MST1 and MST2, have been identified as direct upstream regulators that phosphorylate and inhibit PI5P4K activity.[9][10] This places PI5P4Kγ at a critical intersection of stress and growth control signaling.

G cluster_0 PI5P4Kγ Catalytic Activity PI5P PI-5-P (Phosphatidylinositol 5-phosphate) PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg PI45P2 PI-4,5-P2 (Phosphatidylinositol 4,5-bisphosphate) PI5P4Kg->PI45P2 Phosphorylation ADP ADP PI5P4Kg->ADP ATP ATP ATP->PI5P4Kg

Caption: Core enzymatic function of PI5P4Kγ.

Key Signaling Pathways Regulated by PI5P4Kγ

PI5P4Kγ is integrated into several critical signaling networks, where it functions as a key modulator of cellular homeostasis.

mTORC1 Signaling Pathway

PI5P4Kγ is a direct substrate of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[7] In a negative feedback loop, mTORC1 phosphorylates PI5P4Kγ, which in turn helps to maintain low, tightly regulated basal mTORC1 activation, particularly during periods of nutrient starvation.[1][7] Knockdown of PI5P4Kγ impairs this basal signaling, highlighting its role in nutrient sensing and metabolic adaptation.[4][7] This interaction is crucial for controlling cell size and autophagy.[7]

G cluster_mTOR PI5P4Kγ and mTORC1 Feedback Loop mTORC1 mTORC1 PI5P4Kg PI5P4Kγ mTORC1->PI5P4Kg Phosphorylates pPI5P4Kg Phosphorylated PI5P4Kγ PI5P4Kg->pPI5P4Kg Basal_Signaling Basal mTORC1 Signaling Maintenance PI5P4Kg->Basal_Signaling maintains pPI5P4Kg->mTORC1 Negative Feedback Basal_Signaling->mTORC1 Starvation Starvation Starvation->mTORC1 inhibits G cluster_autophagy Role of PI5P4Kγ in Autophagy Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome PI5P4Kg PI5P4Kγ PI5P4Kg->Autolysosome promotes Inhibition PI5P4Kγ Inhibition Inhibition->PI5P4Kg blocks G cluster_notch PI5P4Kγ in Notch1 Receptor Recycling Notch_endo Endosomal Notch1 Notch_surface Cell Surface Notch1 Notch_endo->Notch_surface Recycling Signaling Notch Signaling Notch_surface->Signaling Activation PI5P4Kg PI5P4Kγ PI5P4Kg->Notch_surface promotes DTX1 DTX1 DTX1->PI5P4Kg regulates

References

The Structural Basis of PI5P4Kγ Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), encoded by the PIP4K2C gene, is a member of the phosphoinositide kinase family that plays a crucial role in cellular signaling.[1] These kinases catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in a myriad of cellular processes, including cell growth, proliferation, and survival.[1] The three isoforms of PI5P4K—α, β, and γ—have distinct tissue distributions and cellular localizations, suggesting non-redundant functions.[2] PI5P4Kγ, in particular, has garnered significant attention as a potential therapeutic target in oncology, immunology, and neurodegenerative diseases due to its involvement in critical signaling pathways such as mTORC1, Notch, and Hippo.[2][3][4][5][6]

Despite its therapeutic potential, the development of potent and selective PI5P4Kγ inhibitors has been challenging, partly due to the low intrinsic enzymatic activity of the wild-type protein.[7][8] However, recent advances in structural biology have provided unprecedented insights into the architecture of PI5P4Kγ and the binding modes of its inhibitors. This technical guide provides a comprehensive overview of the structural biology of PI5P4Kγ, with a focus on inhibitor binding, and details the experimental protocols used to characterize these interactions.

Structural Overview of PI5P4Kγ

The three-dimensional structure of PI5P4Kγ has been elucidated through X-ray crystallography, revealing a classic kinase fold. The apo structure of PI5P4Kγ (PDB: 2GK9) shows a homodimeric arrangement.[7][9] More recently, the co-crystal structure of PI5P4Kγ with the allosteric inhibitor '40' (PDB: 7QIE) has provided critical information for structure-based drug design.[7][10] This structure revealed two distinct and mutually exclusive binding sites for the inhibitor within the homodimer. In one monomer, the inhibitor occupies the ATP-binding pocket, while in the other, it binds to a novel allosteric pocket located approximately 18 Å away from the ATP site.[7][10] This allosteric site is formed by the activation loop and residues unique to PI5P4Kγ.[11] The discovery of this allosteric pocket opens new avenues for the development of highly selective, non-ATP-competitive inhibitors.

Table 1: X-ray Crystal Structures of Human PI5P4Kγ
PDB IDDescriptionResolution (Å)Ligand(s)
2GK9 Apo structure of human PI5P4Kγ2.80None
7QIE Human PI5P4Kγ in complex with inhibitor 402.4040 (a quinazolin-4-amine (B77745) derivative)
7QPN Human PI5P4Kγ in complex with inhibitor 40 and AMP-PNP1.9540, AMP-PNP
8BQ4 Human PI5P4Kγ in complex with compound 152.4015 (an isothiazolo[4,3-b]pyridine derivative)
9U4S Human PI5P4Kγ in complex with n402.25n40

PI5P4Kγ Inhibitors and their Binding Characteristics

Several classes of PI5P4Kγ inhibitors have been identified, ranging from pan-PI5P4K inhibitors to isoform-selective compounds. The binding affinities and inhibitory activities of these compounds have been characterized using a variety of biochemical and biophysical assays.

Table 2: Quantitative Data for Selected PI5P4Kγ Inhibitors
CompoundTypeAssayTargetIC50 (µM)KD (nM)ΔTm (°C)
NIH-12848 (1) Selective, AllostericRadiometric (32P-ATP)PI5P4Kγ2-3-4.7
NCT-504 (2) SelectiveRadiometric (32P-ATP)PI5P4Kγ16--
THZ-P1-2 (3) Pan, Covalent-PI5P4Kγ-4.8-
"compound 30" (4) Pan, CovalentBioluminescentPI5P4Kα1.3--
"compound 13" (5) Pan, Non-covalentKINOMEscanPI5P4Kγ-3.4-
40 Selective, Allosteric-PI5P4Kγ-WT-68-

Note: Some data for pan-inhibitors against other isoforms are included for context. The wild-type PI5P4Kγ (PI5P4Kγ-WT) has very low enzymatic activity, so a mutant with increased activity (PI5P4Kγ+) is often used for inhibitor screening.[7]

Signaling Pathways Involving PI5P4Kγ

PI5P4Kγ is implicated in several key signaling pathways that regulate cell growth, survival, and metabolism. Its inhibition can therefore have profound effects on cellular function.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PI45P2 PI(4,5)P2 PI5P4Kg->PI45P2 Phosphorylation mTORC1 mTORC1 PI5P4Kg->mTORC1 Feedback Loop Notch Notch Signaling PI5P4Kg->Notch Positive Regulation Autophagy Autophagy mTORC1->Autophagy CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Notch->CellGrowth Hippo Hippo Pathway Hippo->PI5P4Kg Regulation Inhibitor PI5P4Kγ Inhibitor Inhibitor->PI5P4Kg

PI5P4Kγ signaling network and points of therapeutic intervention.

Experimental Protocols

A variety of experimental techniques are employed to study the structure and function of PI5P4Kγ and to characterize its inhibitors.

Recombinant Protein Expression and Purification

For structural and biochemical studies, a truncated version of human PI5P4Kγ is typically expressed in E. coli.

  • Construct Design: A common construct includes residues His32 to Ala421 of human PI5P4Kγ, with a deletion of a disordered loop region (e.g., residues 300-341) to improve crystallization propensity.[12]

  • Expression Vector: The gene is cloned into a bacterial expression vector such as pET28b, often with an N-terminal His-tag for affinity purification.[12]

  • Expression: E. coli BL21(DE3) cells are transformed with the expression vector. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1 mM) and the cells are cultured at a reduced temperature (e.g., 18°C) overnight to enhance protein solubility.[12]

  • Purification:

    • Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by sonication.

    • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The His-tagged protein is eluted with an imidazole (B134444) gradient.

    • Tag Cleavage: The His-tag is often removed by cleavage with a specific protease (e.g., TEV protease).

    • Size-Exclusion Chromatography: The protein is further purified using a size-exclusion chromatography column (e.g., Superdex 75) to separate the target protein from any remaining impurities and aggregates.[12]

X-ray Crystallography

Determining the three-dimensional structure of PI5P4Kγ in complex with inhibitors is crucial for understanding the binding mechanism.

  • Co-crystallization: The purified PI5P4Kγ protein (e.g., at 15.5 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP) is incubated with a high concentration of the inhibitor (e.g., 10 mM) overnight at 4°C.[12]

  • Crystallization: Crystals are grown using vapor diffusion methods. For the PI5P4Kγ-inhibitor '40' complex, crystals were obtained in a solution containing 22% w/v PEG3350, 0.3 M Ammonium Tartrate, and 100 mM PCPT.[2]

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined.

Kinase Assays
  • Radiometric Assay: This assay directly measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the PI5P substrate.[1]

    • A reaction mixture containing recombinant PI5P4Kγ, PI5P, and the kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT) is prepared.

    • The inhibitor of interest is added at varying concentrations.

    • The reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C.

    • The reaction is stopped, and the lipids are extracted.

    • The products are separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled PI(4,5)P2 is quantified using a phosphorimager.[1]

  • ADP-Glo™ Bioluminescence Assay: This is a high-throughput assay that measures kinase activity by quantifying the amount of ADP produced.[7]

    • The kinase reaction is performed as described above, but with non-radiolabeled ATP.

    • After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.

Inhibitor_Screening_Workflow CompoundLibrary Compound Library PrimaryScreen Primary Screen (e.g., ADP-Glo) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Radiometric) DoseResponse->OrthogonalAssay BiophysicalAssays Biophysical Assays (SPR, ITC) OrthogonalAssay->BiophysicalAssays LeadCompound Lead Compound BiophysicalAssays->LeadCompound

A generalized workflow for PI5P4Kγ inhibitor discovery.

Biophysical Assays for Inhibitor Binding
  • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of inhibitor binding (association and dissociation rates).[13]

    • Immobilization: Recombinant PI5P4Kγ is immobilized on a sensor chip surface.

    • Analyte Injection: The inhibitor (analyte) is flowed over the sensor surface at various concentrations.

    • Detection: The binding of the inhibitor to the immobilized kinase is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

    • Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined by fitting the binding data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as koff/kon.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding of an inhibitor to the kinase, providing a complete thermodynamic profile of the interaction.[14]

    • Sample Preparation: The purified PI5P4Kγ is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

    • Titration: The inhibitor is injected into the protein solution in a series of small aliquots.

    • Heat Measurement: The heat released or absorbed during each injection is measured.

    • Thermodynamic Analysis: The binding isotherm is analyzed to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15]

Inhibitor_Binding_Mechanism PI5P4Kg_dimer PI5P4Kγ Dimer ATP_site ATP-Binding Site PI5P4Kg_dimer->ATP_site Monomer A Allosteric_site Allosteric Site (18 Å from ATP site) PI5P4Kg_dimer->Allosteric_site Monomer B Inhibitor_ATP Inhibitor Binding (ATP-Competitive) ATP_site->Inhibitor_ATP Inhibitor_Allo Inhibitor Binding (Allosteric) Allosteric_site->Inhibitor_Allo Conformational_Change Conformational Change & Inhibition Inhibitor_ATP->Conformational_Change Inhibitor_Allo->Conformational_Change

Logical relationship of inhibitor binding to PI5P4Kγ.

Conclusion

The structural and biochemical characterization of PI5P4Kγ has significantly advanced our understanding of its role in cellular signaling and has provided a solid foundation for the rational design of novel inhibitors. The discovery of a distinct allosteric site offers a promising strategy for developing highly selective therapeutics with potentially fewer off-target effects. The experimental protocols detailed in this guide provide a robust framework for researchers in academia and industry to further investigate the biology of PI5P4Kγ and to accelerate the discovery and development of new drugs targeting this important kinase.

References

A Technical Guide to the Isoform Selectivity of PI5P4Ks-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI5P4Ks-IN-2, a chemical probe notable for its high selectivity as an inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Kγ). This document details the quantitative selectivity data, the experimental protocols used for its characterization, and the relevant cellular signaling pathways.

Introduction

The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family consists of three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[1] These lipid kinases are crucial players in cellular signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This reaction is a key step in the phosphoinositide signaling pathway, which regulates a multitude of cellular processes, including cell growth, proliferation, survival, and membrane trafficking.[1][2]

Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer and metabolic disorders, making these enzymes attractive therapeutic targets.[1] The development of isoform-selective inhibitors is critical for dissecting the specific biological roles of each kinase and for creating targeted therapies with fewer off-target effects.[3] this compound (also known as compound 40) has emerged as a valuable tool for researchers, demonstrating significant selectivity for the PI5P4Kγ isoform.[4]

Data Presentation: Quantitative Selectivity of PI5P4K Inhibitors

The inhibitory activity of this compound and other reference compounds against the PI5P4K isoforms has been quantified using various biochemical assays. The data, compiled from multiple sources, highlights the distinct selectivity profile of this compound.[3] Caution should be exercised when making direct comparisons of absolute values due to potential variations in experimental conditions across different studies.[3]

Compound NameSelectivity ProfilePI5P4Kα ActivityPI5P4Kβ ActivityPI5P4Kγ ActivityPI5P4Kγ+ Activity*Reference(s)
This compound γ-selective pIC50 < 4.3 (IC50 > 50 µM)pIC50 < 4.6 (IC50 > 25 µM); Ki > 30,000 nMpIC50 = 6.2 (IC50 = 630 nM); Ki = 68 nM pIC50 = 0.32[3][4]
THZ-P1-2Pan-inhibitor (covalent)IC50 = 190 nM-91% inhibition at 1µM; KD = 4.8 nM-[2][3]
Compound 30 (PI5P4Ks-IN-3)Pan-inhibitor (covalent)IC50 = 1.3 µMIC50 = 9.9 µM22% inhibition at 1 µM-[2][3]
CVM-05-002Pan-inhibitorIC50 = 270 nMIC50 = 1.7 µM--[3][5]
NIH-12848γ-selective--IC50 = 2-3 µM-[2][3]
CC260α/β-selectiveKi = 40 nMKi = 30 nM--[3]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50); a higher value indicates greater potency. Ki is the inhibition constant, representing binding affinity; a lower value indicates stronger binding. "-" indicates data was not available in the reviewed sources. PI5P4Kγ+ is a mutant form with enhanced kinase activity used in some assays.[3]

As the data clearly indicates, this compound demonstrates potent inhibition of PI5P4Kγ while exhibiting significantly lower activity against the α and β isoforms.[3]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's function, it is essential to visualize the relevant biological pathways and the experimental procedures used for its characterization.

PI5P4K_Signaling_Pathway cluster_membrane Cellular Membranes cluster_downstream Downstream Signaling PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma PI45P2 PI(4,5)P2 PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K PI5P4K_gamma->PI45P2 ATP→ADP Notch Notch Pathway PI5P4K_gamma->Notch Regulates mTORC1 mTORC1 PI5P4K_gamma->mTORC1 Regulates PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma Inhibition IP3_DAG IP3 + DAG PLC->IP3_DAG Signaling Cell Growth, Proliferation, Survival IP3_DAG->Signaling PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP3->Signaling

PI5P4Kγ signaling and its inhibition by this compound.

The discovery and validation of a selective kinase inhibitor follows a structured process.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Biochem Biochemical Assays (Potency & Selectivity) Lead_Opt->Biochem Biochem->Lead_Opt Feedback Target_Engage Cellular Target Engagement (e.g., CETSA) Biochem->Target_Engage Cell_Assays Cellular Assays (Viability, Pathway Modulation) Target_Engage->Cell_Assays In_Vivo In Vivo Studies Cell_Assays->In_Vivo

A generalized workflow for kinase inhibitor discovery.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The characterization of this compound's selectivity involved several key assays.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of PI5P4K isoforms by detecting the amount of ADP produced, which is inversely proportional to the inhibitor's potency.

  • Materials:

    • Recombinant full-length human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ.

    • Phosphatidylinositol 5-phosphate (PI5P) substrate.

    • ATP (at a concentration near the Km for each enzyme).

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[3]

    • This compound and other test compounds.[3]

    • ADP-Glo™ Kinase Assay Kit (Promega).[3]

    • 384-well plates.[3]

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, a specific recombinant PI5P4K enzyme, and the PI5P substrate.[3]

    • Add serial dilutions of this compound or vehicle control (DMSO) to the mixture in the plate wells.[3]

    • Initiate the kinase reaction by adding ATP.[3]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]

    • Stop the reaction and quantify the ADP produced by following the ADP-Glo™ manufacturer's protocol.[3]

    • Measure luminescence using a plate reader.[3]

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration using a four-parameter logistic equation.

Radiometric Kinase Assay ([γ-³²P]ATP)

This classic method measures kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto the PI5P substrate.[1]

  • Materials:

    • Recombinant human PI5P4K isoforms.[1]

    • PI5P substrate.[1]

    • [γ-³²P]ATP.[1]

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).[1]

    • This compound.[1]

    • Stop solution (e.g., 4 N HCl).[1]

    • Thin Layer Chromatography (TLC) plates.[1]

  • Procedure:

    • Prepare the kinase reaction mixture with the enzyme, PI5P substrate, and buffer.[1]

    • Add varying concentrations of this compound and pre-incubate for ~15 minutes.[1]

    • Start the reaction by adding [γ-³²P]ATP and incubate for ~30 minutes at 30°C.[1]

    • Terminate the reaction with the stop solution and extract the lipid products.[1]

    • Spot the extracted lipids onto a TLC plate and separate them.[1]

    • Dry the plate, expose it to a phosphor screen, and quantify the radiolabeled PI(4,5)P2 product using a phosphorimager.[1]

Binding Affinity (Ki) Determination

Binding affinity (Ki) is determined to understand how strongly the inhibitor binds to the kinase.

  • Methodology: Commercially available binding assays are typically used. These often involve a competition experiment where this compound competes against a known high-affinity ligand for binding to the target kinase. The Ki value is then calculated from the IC50 value generated in this competition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that the inhibitor engages its target protein within intact cells.

  • Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, increasing its melting temperature.

  • Procedure:

    • Treat cells with this compound or a vehicle control.[3]

    • Harvest the cells, lyse them, and aliquot the lysate.[3]

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C).[3]

    • Cool the samples and centrifuge to pellet the aggregated, denatured proteins.[3]

    • Collect the supernatant containing the soluble protein fraction.[3]

    • Analyze the amount of soluble PI5P4Kγ in each sample by SDS-PAGE and Western blotting.[3]

    • A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.[3]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability.[1]

  • Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[1]

  • Procedure:

    • Seed cancer cell lines of interest in 96-well or 384-well plates.[1]

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[1]

    • Add the CellTiter-Glo® Reagent to the wells.[1]

    • Measure the luminescent signal using a luminometer.[1]

    • The signal is proportional to the number of viable cells.[1]

Conclusion

This compound is a potent and highly selective inhibitor of PI5P4Kγ. The quantitative data derived from rigorous biochemical assays confirms its significant preference for the gamma isoform over the alpha and beta isoforms.[4] This high degree of selectivity makes this compound an invaluable chemical probe for elucidating the specific physiological and pathological roles of PI5P4Kγ, distinguishing its functions from those of the other family members.[3] For researchers in oncology, metabolic diseases, and cell signaling, this compound provides a precise tool for investigating the PI5P4Kγ signaling axis and exploring its potential as a therapeutic target.[1][3]

References

Unveiling the Allosteric Regulation of PI5P4Kγ: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the allosteric inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), a lipid kinase implicated in a range of diseases including cancer, neurodegenerative disorders, and immunological conditions.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document details the signaling pathways of PI5P4Kγ, profiles of key allosteric inhibitors, and in-depth experimental protocols for their characterization.

Introduction to PI5P4Kγ and the Promise of Allosteric Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of enzymes that catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical secondary messenger in cellular signaling.[4] The gamma isoform, PI5P4Kγ, exhibits distinct expression patterns and has been identified as a potential therapeutic target.[5] Allosteric inhibitors, which bind to a site distinct from the enzyme's active site, offer a promising therapeutic strategy, potentially providing higher selectivity and reduced off-target effects compared to traditional ATP-competitive inhibitors.[1] The first X-ray crystal structure of PI5P4Kγ in complex with an allosteric inhibitor has confirmed this binding mode, revealing a putative lipid interaction site approximately 18 Å from the ATP pocket.[2][6]

Signaling Pathways of PI5P4Kγ

PI5P4Kγ is integrated into crucial cellular signaling networks, influencing processes such as cell growth, autophagy, and receptor recycling.

mTORC1 Signaling

PI5P4Kγ has been identified as a substrate of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[5][7] It plays a role in maintaining basal mTORC1 activity, particularly under starvation conditions, thereby forming a feedback loop that regulates cell size and autophagy.[5][8]

mTORC1 mTORC1 PI5P4K_gamma PI5P4Kγ mTORC1->PI5P4K_gamma Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes PI5P4K_gamma->mTORC1 Maintains basal activity

PI5P4Kγ and mTORC1 Signaling Loop.
Notch Signaling

PI5P4Kγ positively regulates the Notch signaling pathway by promoting the recycling of the Notch receptor.[9][10] The E3 ubiquitin ligase DTX1 negatively regulates this process by targeting PI5P4Kγ for ubiquitination, thereby controlling Notch1 endosomal sorting.[1][11]

DTX1 DTX1 PI5P4K_gamma PI5P4Kγ DTX1->PI5P4K_gamma Ubiquitinates Notch_Receptor Notch Receptor PI5P4K_gamma->Notch_Receptor Promotes recycling from Recycling_Endosome Recycling Endosome PI5P4K_gamma->Recycling_Endosome Notch_Signaling Notch Signaling Notch_Receptor->Notch_Signaling Activates Notch_Receptor->Recycling_Endosome

Regulation of Notch Signaling by DTX1 and PI5P4Kγ.

Quantitative Data on Allosteric PI5P4Kγ Inhibitors

Several allosteric inhibitors of PI5P4Kγ have been identified and characterized. The following tables summarize their potency and selectivity.

InhibitorTarget(s)Assay TypepIC50IC50 (µM)Ki (nM)Kd (nM)Reference(s)
PI5P4K-A-IN-2 PI5P4KγADP-Glo6.2--68[1]
PI5P4KαADP-Glo<4.3>30--[1]
PI5P4KβADP-Glo<4.6>30>30,000-[1]
NIH-12848 PI5P4KγRadiometric-1-3--[2]
PI5P4KαRadiometric->100--[2]
PI5P4KβRadiometric->100--[2]
NCT-504 PI5P4KγRadiometric-15.8-354[12]

Experimental Protocols

Detailed methodologies for key assays used in the characterization of PI5P4Kγ allosteric inhibitors are provided below.

Radiometric Kinase Assay

This assay measures the enzymatic activity of PI5P4K by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the PI5P substrate.[4][13]

Materials:

  • Recombinant human PI5P4Kγ

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds

  • Stop solution (e.g., 4 N HCl)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager system

Procedure:

  • Prepare a kinase reaction mixture containing PI5P4Kγ, PI5P substrate, and kinase reaction buffer.

  • Add varying concentrations of the test compound and pre-incubate for approximately 15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding the stop solution.

  • Extract the lipid products.

  • Spot the extracted lipids onto a TLC plate and separate them using a suitable solvent system.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.

ADP-Glo™ Kinase Assay

This bioluminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[14][15][16]

Materials:

  • Recombinant PI5P4Kγ enzyme

  • PI5P substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant PI5P4Kγ, and PI5P substrate.

  • Add serial dilutions of the test inhibitor or vehicle control to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Start Start Prep_Reaction Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Start->Prep_Reaction Add_Inhibitor Add Test Inhibitor Prep_Reaction->Add_Inhibitor Add_ATP Initiate with ATP Add_Inhibitor->Add_ATP Incubate Incubate (e.g., 60 min) Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence Analyze Calculate IC50 Measure_Luminescence->Analyze

ADP-Glo™ Kinase Assay Workflow.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.[17][18][19][20] Ligand binding increases the thermal stability of the target protein.

Materials:

  • Cultured cells expressing PI5P4Kγ

  • Test inhibitor

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heat treatment (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • PI5P4Kγ-specific antibody

Procedure:

  • Treat cultured cells with the test inhibitor or a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Perform SDS-PAGE and Western blotting using a PI5P4Kγ-specific antibody.

  • Quantify the band intensities to determine the protein's melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Start Start Cell_Treatment Treat Cells with Inhibitor/Vehicle Start->Cell_Treatment Harvest_Lyse Harvest and Lyse Cells Cell_Treatment->Harvest_Lyse Heat_Treatment Heat Aliquots to a Range of Temperatures Harvest_Lyse->Heat_Treatment Centrifuge Centrifuge to Pellet Aggregates Heat_Treatment->Centrifuge Collect_Supernatant Collect Soluble Protein Fraction Centrifuge->Collect_Supernatant WB Western Blot for PI5P4Kγ Collect_Supernatant->WB Analyze Analyze Melting Curve Shift WB->Analyze

Cellular Thermal Shift Assay (CETSA®) Workflow.

Conclusion

The allosteric inhibition of PI5P4Kγ presents a compelling strategy for the development of novel therapeutics. The availability of potent and selective inhibitors, coupled with robust experimental methodologies, provides a solid foundation for further investigation into the biological roles of PI5P4Kγ and its potential as a drug target. This guide serves as a valuable resource for researchers dedicated to advancing this promising field of study.

References

The Role of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ) in Autophagy and Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), an enzyme involved in phosphoinositide signaling, is emerging as a critical regulator of cellular homeostasis and a potential therapeutic target for neurodegenerative diseases. This technical guide provides an in-depth analysis of the molecular mechanisms connecting PI5P4Kγ to the autophagy pathway. It further explores the implications of this connection for neurodegenerative disorders characterized by the accumulation of toxic protein aggregates, such as Huntington's, Alzheimer's, and Parkinson's diseases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Function of PI5P4Kγ in Autophagy Regulation

PI5P4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). While PI(4,5)P2 is abundant at the plasma membrane, specific intracellular pools generated by the PI5P4K family are crucial for regulating distinct cellular processes, including autophagy.

Interaction with the mTORC1 Signaling Hub

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central inhibitor of autophagy. Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates key autophagy-initiating proteins like ULK1. During starvation or cellular stress, mTORC1 is inhibited, leading to the induction of autophagy.

PI5P4Kγ is directly integrated into this regulatory network. It has been identified as a substrate of mTORC1 and interacts with the complex in a self-regulating feedback loop.[1] This interaction is crucial for maintaining low, tightly regulated basal mTORC1 activation, particularly during starvation.[1][2] Knockdown of PI5P4Kγ impairs mTORC1 signaling in starved cells, suggesting its role is to sustain a minimal level of mTORC1 activity.[1] Conversely, inhibition of PI5P4Kγ activity can lead to a decrease in basal mTORC1 signaling, thereby promoting the initiation of autophagy.[2]

PI5P4K_mTOR_Autophagy cluster_0 Nutrient Rich Conditions cluster_1 Starvation / PI5P4Kγ Inhibition mTORC1_active mTORC1 (Active) PI5P4Kgamma_p Phosphorylated PI5P4Kγ mTORC1_active->PI5P4Kgamma_p Phosphorylates ULK1_inactive ULK1 Complex (Inactive) mTORC1_active->ULK1_inactive Inhibits PI5P4Kgamma_p->mTORC1_active Maintains Basal Signaling PI5P4Kgamma_inhibitor PI5P4Kγ Inhibition Autophagy_Inhibited Autophagy Inhibited ULK1_inactive->Autophagy_Inhibited mTORC1_inactive mTORC1 (Inactive) PI5P4Kgamma_inhibitor->mTORC1_inactive Reduces Basal Signaling ULK1_active ULK1 Complex (Active) mTORC1_inactive->ULK1_active De-repression Autophagy_Active Autophagy Induced ULK1_active->Autophagy_Active

Caption: PI5P4Kγ and mTORC1 signaling in autophagy regulation.
Role in Autophagosome-Lysosome Fusion

Beyond initiation, PI5P4Ks are implicated in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation occurs. Studies using mouse embryonic fibroblasts (MEFs) deficient in PI5P4Kα and PI5P4Kβ have shown an accumulation of autophagic vesicles due to a defect in their clearance.[3] This suggests that the PI(4,5)P2 generated by these kinases is required for efficient autophagosome-lysosome fusion.[3] Inhibition of PI5P4K activity with the pan-inhibitor THZ-P1-2 similarly leads to lysosomal-autophagosomal defects, including an increase in the size and number of lysosomes and their contact with autophagosomes.[4] This disruption ultimately enhances the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[3][4]

PI5P4Kγ in Neurodegeneration

Many neurodegenerative disorders, including Huntington's disease (HD), Alzheimer's disease (AD), and Parkinson's disease (PD), are characterized by the accumulation of misfolded, toxic protein aggregates.[5] Enhancing the cell's ability to clear these proteins through autophagy represents a promising therapeutic strategy.

Huntington's Disease (HD)

The strongest evidence for the therapeutic potential of targeting PI5P4Kγ comes from studies on Huntington's disease, which is caused by a polyglutamine expansion in the huntingtin protein (mHtt).[6][7]

  • Inhibition Clears Toxic Proteins: Pharmacological inhibition of PI5P4Kγ with compounds like NCT-504 has been shown to reduce levels of mHtt protein in cells from HD patients and clear mHtt aggregates in neuronal models.[5][6][7]

  • Mechanism of Action: This effect is directly linked to an increase in autophagic flux, the rate at which cellular components are degraded via autophagy.[2][5] The inhibition of PI5P4Kγ is thought to upregulate this recycling system, allowing cells to more effectively combat the toxic buildup of mHtt.[5]

  • In Vivo Validation: Genetic knockdown of the PI5P4K homolog in Drosophila models of HD successfully ameliorated neuronal dysfunction and degeneration.[6][7]

Therapeutic_Hypothesis mHtt Mutant Huntingtin (mHtt) Protein Aggregates Neurodegeneration Neuronal Dysfunction & Degeneration mHtt->Neurodegeneration Causes PI5P4Kgamma_Inhibitor PI5P4Kγ Inhibitor (e.g., NCT-504) Autophagy Increased Autophagic Flux PI5P4Kgamma_Inhibitor->Autophagy Induces Clearance Enhanced Clearance of mHtt Autophagy->Clearance Leads to Clearance->mHtt Degrades Neuroprotection Ameliorated Phenotypes Clearance->Neuroprotection Results in Neuroprotection->Neurodegeneration Prevents

Caption: Therapeutic hypothesis for PI5P4Kγ inhibition in Huntington's Disease.
Alzheimer's and Parkinson's Diseases

The therapeutic principle of enhancing autophagy to clear toxic proteins could extend to other neurodegenerative conditions. Both Alzheimer's disease (marked by amyloid-beta plaques and tau tangles) and Parkinson's disease (characterized by α-synuclein aggregates in Lewy bodies) are also mediated by the accumulation of toxic protein aggregates.[5][8][9] Therefore, PI5P4Kγ inhibitors could potentially be beneficial for these disorders by rescuing stressed neurons through enhanced autophagic catabolism.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PI5P4Kγ inhibitors.

Table 1: Potency of PI5P4Kγ Inhibitors

Compound Target(s) Assay Type IC50 / Kd Reference
NCT-504 PI5P4Kγ Kinase Assay >500 µM (mutant γ+) [7]
NIH-12848 PI5P4Kγ (selective) Radiometric Kinase Assay ~1 µM [10]
"compound 4" Pan PI5P4K (weak γ) KINOMEscan 22% inhibition @ 1 µM [2]
THZ-P1-2 (3) Pan PI5P4K (covalent) KINOMEscan Kd = 4.8 nM [2]

| "compound 13" (5) | Pan PI5P4K | KINOMEscan | Kd = 3.4 nM |[2] |

Table 2: Cellular Effects of PI5P4Kγ Modulation

Model System Modulation Effect Quantitative Change Reference
HeLa Cells Treatment with Rapamycin + BAF Increased Autophagic Flux 2.15-fold increase in LC3A/B-II [11]
Pip4k2a-/-Pip4k2b-/- MEFs Genetic Knockout Accumulation of Autophagic Vacuoles ~3-fold increase in AVs/cell [3]

| HeLa Cells | THZ-P1-2 (1.0 µM) | Increased Lysosome Number | Significant increase (p<0.05) |[4] |

Experimental Protocols

Protocol: Measuring Autophagic Flux via Western Blot

This protocol is the gold standard for assessing the rate of autophagy. It measures the accumulation of LC3-II (a protein localized to autophagosome membranes) in the presence of a lysosomal inhibitor, which blocks its degradation. An increase in LC3-II accumulation upon treatment indicates a higher autophagic flux.

Materials:

  • Cells of interest (e.g., primary neurons, HeLa cells)

  • Complete culture medium

  • Treatment compound (e.g., PI5P4Kγ inhibitor)

  • Lysosomal inhibitor: Bafilomycin A1 (BAF, 100 nM) or Chloroquine (CQ, 50 µM)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Methodology:

  • Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment Groups: Prepare four treatment groups:

    • Vehicle control (e.g., DMSO)

    • Experimental compound alone

    • Vehicle control + Lysosomal inhibitor

    • Experimental compound + Lysosomal inhibitor

  • Incubation: Treat cells with the experimental compound for the desired duration (e.g., 6-24 hours). For the final 2-4 hours of incubation, add the lysosomal inhibitor (BAF or CQ) to the designated plates.[11][12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-LC3B and anti-GAPDH) overnight at 4°C.

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply ECL substrate. Image the blot using a chemiluminescence detector.

  • Analysis: Quantify the band intensities for LC3-II and the loading control. Calculate autophagic flux by comparing the LC3-II levels in the presence versus absence of the lysosomal inhibitor for both vehicle and treated conditions. The difference in LC3-II accumulation reflects the flux.

Autophagy_Flux_Workflow start Plate Cells treat Apply Treatments (Vehicle vs. Compound) start->treat add_inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) to half of the plates for 2-4h treat->add_inhibitor lyse Lyse Cells & Quantify Protein add_inhibitor->lyse wb Western Blot for LC3-II & Loading Control lyse->wb analyze Quantify Bands & Calculate Flux wb->analyze end Result: Change in Autophagic Rate analyze->end

Caption: Experimental workflow for measuring autophagic flux.
Protocol: In Vitro PI5P4Kγ Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PI5P4Kγ by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to its lipid substrate, PI5P.[13][14]

Materials:

  • Recombinant human PI5P4Kγ enzyme

  • Lipid substrate: Phosphatidylinositol 5-phosphate (PI5P) and Phosphatidylserine (PS) carrier lipids

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (e.g., NIH-12848) or vehicle (DMSO)

  • Stop solution (e.g., 1 M HCl)

  • Chloroform/Methanol solvent mixture

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Phosphorimager system

Methodology:

  • Substrate Preparation: Prepare mixed micelles of PI5P and PS by sonication in an appropriate buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, PI5P/PS substrate, and varying concentrations of the test inhibitor. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the recombinant PI5P4Kγ enzyme and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding HCl stop solution.

  • Lipid Extraction: Extract the lipids from the aqueous phase by adding a chloroform/methanol mixture and vortexing. Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate. Develop the plate in an appropriate solvent system (e.g., chloroform/methanol/ammonia/water) to separate the product, PI(4,5)P2, from the unreacted PI5P and ATP.

  • Detection and Analysis: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager and quantify the radioactivity of the spot corresponding to PI(4,5)P2. Calculate the percentage of inhibition relative to the vehicle control.

Protocol: Co-Immunoprecipitation of PI5P4Kγ and mTORC1

This protocol demonstrates the physical interaction between PI5P4Kγ and a core component of the mTORC1 complex, such as Raptor.[1]

Materials:

  • Cells expressing tagged PI5P4Kγ (e.g., myc-PI5P4Kγ)

  • Co-IP Lysis Buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody for immunoprecipitation (e.g., anti-Raptor)

  • Control IgG antibody (e.g., Rabbit IgG)

  • Protein A/G magnetic beads

  • Wash Buffer

  • SDS-PAGE sample buffer

  • Primary antibodies for Western blot: anti-myc, anti-Raptor, anti-PRAS40 (positive control)

Methodology:

  • Cell Lysis: Lyse cells expressing myc-PI5P4Kγ with ice-cold Co-IP buffer. Clarify the lysate by centrifugation.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside a small portion of the lysate as the "Input" control.

    • To the remaining lysate, add the anti-Raptor antibody (or control IgG) and incubate overnight at 4°C with gentle rotation.

  • Capture Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

  • Western Blot Analysis: Separate the eluted proteins (from the IP and IgG samples) and the Input control via SDS-PAGE. Transfer to a membrane and probe with antibodies against myc (to detect co-precipitated PI5P4Kγ), Raptor (to confirm successful IP), and PRAS40 (a known mTORC1 interactor).

Conclusion and Future Directions

PI5P4Kγ stands at a critical intersection of phosphoinositide signaling and the regulation of autophagy. Its role in maintaining basal mTORC1 activity and facilitating autophagosome clearance positions it as a key modulator of cellular catabolism. The ability of PI5P4Kγ inhibitors to enhance the clearance of toxic protein aggregates in models of Huntington's disease provides a strong rationale for its exploration as a therapeutic target in neurodegeneration.

For drug development professionals, the key challenges and opportunities lie in developing isoform-selective inhibitors with favorable pharmacokinetic properties, particularly brain penetrance.[15] Future research should focus on:

  • Validating the therapeutic efficacy of PI5P4Kγ inhibition in additional preclinical models of Alzheimer's, Parkinson's, and other proteinopathies.

  • Elucidating the precise molecular mechanisms by which PI5P4Kγ-generated PI(4,5)P2 regulates autophagosome-lysosome fusion.

  • Identifying biomarkers to monitor target engagement and downstream effects on autophagic flux in clinical settings.

A deeper understanding of PI5P4Kγ biology will undoubtedly pave the way for novel therapeutic strategies aimed at restoring cellular homeostasis in a range of devastating neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for PI5P4Ks-IN-2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting an in vitro kinase assay for Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) using the selective inhibitor PI5P4Ks-IN-2. This document is intended for researchers, scientists, and drug development professionals investigating the activity of PI5P4K isoforms and characterizing their inhibitors.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1]. This second messenger is pivotal in regulating various cellular processes, including cell growth, survival, and metabolism[1]. The three isoforms of PI5P4K are α, β, and γ. This compound has emerged as a potent and highly selective inhibitor of the gamma isoform (PI5P4Kγ)[2][3]. In vitro kinase assays are fundamental for determining the potency and selectivity of such inhibitors.

Signaling Pathway

PI5P4K is a key enzyme in the phosphoinositide signaling pathway. It catalyzes the conversion of PI(5)P to PI(4,5)P2[1][4]. PI(4,5)P2 serves as a substrate for phosphoinositide 3-kinases (PI3Ks), which in turn produce phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). PI(3,4,5)P3 is a critical activator of the AKT/mTOR signaling pathway, which is frequently dysregulated in cancer[1].

PI5P4K_Signaling_Pathway PI5P PI(5)P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K PI45P2 PI(4,5)P2 PI5P4K->PI45P2 ATP ADP PI3K PI3K PI45P2->PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor This compound Inhibitor->PI5P4K

PI5P4K signaling pathway and point of inhibition.

Quantitative Data Summary

This compound demonstrates high selectivity for the PI5P4Kγ isoform. The inhibitory activity is summarized in the table below.

Target IsoformpIC50IC50Ki
PI5P4Kα< 4.3> 50 µMNot Determined
PI5P4Kβ< 4.6> 25 µM> 30,000 nM
PI5P4Kγ6.2630 nM68 nM
Data sourced from MedchemExpress and TargetMol product datasheets.[2]

Experimental Protocols

Two common methods for in vitro PI5P4K kinase assays are the ADP-Glo™ Kinase Assay and the Radiometric [γ-³²P]-ATP Kinase Assay.

Protocol 1: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PI5P4Kα, PI5P4Kβ, and PI5P4Kγ enzymes

  • Phosphatidylinositol 5-phosphate (PI(5)P) as the lipid substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted inhibitor solution or vehicle (DMSO) to the appropriate wells of a 384-well plate.

  • Substrate Addition: Prepare a solution of the PI(5)P substrate and add 5 µL to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the respective PI5P4K enzyme solution. The ATP concentration should be kept at or near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

ADP_Glo_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Substrate Add PI(5)P Substrate Add_Inhibitor->Add_Substrate Add_Enzyme Add PI5P4K Enzyme & ATP to Initiate Add_Substrate->Add_Enzyme Incubate_1 Incubate at RT for 1 hour Add_Enzyme->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate at RT for 30-60 min Detect_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze Data Analysis (IC50) Read_Plate->Analyze End End Analyze->End

Workflow for the ADP-Glo™ in vitro kinase assay.
Protocol 2: Radiometric [γ-³²P]-ATP Kinase Assay

This method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]-ATP onto the lipid substrate.

Materials:

  • Recombinant human PI5P4K enzymes

  • Phosphatidylinositol 5-phosphate (PI(5)P)

  • Phosphatidylserine (PS)

  • [γ-³²P]-ATP

  • This compound

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2)

  • 4N HCl

  • Chloroform:Methanol (1:1)

  • Silica (B1680970) plates for thin-layer chromatography (TLC)

  • Mobile phase (e.g., 1-propanol:2M acetic acid, 65:35)

Procedure:

  • Inhibitor Pre-incubation: Pre-incubate the purified PI5P4K protein with various concentrations of this compound or DMSO (vehicle control).

  • Substrate Preparation: Prepare a mix of PI(5)P and PS and resuspend the lipids by sonication and vortexing.

  • Reaction Initiation: Start the kinase reaction by adding the resuspended lipids, non-radiolabeled ATP (e.g., 10 µM), and [γ-³²P]-ATP to the enzyme-inhibitor mixture. The total reaction volume is typically around 70 µL[5].

  • Incubation: Incubate the reaction at room temperature for a defined period.

  • Reaction Quenching: Stop the reaction by adding 50 µL of 4N HCl[6].

  • Lipid Extraction: Extract the lipids by adding 100 µL of CHCl3:MeOH (1:1), vortexing, and centrifuging[6].

  • TLC Separation: Spot the lower hydrophobic phase onto a silica plate and separate the lipids using an appropriate mobile phase[6].

  • Detection: Visualize the radiolabeled lipids by autoradiography.

  • Quantification: Quantify the amount of radiolabeled PI(4,5)P2 produced.

Troubleshooting and Considerations

  • Discrepancy between in vitro and cellular efficacy: A common challenge in kinase inhibitor development is the difference between in vitro IC50 and cellular EC50 values. This can be attributed to the high intracellular concentrations of ATP (1-5 mM) compared to the low ATP concentrations often used in in vitro assays[7].

  • Enzyme Purity: Ensure the use of highly pure and active recombinant PI5P4K enzyme preparations, as protein aggregation can affect activity[8].

  • DMSO Concentration: Maintain a consistent and low final DMSO concentration across all wells to avoid enzyme inhibition[8].

  • Assay Readout Interference: For luminescence or fluorescence-based assays, screen compounds for potential interference with the detection system to avoid false-positive or false-negative results[8].

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound to probe the function of PI5P4Kγ and screen for novel inhibitors of the PI5P4K family.

References

Application Notes and Protocols for PI5P4Ks-IN-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI5P4Ks-IN-2 is a potent and highly selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), a lipid kinase involved in the regulation of crucial cellular signaling pathways.[1][2] This inhibitor exhibits a non-ATP-competitive, allosteric binding mode, offering a valuable tool for dissecting the specific biological functions of the PI5P4Kγ isoform.[3] Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer, making its selective inhibition a topic of significant research interest.[4] These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments, including detailed protocols and data presentation.

Biochemical Profile and Isoform Selectivity

This compound demonstrates exceptional selectivity for the PI5P4Kγ isoform over its α and β counterparts. This high degree of selectivity minimizes the potential for off-target effects when probing the function of PI5P4Kγ in cellular contexts.

Target IsoformpIC50IC50 (nM)Ki (nM)
PI5P4Kα<4.3> 50,000Not Determined
PI5P4Kβ<4.6> 25,000>30,000
PI5P4Kγ 6.2 630 68
PI5P4Kγ+ (mutant)0.32--
Data sourced from MedchemExpress and Boffey HK, et al. (2022).[1][2]

Signaling Pathways

PI5P4Kγ is a key enzyme in phosphoinositide metabolism, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] This signaling molecule plays a pivotal role in various cellular processes, and its levels are tightly controlled. The PI5P4K pathway is known to intersect with other major signaling networks, including the mTOR and Hippo pathways, thereby influencing cell growth, proliferation, and autophagy.[5][6][7]

PI5P4K_Signaling cluster_membrane Cellular Membranes cluster_cytosol Cytosol PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI(4,5)P2 PI(4,5)P2 mTOR_Pathway mTOR Pathway PI(4,5)P2->mTOR_Pathway Hippo_Pathway Hippo Pathway PI(4,5)P2->Hippo_Pathway PI5P4K_gamma->PI(4,5)P2 Catalyzes PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma Inhibits Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth Autophagy Autophagy mTOR_Pathway->Autophagy Hippo_Pathway->Cell_Growth

Caption: PI5P4Kγ signaling and its inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor are critical for reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Determination of Optimal Concentration using a Dose-Response Assay

The effective concentration of this compound can be cell-type dependent. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Dose_Response_Workflow A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) B->C D Treat cells with the inhibitor dilutions C->D E Incubate for a predetermined duration (e.g., 24, 48, or 72 hours) D->E F Perform a cell viability assay (e.g., CellTiter-Glo®) E->F G Analyze data to determine EC50/IC50 F->G

Caption: Workflow for determining the optimal inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cell lines.

Materials:

  • Cancer cell lines of interest (e.g., leukemia cell lines)[5]

  • Cell culture medium and supplements

  • This compound

  • 96-well or 384-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in the multi-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that this compound is engaging with its target, PI5P4Kγ, in intact cells.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cell line expressing PI5P4Kγ (e.g., HEK293)[2]

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against PI5P4Kγ

  • Western blot reagents and equipment

  • Thermocycler

Protocol:

  • Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Harvest and wash the cells.

  • Resuspend the cells in PBS and heat them at a range of temperatures in a thermocycler to induce protein denaturation.

  • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble PI5P4Kγ in the supernatant at each temperature using Western blotting.

  • A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[8]

CETSA_Workflow A Treat cells with this compound or vehicle B Harvest and resuspend cells A->B C Apply heat gradient B->C D Lyse cells and centrifuge C->D E Collect supernatant (soluble proteins) D->E F Analyze soluble PI5P4Kγ by Western Blot E->F G Plot melting curves to confirm target engagement F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Analysis of Downstream Signaling by Western Blot

Inhibition of PI5P4Kγ is expected to modulate downstream signaling pathways such as the mTOR and Hippo pathways. This can be assessed by examining the phosphorylation status of key proteins in these pathways.

Materials:

  • Treated cell lysates

  • Primary antibodies against phosphorylated and total proteins of interest (e.g., p-S6K, S6K, p-YAP, YAP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot reagents and equipment

Protocol:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Troubleshooting

ProblemPotential CauseSolution
No or weak cellular effect Suboptimal inhibitor concentration.Perform a dose-response experiment to determine the optimal concentration for your cell line.
Compound instability.Prepare fresh dilutions from a new stock solution. Avoid multiple freeze-thaw cycles.
Low target expression.Verify PI5P4Kγ expression in your cell line using Western blot or qPCR.
Significant cell death/cytotoxicity Inhibitor concentration is too high.Reduce the working concentration of the inhibitor.
Prolonged incubation time.Reduce the incubation time.
Solvent toxicity.Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%) and include a vehicle-only control.

Conclusion

This compound is a highly selective and valuable tool for investigating the cellular functions of PI5P4Kγ. By following the detailed protocols and guidelines provided in these application notes, researchers can effectively utilize this inhibitor to explore its therapeutic potential and further elucidate the intricate roles of PI5P4Kγ in health and disease. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Determining the IC50 of PI5P4Ks-IN-2 for PI5P4Kγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for characterizing the inhibitor PI5P4Ks-IN-2 against its primary target, Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).

Data Presentation

This compound is a potent and highly selective inhibitor of the gamma isoform of PI5P4K (PI5P4Kγ).[1][2] Its selectivity is demonstrated by its significantly lower activity against the alpha and beta isoforms.[1][3] The inhibitory activity of this compound against the three PI5P4K isoforms is summarized below.

Target IsoformpIC50IC50K_i_
PI5P4Kγ 6.2[1][2][4]630 nM[1]68 nM[1][2]
PI5P4Kα< 4.3[1][2][4]> 50 µM[1]Not Determined
PI5P4Kβ< 4.6[1][2][4]> 25 µM[1]> 30,000 nM[1][2]

Signaling Pathway of PI5P4Kγ

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are crucial enzymes in phosphoinositide metabolism.[4] The three isoforms (α, β, and γ) phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a vital component of various signaling pathways.[4][5][6] PI5P4Kγ has been specifically implicated in several key cellular processes. It is a substrate of mTORC1 and is involved in a negative feedback loop that regulates mTORC1 activity.[5][7] Additionally, PI5P4Kγ positively regulates the Notch signaling pathway by promoting the recycling of the Notch receptor.[5][8][9] The Hippo pathway kinases, MST1 and MST2, have been shown to phosphorylate and suppress the activity of PI5P4Ks.[4][10]

PI5P4K_Signaling cluster_upstream Upstream Regulation cluster_core Core PI5P4Kγ Activity cluster_downstream Downstream Pathways Hippo Pathway\n(MST1/2) Hippo Pathway (MST1/2) PI5P4Kg PI5P4Kγ Hippo Pathway\n(MST1/2)->PI5P4Kg inhibits PI5P PI5P PI5P->PI5P4Kg PI45P2 PI(4,5)P2 PI5P4Kg->PI45P2 phosphorylates mTORC1 mTORC1 Signaling PI45P2->mTORC1 Notch Notch Receptor Recycling PI45P2->Notch PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4Kg inhibits mTORC1->PI5P4Kg feedback inhibition

PI5P4Kγ signaling and inhibition by this compound.

Experimental Protocols

Protocol for In Vitro Determination of this compound IC50 using ADP-Glo™ Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against PI5P4Kγ using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[1]

I. Materials and Reagents

  • Enzyme: Recombinant full-length human PI5P4Kγ

  • Inhibitor: this compound

  • Substrate: Phosphatidylinositol 5-phosphate (PI(5)P)

  • ATP: Adenosine triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega)

  • Buffer: Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]

  • Plates: White, opaque 384-well plates

  • Instrumentation: Plate-reading luminometer

II. Reagent Preparation

  • Kinase Reaction Buffer: Prepare the 1X kinase reaction buffer from a stock solution.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Inhibitor Dilutions: Perform a serial dilution of this compound in kinase reaction buffer to create a range of concentrations for the dose-response curve. A 12-point, 3-fold dilution series is recommended. Ensure the final DMSO concentration remains constant and low (<1%) across all wells.

  • ATP Solution: Prepare an ATP solution in kinase reaction buffer. The final concentration in the assay should be at or near the K_m_ for PI5P4Kγ to ensure accurate IC50 determination.[1]

  • Enzyme and Substrate Solution: Prepare a solution containing recombinant PI5P4Kγ and the lipid substrate PI(5)P in kinase reaction buffer. The optimal concentrations should be determined empirically.

III. Assay Procedure

  • Plate Setup:

    • Add 5 µL of each this compound dilution to the wells of a 384-well plate.

    • Include control wells with DMSO only (no inhibitor, representing 100% activity) and wells with no enzyme (background control).

  • Enzyme/Substrate Addition: Add 10 µL of the PI5P4Kγ/PI(5)P solution to all wells.

  • Initiation of Kinase Reaction: Initiate the reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the assay.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[12]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

IV. Data Analysis

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.

  • Normalization: Normalize the data by setting the average signal of the "no inhibitor" (DMSO) control as 100% kinase activity and the background signal as 0% activity.

  • IC50 Calculation: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.[1]

Experimental Workflow Visualization

The overall workflow for determining the IC50 of a kinase inhibitor involves a sequence of steps from reagent preparation to final data analysis and interpretation.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions plate_setup Dispense Reagents into 384-well Plate prep_inhibitor->plate_setup prep_enzyme Prepare Enzyme, Substrate & ATP Solutions prep_enzyme->plate_setup initiate_rxn Initiate Kinase Reaction (Add ATP) plate_setup->initiate_rxn incubation Incubate at 30°C initiate_rxn->incubation detection Add ADP-Glo™ Detection Reagents incubation->detection read_plate Measure Luminescence detection->read_plate normalize Normalize Data read_plate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Workflow for in vitro kinase inhibitor IC50 determination.

References

Application Notes and Protocols for Studying PI5P4Kγ in Leukemia Cell Lines using PI5P4Ks-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer.[2] Notably, high expression of PI5P4Kγ has been associated with unfavorable clinical outcomes in acute myeloid leukemia (AML), highlighting it as a potential therapeutic target.[3]

PI5P4Ks-IN-2 is a potent and selective inhibitor of PI5P4Kγ.[1][4] Its high selectivity makes it a valuable chemical probe for elucidating the specific functions of PI5P4Kγ in cellular processes, particularly in the context of leukemia.[2][4] These application notes provide detailed protocols for utilizing this compound to study the role of PI5P4Kγ in leukemia cell lines, focusing on assessing its impact on cell viability, signaling pathways, and apoptosis.

Quantitative Data: Inhibitor Specificity

This compound exhibits significant selectivity for the γ isoform of PI5P4K over the α and β isoforms. The inhibitory activity and binding affinity have been determined through various biochemical assays.[2][4]

Target IsoformAssay TypeValue (pIC50)Value (IC50)Value (Ki)Reference
PI5P4Kγ Inhibition6.2630 nM68 nM[1][4]
PI5P4Kα Inhibition<4.3>50 µMNot Determined[1][4]
PI5P4Kβ Inhibition<4.6>25 µM>30,000 nM[1][4]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity.

Proposed Signaling Pathway

PI5P4Kγ-mediated production of PI(4,5)P2 can influence the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in leukemia.[5][6][7] Inhibition of PI5P4Kγ by this compound is expected to reduce the available pool of PI(4,5)P2 for PI3K activation, leading to downstream inhibition of AKT and mTOR signaling and ultimately promoting apoptosis.

PI5P4K_Signaling_Pathway PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 PI5P4Kgamma->PI45P2 Phosphorylation PI3K PI3K PI45P2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor This compound Inhibitor->PI5P4Kgamma Inhibits

PI5P4Kγ signaling pathway and its inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on leukemia cell lines. It is recommended to optimize concentrations and incubation times for each specific cell line.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of leukemia cell lines by measuring ATP levels, which correspond to the number of metabolically active cells.[1]

Materials:

  • Leukemia cell lines (e.g., MV4-11, OCI-AML3, Jurkat, NALM6)

  • Appropriate cell culture medium

  • This compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted inhibitor or vehicle to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Leukemia Cells (96-well plate) C Add Inhibitor to Cells A->C B Prepare this compound Serial Dilutions B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Analyze Data (IC50) F->G

Workflow for the Cell Viability Assay.
Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.

Materials:

  • Leukemia cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • After treatment, wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[2][4]

Materials:

  • Leukemia cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for western blotting.

  • Harvest cells, including any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate 15 min E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Populations H->I

Workflow for the Annexin V Apoptosis Assay.

Troubleshooting

  • No observed effect: The concentration of this compound may be suboptimal for the specific cell line. Perform a dose-response experiment with a wider range of concentrations. Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) and prepare fresh dilutions.[8]

  • High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer to the membrane.

  • Inconsistent flow cytometry results: Ensure proper compensation is set up between fluorochromes. Analyze cells promptly after staining to avoid signal degradation.

Conclusion

This compound is a powerful and selective tool for investigating the role of PI5P4Kγ in leukemia. The protocols outlined in these application notes provide a solid foundation for researchers to explore the effects of PI5P4Kγ inhibition on leukemia cell viability, signaling, and apoptosis. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible data, which will ultimately contribute to a better understanding of PI5P4Kγ as a potential therapeutic target in leukemia.

References

Application Notes and Protocols for Determining the Effect of PI5P4Ks-IN-2 on Cell Viability using the CellTiter-Glo® Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This conversion is a key step in the phosphoinositide signaling pathway, which is integral to numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Dysregulation of PI5P4K activity has been implicated in several diseases, including cancer, making this enzyme family an attractive therapeutic target.[2][3]

PI5P4Ks-IN-2 is a small molecule inhibitor with high selectivity for the gamma isoform of PI5P4K (PI5P4Kγ).[4][5] Understanding the effect of this inhibitor on cancer cell viability is a crucial step in its preclinical evaluation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[6][7] The assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[6][7] The simple "add-mix-measure" format makes it highly suitable for high-throughput screening of potential therapeutic agents.[6]

These application notes provide a detailed protocol for utilizing the CellTiter-Glo® assay to determine the in vitro efficacy of this compound against cancer cell lines.

Signaling Pathway and Inhibitor Action

The PI5P4K signaling pathway is a component of the larger phosphoinositide signaling network. PI5P4K enzymes phosphorylate PI5P to generate a specific pool of PI(4,5)P2. This localized production of PI(4,5)P2 on intracellular membranes is crucial for various cellular functions.[1][8] Recent studies have also revealed a connection between PI5P4K activity and the Hippo signaling pathway, a key regulator of organ size and cell proliferation that is often dysregulated in cancer.[9][10][11] this compound selectively inhibits the PI5P4Kγ isoform, thereby blocking the conversion of PI5P to PI(4,5)P2 and impacting downstream signaling pathways that are dependent on this process.

PI5P4K_Signaling_Pathway PI5P4Kγ Signaling Pathway and Inhibition by this compound PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 Downstream_Signaling Downstream Signaling (e.g., Cell Growth, Proliferation) PI45P2->Downstream_Signaling Hippo_Pathway Hippo Pathway Regulation PI45P2->Hippo_Pathway PI5P4Kgamma->PI45P2 Phosphorylation PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4Kgamma Inhibition

Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against the PI5P4K isoforms has been characterized using biochemical assays. The following table summarizes the reported potency and binding affinity. A higher pIC50 value and a lower Ki value indicate greater potency and binding affinity, respectively.

Target IsoformpIC50IC50 (nM)Ki (nM)
PI5P4Kα< 4.3> 50,000Not Determined
PI5P4Kβ< 4.6> 25,000> 30,000
PI5P4Kγ 6.2 630 68

Data sourced from Boffey HK, et al. (2022) and publicly available datasheets.[4][5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on the viability of a chosen cancer cell line.

Materials
  • Cancer cell line of interest (e.g., a line with known dependence on phosphoinositide signaling)

  • Complete cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • Luminometer

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[4]

  • CellTiter-Glo® Reagent:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[12]

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[12]

    • Transfer the entire volume of the buffer into the amber bottle containing the substrate to reconstitute the reagent.[12]

    • Mix by gentle inversion or swirling until the substrate is completely dissolved.[12] The reconstituted reagent can be stored according to the manufacturer's instructions.[12]

Experimental Workflow

CellTiter_Glo_Workflow Experimental Workflow for CellTiter-Glo® Assay with this compound start Start cell_culture 1. Cell Culture (70-80% confluency) start->cell_culture cell_seeding 2. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24 hours, 37°C, 5% CO2) cell_seeding->incubation_24h compound_prep 4. Prepare this compound Dilutions incubation_24h->compound_prep compound_treatment 5. Compound Treatment (e.g., 72 hours) incubation_24h->compound_treatment compound_prep->compound_treatment equilibration 6. Equilibrate Plate to Room Temperature (30 minutes) compound_treatment->equilibration add_reagent 7. Add CellTiter-Glo® Reagent equilibration->add_reagent mix_and_incubate 8. Mix (2 min) & Incubate (10 min) add_reagent->mix_and_incubate read_luminescence 9. Read Luminescence mix_and_incubate->read_luminescence data_analysis 10. Data Analysis (Calculate % Viability and IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Step-by-step experimental workflow for the CellTiter-Glo® assay.

Procedure
  • Cell Seeding:

    • Culture the chosen cancer cell line to 70-80% confluency.

    • Harvest the cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line to ensure the assay is within its linear range). A typical starting point for a 96-well plate is 5,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[13]

    • Include control wells containing medium without cells for background luminescence measurement.[7]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Ensure the final DMSO concentration is consistent across all wells, including a vehicle control group, and does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[13]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][14]

    • Add a volume of the prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][14]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Subtract the average luminescence value of the background control wells (medium only) from all other luminescence readings.[15]

  • Calculate the percentage of cell viability for each treatment concentration by normalizing the data to the vehicle-treated control wells (which represent 100% viability).

    • % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50) value.[15]

Example Data Presentation

The following table illustrates how the quantitative data from a CellTiter-Glo® assay with this compound could be presented.

Cell LineTreatment Duration (hours)IC50 (µM)
Leukemia Cell Line A721.2
Glioblastoma Cell Line B725.8
Breast Cancer Cell Line C72> 10

Note: This is example data and actual results will vary depending on the cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Luminescence Contamination of reagents or plates with ATP.Use sterile, disposable labware. Avoid touching the inside of plate wells or reagent bottle caps.[7]
Low Luminescent Signal Insufficient cell number or low cell viability. Incomplete cell lysis. Reagent has lost activity.Optimize cell seeding density. Ensure thorough mixing after adding the reagent. Check the expiration date and storage conditions of the reagent.[7]
High Well-to-Well Variability Uneven cell seeding. Edge effects in the multiwell plate.Ensure a homogeneous cell suspension during plating. Fill outer wells with sterile medium or PBS and do not use them for experimental samples.[7]

References

Application Notes: Verifying Cellular Target Engagement of PI5P4Ks-IN-2 with CETSA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases integral to cellular signaling pathways, regulating processes such as signal transduction, membrane trafficking, and metabolic regulation.[1] The three isoforms, PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Notably, PI5P4Kγ has been identified as a promising therapeutic target in neurodegenerative diseases and cancer due to its role in autophagy and mTORC1 signaling.[1]

PI5P4Ks-IN-2 is a selective inhibitor of PI5P4Kγ.[3] It operates through a non-ATP-competitive, allosteric binding mechanism, which provides an advantage in terms of selectivity over other kinases.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to confirm the direct binding of a small molecule, such as this compound, to its target protein within a cellular environment.[1][4] The principle behind CETSA is that ligand binding increases the thermal stability of the target protein.[1][4] By subjecting cells treated with the inhibitor to a temperature gradient, the increased stability of PI5P4Kγ can be observed as a shift in its melting curve, thus verifying target engagement.[1]

PI5P4K Signaling and Crosstalk with the Hippo Pathway

PI5P4K enzymes are key components of cellular signaling networks. A significant interaction has been identified with the Hippo signaling pathway, where the core kinases MST1/2 can phosphorylate and inhibit PI5P4Ks. This regulation, in turn, affects the activity of YAP, a downstream effector of the Hippo pathway, highlighting the intricate control of cellular growth and proliferation.[1]

PI5P4K_Hippo_Pathway cluster_hippo Hippo Pathway cluster_pi5p4k PI5P4K Signaling MST1/2 MST1/2 PI5P4Ks PI5P4Ks MST1/2->PI5P4Ks phosphorylates and inhibits YAP YAP PI5P4Ks->YAP influences activity

Caption: PI5P4K Signaling and Hippo Pathway Crosstalk.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against the PI5P4K isoforms. The data presented below is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.[5]

InhibitorTarget IsoformpIC50IC50 (µM)Ki (nM)
This compound PI5P4Kα< 4.3> 50Not Determined
PI5P4Kβ< 4.6> 25> 30,000
PI5P4Kγ6.20.63068

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity. Data sourced from MedchemExpress and TargetMol product datasheets.[6]

Experimental Protocols

CETSA Melt Curve Protocol

This protocol is designed to determine the melting temperature (Tm) of PI5P4Kγ in the presence and absence of this compound.[1]

Materials:

  • Cell line expressing PI5P4Kγ (e.g., HEK293T)[1]

  • Cell culture medium and supplements[1]

  • This compound and vehicle control (e.g., DMSO)[1]

  • Phosphate-buffered saline (PBS)[1]

  • Lysis buffer (e.g., PBS with protease inhibitors)[1]

  • BCA protein assay kit[1]

  • SDS-PAGE gels and running buffer[1]

  • Transfer buffer and nitrocellulose or PVDF membranes[1]

  • Primary antibody against PI5P4Kγ[1]

  • HRP-conjugated secondary antibody[1]

  • Chemiluminescent substrate[1]

  • Thermocycler[1]

  • Centrifuge[1]

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat cells with this compound at a fixed concentration (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.[1]

  • Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS.[1]

  • Thermal Challenge: Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control at room temperature.[1]

  • Cell Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.[1]

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[1]

  • Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample using a BCA assay. Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for PI5P4Kγ.[1]

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves and determine the thermal shift (ΔTm) between the vehicle- and inhibitor-treated samples.[1]

CETSA Isothermal Dose-Response (ITDR) Protocol

This protocol is used to determine the potency of this compound in stabilizing PI5P4Kγ at a fixed temperature.[1]

Procedure:

  • Cell Culture and Treatment: Culture cells as described above. Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.[1]

  • Cell Harvesting and Thermal Challenge: Harvest and wash the cells. Resuspend the cell pellet in PBS. Heat all samples (except for the no-heat control) at a single, predetermined temperature (e.g., the Tm from the melt curve experiment) for 3 minutes.[1]

  • Cell Lysis, Clarification, and Western Blotting: Follow steps 4-6 from the CETSA Melt Curve Protocol.[1]

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each inhibitor concentration to the vehicle control. Plot the normalized intensity versus the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.[1]

Experimental Workflow Diagram

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A 1. Cell Culture B 2. Inhibitor Treatment (this compound or Vehicle) A->B C 3. Cell Harvesting B->C D 4. Resuspend in PBS C->D E 5. Heat Samples (Temperature Gradient or Fixed Temp) D->E F 6. Cell Lysis E->F G 7. Centrifugation (Pellet Aggregated Proteins) F->G H 8. Collect Supernatant (Soluble Proteins) G->H I 9. Western Blot for PI5P4Kγ H->I J 10. Data Analysis (Melt Curve or Dose-Response) I->J

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

The Cellular Thermal Shift Assay is an indispensable tool for validating the target engagement of small molecule inhibitors like this compound in a physiologically relevant setting.[1] The protocols and data provided here offer a comprehensive guide for researchers to successfully implement CETSA in their drug discovery programs targeting PI5P4Kγ.[1]

References

Application Notes and Protocols for the Experimental Characterization of PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive workflow for the characterization of novel inhibitors targeting Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). The protocols outlined below cover essential in vitro and cellular assays to determine inhibitor potency, selectivity, mechanism of action, and cellular efficacy, culminating in preclinical in vivo evaluation.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This enzymatic activity is crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and metabolic regulation.[1][3] The PI5P4K family consists of three isoforms: α, β, and γ, encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[4][5] Dysregulation of PI5P4K activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][6]

The characterization of PI5P4K inhibitors is a critical step in the drug discovery process, requiring a systematic approach to validate their therapeutic potential. This document outlines a detailed experimental workflow, from initial biochemical characterization to cellular and in vivo validation.

PI5P4K Signaling Pathway

PI5P4Ks are integral components of the phosphoinositide signaling pathway.[6] They regulate the cellular pools of PI5P and PI(4,5)P2, which in turn influence downstream signaling cascades.[7] Notably, the PI5P4K pathway intersects with the Hippo signaling pathway, a key regulator of cell growth and organ size.[8][9][10] The core Hippo pathway kinases, MST1/2, have been shown to phosphorylate and inhibit PI5P4Ks.[8][9] PI5P4K activity, in turn, can modulate the activity of the Hippo pathway effector YAP.[8][9][10]

PI5P4K_Signaling_Pathway cluster_hippo Hippo Pathway cluster_pi5p4k PI5P4K Signaling MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 PI5P4K PI5P4K MST1/2->PI5P4K YAP YAP LATS1/2->YAP Gene Expression Gene Expression YAP->Gene Expression MOB1 MOB1 MOB1->LATS1/2 PI5P PI5P PI5P->MOB1 PI5P->PI5P4K PI(4,5)P2 PI(4,5)P2 PI5P4K->PI(4,5)P2

PI5P4K and Hippo Signaling Intersection.

Experimental Workflow for PI5P4K Inhibitor Characterization

A systematic approach is essential for the comprehensive characterization of PI5P4K inhibitors. The following workflow outlines the key stages, from initial screening to in vivo validation.

Experimental_Workflow Biochemical_Assays Biochemical Assays (Potency & Selectivity) Cell-Based_Assays Cell-Based Assays (Target Engagement & Cellular Potency) Biochemical_Assays->Cell-Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell-Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & PK/PD Mechanism_of_Action->In_Vivo_Studies

Generalized workflow for PI5P4K inhibitor characterization.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the biochemical potency and isoform selectivity of representative PI5P4K inhibitors.

Table 1: Biochemical Potency of PI5P4K Inhibitors

InhibitorTarget(s)IC50 / pIC50Assay TypeReference
THZ-P1-2PI5P4Kα, β, γIC50 = 190 nMADP-Glo[3][11]
ARUK2002821PI5P4KαpIC50 = 8.0ADP-Glo[12][13]
BAY-091PI5P4Kα-HTS[12][13]
CC260PI5P4Kα, β--[13]
PI5P4Ks-IN-2PI5P4KγpIC50 = 7.4Radiometric[5]
Compound 30PI5P4Kα, β, γ--[2]
a131PI5P4KIC50 = 0.6 µMCrude Cell Assay[6]

Note: "-" indicates data was not available in the reviewed sources. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.[2][5]

Table 2: Isoform Selectivity of PI5P4K Inhibitors

InhibitorPI5P4Kα (IC50/pIC50)PI5P4Kβ (IC50/pIC50)PI5P4Kγ (IC50/pIC50)Selectivity ProfileReference
THZ-P1-2190 nM--Pan-PI5P4K[3][11]
ARUK2002821pIC50 = 8.0InactiveInactivePI5P4Kα selective[12][13]
This compoundpIC50 < 5.0pIC50 < 5.0pIC50 = 7.4PI5P4Kγ selective[5]
Compound 13IC50 = 2 µMIC50 = 9.4 µM-PI5P4Kα/β[4]

Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantitatively measures the activity of PI5P4K by quantifying the amount of ADP produced during the kinase reaction.[2][14]

Materials:

  • Recombinant PI5P4K enzyme (α, β, or γ isoform)[2]

  • PI5P substrate[2]

  • ATP[2]

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega)[2]

  • Test inhibitors

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the inhibitor solution or vehicle control (DMSO).

  • Add the PI5P substrate and ATP solution to the wells.

  • Initiate the kinase reaction by adding the recombinant PI5P4K enzyme.

  • Incubate the plate at room temperature for 60 minutes.[2]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[15]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[15]

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the normalized data against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to confirm that a compound engages its intended target within a cellular context.[6][16]

Materials:

  • Cultured cells expressing the PI5P4K isoform of interest

  • Test inhibitor

  • Cell lysis buffer (e.g., PBS with protease inhibitors)[2]

  • Equipment for heat treatment (e.g., PCR cycler)[2]

  • SDS-PAGE and Western blotting reagents[2]

  • Antibody specific to the PI5P4K isoform[2]

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a defined period.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[2]

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PI5P4K protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities to determine the melting curve of the protein. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[2]

Protocol 3: Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and survival of cells.[16]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent[16]

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test inhibitor.

  • Incubate for a specified period (e.g., 72 hours).[16]

  • Add the cell viability reagent to the wells.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[16]

Protocol 4: Western Blotting for Downstream Signaling

This technique is used to measure changes in the phosphorylation status of downstream signaling proteins to assess the inhibitor's effect on the PI5P4K pathway.

Materials:

  • Cultured cells

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for target proteins (e.g., phospho-AKT, phospho-S6K) and loading controls (e.g., GAPDH)

Procedure:

  • Treat cells with the inhibitor at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify band intensities and normalize to a loading control to determine the relative changes in protein phosphorylation.[16]

Protocol 5: In Vivo Xenograft Studies

This protocol outlines a generalized workflow for evaluating the efficacy of a PI5P4Kα inhibitor in a subcutaneous xenograft mouse model.[1]

Materials:

  • Immunocompromised mice

  • Cancer cell line for tumor implantation

  • Test inhibitor and vehicle formulation

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flanks of the mice.

  • Allow tumors to reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer the PI5P4K inhibitor or vehicle according to the determined dosing schedule (e.g., daily oral gavage).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

Conclusion

The comprehensive characterization of PI5P4K inhibitors requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo studies. The detailed protocols and workflow provided in these application notes serve as a guide for researchers to systematically evaluate the potency, selectivity, and therapeutic potential of novel PI5P4K inhibitors. A thorough understanding of the inhibitor's mechanism of action and its effects on cellular signaling pathways is paramount for the successful development of new targeted therapies for diseases with dysregulated PI5P4K activity.

References

Probing PI5P4Kγ Function In Vivo: Application Notes and Protocols for PI5P4Ks-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic activity is integral to various cellular processes, including cell growth, proliferation, and survival.[2] The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1] Dysregulation of PI5P4K activity has been implicated in a range of diseases, including cancer and metabolic disorders, making these enzymes attractive therapeutic targets.[1][2]

PI5P4Ks-IN-2 is a potent and highly selective inhibitor of the gamma isoform, PI5P4Kγ.[3] Its selectivity provides a valuable tool for dissecting the specific roles of PI5P4Kγ in cellular and organismal physiology and pathology.[3] While in vitro characterization of this compound has been established, this document aims to provide detailed application notes and protocols for its use in probing PI5P4Kγ function in vivo.

Disclaimer: The specific compound this compound is not yet widely documented in published in vivo studies. The following protocols are based on general principles for in vivo studies with small molecule kinase inhibitors and data from studies on other PI5P4K inhibitors.[4] Researchers must conduct their own dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental setup. All animal studies must be performed in accordance with approved ethical guidelines and institutional protocols.

Mechanism of Action

This compound functions as a selective inhibitor of PI5P4Kγ.[5] By binding to the enzyme, it prevents the phosphorylation of PI5P to PI(4,5)P2.[4] This leads to a localized reduction in PI(4,5)P2 levels and a potential accumulation of PI5P, thereby modulating downstream signaling pathways that are dependent on these phosphoinositides. The high selectivity of this compound for the γ isoform allows for the specific interrogation of its function, minimizing off-target effects on PI5P4Kα and PI5P4Kβ.[3]

Data Presentation

Quantitative Data for this compound Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against the three PI5P4K isoforms, demonstrating its high selectivity for PI5P4Kγ.

Target IsoformpIC50IC50K_i_Reference
PI5P4Kα< 4.3> 50 µMNot Determined[3]
PI5P4Kβ< 4.6> 25 µM> 30,000 nM[3]
PI5P4Kγ 6.2 630 nM 68 nM [3][5]
  • pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.

  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • K_i_: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity.

Signaling Pathway Diagram

PI5P4K_Signaling_Pathway cluster_membrane Cellular Membranes cluster_kinase Kinase Activity PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI45P2 PI(4,5)P2 Downstream_Signaling Downstream Signaling (e.g., mTORC1, Notch) PI45P2->Downstream_Signaling PI5P4K_gamma->PI45P2 Phosphorylation PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma Inhibition Cellular_Functions Cellular Functions (e.g., Autophagy, Immune Regulation) Downstream_Signaling->Cellular_Functions

Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.

Experimental Protocols

General Protocol for In Vivo Efficacy Studies in a Xenograft Mouse Model

This protocol outlines a generalized workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model. This should be adapted based on the specific cancer model and research objectives.

1. Materials and Reagents:

  • This compound

  • Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water). The optimal vehicle must be determined empirically.

  • Cancer cell line of interest (e.g., a cell line with known dependence on PI5P4Kγ)

  • Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or nude mice)

  • Matrigel (optional)

  • Sterile PBS, syringes, needles

  • Calipers for tumor measurement

2. Experimental Workflow Diagram:

Xenograft_Workflow A 1. Cell Culture and Preparation B 2. Tumor Implantation (Subcutaneous injection of cancer cells) A->B C 3. Tumor Growth Monitoring (Calipers measurement) B->C D 4. Randomization (Group animals when tumors reach ~100-150 mm³) C->D E 5. Treatment Initiation (Vehicle or this compound administration) D->E F 6. Continued Monitoring (Tumor volume, body weight, clinical signs) E->F G 7. Endpoint Analysis (Tumor collection for IHC, Western blot, etc.) F->G

Caption: Experimental workflow for a xenograft mouse model study.

3. Detailed Procedure:

  • Preparation of Dosing Solution:

    • On each treatment day, prepare a fresh dosing solution of this compound.

    • Dissolve this compound in the chosen vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension.

    • The vehicle solution should also be prepared fresh.

  • Xenograft Tumor Model Workflow:

    • Cell Implantation:

      • Harvest cancer cells during their exponential growth phase.

      • Resuspend the cells in sterile PBS, optionally mixed with Matrigel (1:1 ratio), at a concentration of 5-10 x 10⁶ cells per 100 µL.

      • Inject the cell suspension subcutaneously into the flank of each mouse.

    • Tumor Growth and Grouping:

      • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

      • Calculate tumor volume using the formula: (Width² x Length) / 2.

      • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Treatment:

      • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will need to be optimized (e.g., once daily, twice daily).

      • Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

    • Endpoint:

      • Continue treatment for the predetermined duration or until tumors in the control group reach the maximum allowed size.

      • At the end of the study, euthanize the mice and excise the tumors.

      • Tumor weight and volume should be recorded.

      • Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers, Western blotting for target engagement (e.g., p-S6K), or lipidomics to measure PI5P and PI(4,5)P2 levels.

Protocol for Assessing Target Engagement In Vivo

This protocol describes how to determine if this compound is hitting its target in vivo by analyzing downstream signaling pathways.

1. Materials and Reagents:

  • Tumor-bearing mice treated with this compound or vehicle.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE and Western blot reagents.

  • Primary antibodies (e.g., anti-PI5P4Kγ, anti-phospho-S6K, anti-total-S6K, anti-phospho-Notch, anti-total-Notch).

  • Secondary antibodies.

2. Procedure:

  • Tissue Collection: At a specified time point after the final dose (e.g., 2, 8, or 24 hours), euthanize the mice and collect tumor and/or other relevant tissues.

  • Protein Extraction: Immediately snap-freeze the tissues in liquid nitrogen or homogenize them in lysis buffer.

  • Western Blotting:

    • Quantify the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against PI5P4Kγ and downstream effectors.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results between the vehicle- and this compound-treated groups to assess target engagement.

Probing PI5P4Kγ Function In Vivo

Based on genetic studies and research with other inhibitors, this compound can be a valuable tool to investigate the in vivo functions of PI5P4Kγ in various contexts:

  • Cancer: High expression of PI5P4Kγ has been correlated with high-risk acute myeloid leukemia (AML).[6] In vivo studies using this compound in AML xenograft models could help validate PI5P4Kγ as a therapeutic target.

  • Immunology: Deletion of PI5P4Kγ in mice leads to an increase in pro-inflammatory cytokines and T-helper cells, and a decrease in regulatory T-cells, through hyperactivation of mTORC1 signaling.[7] this compound could be used in models of autoimmune disease or in immuno-oncology settings to probe the role of PI5P4Kγ in immune regulation.

  • Neurodegeneration: Pharmacological inhibition or knockdown of PI5P4Kγ has been shown to reduce mutant huntingtin protein in models of Huntington's disease.[7] this compound could be tested in mouse models of neurodegenerative diseases to explore its therapeutic potential.[8][9][10][11][12]

Conclusion

This compound is a highly selective and potent inhibitor of PI5P4Kγ, making it an invaluable research tool for elucidating the specific in vivo functions of this kinase. While detailed in vivo studies with this specific compound are not yet widely published, the provided general protocols and application notes offer a starting point for researchers. Careful experimental design, including dose-finding and toxicity studies, will be crucial for the successful application of this compound in animal models to further our understanding of PI5P4Kγ in health and disease.

References

Application Notes and Protocols for PI5P4Ks-IN-2: A Chemical Probe for PI5P4Kγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This conversion is a critical step in the phosphoinositide signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer and metabolic disorders, making these enzymes attractive therapeutic targets.[1]

PI5P4Ks-IN-2 has emerged as a valuable chemical probe for elucidating the specific functions of the PI5P4Kγ isoform.[1] It is a potent and highly selective inhibitor of PI5P4Kγ, exhibiting significantly lower activity against the α and β isoforms.[2] This selectivity allows for the precise dissection of PI5P4Kγ-specific roles in cellular pathways.[2] this compound is characterized as a non-ATP-competitive, allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, which contributes to its high selectivity.[3]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound against the three PI5P4K isoforms have been determined through various biochemical assays. The data highlights the compound's significant selectivity for PI5P4Kγ.

Target IsoformpIC50IC50 (nM)Kᵢ (nM)
PI5P4Kα< 4.3> 50,000Not Determined
PI5P4Kβ< 4.6> 25,000> 30,000
PI5P4Kγ 6.2 630 68
PI5P4Kγ+*0.32--

*Data sourced from MedchemExpress, TargetMol, and Boffey HK, et al. (2022).[2][4] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Kᵢ represents the inhibition constant. PI5P4Kγ+ is a mutant form with enhanced kinase activity.[5]

Signaling Pathway

PI5P4Kγ is a key component of the phosphoinositide signaling pathway. It phosphorylates PI5P to generate PI(4,5)P2, a crucial secondary messenger. PI(4,5)P2 serves as a precursor for other signaling molecules and is involved in the regulation of various cellular processes. Notably, PI5P4Kγ activity intersects with major signaling networks, including the mTOR and Hippo pathways, thereby influencing cell growth, proliferation, and autophagy.[1] Inhibition of PI5P4Kγ by this compound can modulate these downstream pathways.[6]

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma Substrate PI45P2 PI(4,5)P2 mTOR_Hippo mTOR & Hippo Pathways PI45P2->mTOR_Hippo PI5P4Kgamma->PI45P2 Phosphorylation PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4Kgamma Inhibition Cell_Processes Cell Growth, Proliferation, Apoptosis mTOR_Hippo->Cell_Processes

PI5P4Kγ signaling and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize and utilize this compound are provided below.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PI5P4Kγ by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI5P4Kγ enzyme

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, recombinant PI5P4Kγ enzyme, and the PI5P substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer’s protocol. Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[2][5]

In_Vitro_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents add_inhibitor Add this compound (Serial Dilutions) prep_reagents->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_and_detect Stop Reaction & Detect ADP (ADP-Glo™) incubate->stop_and_detect read_luminescence Read Luminescence stop_and_detect->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of this compound with PI5P4Kγ within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[7]

Materials:

  • Cultured cells expressing PI5P4Kγ

  • Cell culture medium

  • This compound

  • Vehicle control (DMSO)

  • Lysis buffer

  • Antibody specific for PI5P4Kγ for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 64°C).[7]

  • Cell Lysis: Lyse the cells to release proteins.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Analyze the amount of soluble PI5P4Kγ in each sample using Western blotting.

  • Data Analysis: Plot the amount of soluble PI5P4Kγ as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[7][8]

CETSA_Workflow start Start treat_cells Treat Cells with This compound or Vehicle start->treat_cells heat_samples Heat Samples at Various Temperatures treat_cells->heat_samples lyse_cells Lyse Cells heat_samples->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant western_blot Analyze Soluble PI5P4Kγ by Western Blot collect_supernatant->western_blot analyze_curves Analyze Melting Curves (ΔTm) western_blot->analyze_curves end End analyze_curves->end

Cellular Thermal Shift Assay (CETSA) workflow.
Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines by quantifying ATP levels, which correlate with the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well or 384-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plates to room temperature and add the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents by orbital shaking to induce cell lysis and incubate to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value for cell proliferation.[9]

References

Application Notes: PI5P4Ks-IN-2 for High-Throughput Screening of PI5P4Kγ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical step in cellular signaling.[1] The family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[2] Dysregulation of PI5P4K activity is implicated in diseases like cancer and neurodegenerative disorders, making these enzymes attractive therapeutic targets.[1][2] PI5P4Kγ, in particular, has been linked to the mTORC1 and Notch signaling pathways.[2][3][4]

PI5P4Ks-IN-2 has been identified as a potent and highly selective inhibitor of the PI5P4Kγ isoform.[5] Its selectivity provides a valuable tool for researchers to dissect the specific roles of PI5P4Kγ in cellular processes and serves as an excellent reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel PI5P4Kγ inhibitors.[5] These notes provide detailed data and protocols for utilizing this compound in HTS applications.

Quantitative Data Summary: this compound Isoform Selectivity

This compound demonstrates significant selectivity for the γ isoform over the α and β isoforms.[5] The inhibitory activity and binding affinity have been determined using in vitro biochemical assays, with the key data summarized below.[5][6]

Target IsoformpIC50IC50Kᵢ (Binding Affinity)
PI5P4Kα < 4.3> 50 µMNot Determined
PI5P4Kβ < 4.6> 25 µM> 30,000 nM
PI5P4Kγ 6.2630 nM68 nM
Data sourced from MedchemExpress and TargetMol product datasheets, referencing Boffey HK, et al. (2022).[5][6]

Definitions:

  • pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.[1]

  • Kᵢ: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity.[1]

PI5P4Kγ Signaling Pathway and Inhibition

PI5P4Kγ plays a crucial role in phosphoinositide signaling by phosphorylating PI5P to generate PI(4,5)P2.[2] This product is a precursor for other key signaling molecules and is involved in pathways regulating cell growth and survival, such as the mTORC1 and Notch pathways.[2][4] this compound acts as an allosteric inhibitor, binding to a site distinct from the ATP pocket to block this catalytic activity.[7]

PI5P4K_Pathway cluster_pathway PI5P4Kγ Catalytic Activity cluster_downstream Downstream Signaling PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PI45P2 PI(4,5)P2 mTORC1 mTORC1 Pathway PI45P2->mTORC1 Notch Notch Pathway PI45P2->Notch PI5P4Kg->PI45P2 ATP to ADP inhibitor This compound inhibitor->PI5P4Kg Allosteric Inhibition

PI5P4Kγ signaling and its allosteric inhibition by this compound.

High-Throughput Screening (HTS) for PI5P4Kγ Inhibitors

An HTS campaign is a standard approach in early-stage drug discovery to identify active compounds ("hits") from large chemical libraries.[8] For PI5P4Kγ, a luminescence-based biochemical assay such as the ADP-Glo™ Kinase Assay is highly suitable for the HTS workflow due to its robustness, sensitivity, and scalability to 1536-well formats.[5][9][10] The workflow involves a primary screen to identify initial hits, followed by confirmatory screens and dose-response studies to validate activity and determine potency.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation & Characterization lib Compound Library (>100,000 compounds) primary Primary Screen (Single Concentration) lib->primary hits Initial Hits (~0.5-2% of library) primary->hits confirm Confirmatory Screen (Fresh Compounds) hits->confirm Hit Progression dose Dose-Response Assay (IC50 Determination) confirm->dose validated Validated Hits dose->validated

A typical high-throughput screening workflow for identifying novel inhibitors.

Experimental Protocols

The following protocol is a detailed methodology for a PI5P4Kγ biochemical assay using the ADP-Glo™ technology, suitable for HTS and dose-response studies.

Protocol 1: PI5P4Kγ ADP-Glo™ Kinase Assay (384-Well Format)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11] The luminescent signal is proportional to the ADP concentration and, therefore, inversely correlated with the inhibitor's potency.[5]

A. Materials and Reagents

  • Recombinant full-length human PI5P4Kγ

  • This compound (as a control inhibitor)

  • Test compounds from the chemical library

  • Substrate: Phosphatidylinositol 5-phosphate (PI(5)P)

  • ATP

  • Assay Plates: 384-well, white, flat-bottom (e.g., Corning #3572)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.), containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35

  • Multichannel pipettes or automated liquid handlers

  • Plate reader with luminescence detection capabilities

B. Reagent Preparation

  • PI5P4Kγ Enzyme Solution : Dilute the recombinant PI5P4Kγ enzyme in Kinase Buffer to a 2X final concentration. The optimal concentration should be determined empirically to produce a robust signal in the linear range of the assay.

  • Substrate/ATP Solution : Prepare a 2X solution of PI(5)P and ATP in Kinase Buffer. The concentration of ATP should be at or near its Kₘ for the enzyme to ensure accurate IC50 determination.[5]

  • Compound Plates : Prepare serial dilutions of this compound and test compounds in 100% DMSO. Subsequently, dilute these into Kinase Buffer to create a 4X final concentration with a final DMSO concentration of ≤1%.

  • Control Wells :

    • 0% Inhibition (Negative Control) : Kinase Buffer with DMSO only.

    • 100% Inhibition (Positive Control) : Kinase Buffer with a high concentration of this compound (e.g., 100x expected IC50).

C. Assay Procedure The following steps assume a final reaction volume of 20 µL.

  • Compound Dispensing : Add 5 µL of 4X compound solution (or controls) to the appropriate wells of the 384-well assay plate.

  • Enzyme Addition : Add 5 µL of the 2X PI5P4Kγ enzyme solution to all wells.

  • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation : Add 10 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction : Mix the plate and incubate for 60 minutes at 30°C.

  • Reaction Termination : Add 20 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes the remaining ATP.[12]

  • ATP Depletion Incubation : Incubate for 40 minutes at room temperature.[12]

  • ADP Conversion and Signal Generation : Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used to generate a luminescent signal.[12]

  • Signal Stabilization Incubation : Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]

  • Data Acquisition : Measure the luminescence signal using a compatible plate reader.

D. Data Analysis

  • Normalization : Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_positive) / (Lumi_negative - Lumi_positive))

  • IC50 Determination : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[5]

Alternative and Orthogonal Assays

To confirm hits from the primary screen and eliminate false positives, orthogonal assays with different detection technologies are recommended.

  • LanthaScreen™ TR-FRET Assay : A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be used in either an activity or binding format. It offers a ratiometric readout, which can reduce assay interference.[14][15]

  • Radiolabeled TLC Assay : A traditional method involving [γ-³²P]ATP. The reaction products are separated by thin-layer chromatography (TLC) and quantified using a phosphorimager.[1] While not suitable for primary HTS, it is a robust method for validating hits.

References

Troubleshooting & Optimization

PI5P4Ks-IN-2 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PI5P4Ks-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in DMSO. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted in your experimental buffer or cell culture medium to the final working concentration.

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 125 mg/mL, which corresponds to a molar concentration of 349.70 mM.[2] Achieving this concentration may require sonication to facilitate dissolution.[2] It is important to use newly opened or anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the compound.[2]

Q3: How should I store stock solutions of this compound in DMSO?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] It is crucial to avoid repeated freeze-thaw cycles to maintain the stability and integrity of the compound.[1] Aliquoting the stock solution into single-use vials is highly recommended.

Q4: What are the signs of compound instability or degradation?

A4: Visual signs of instability in your DMSO stock solution can include cloudiness or the appearance of precipitates. In experimental assays, a lack of or a significant decrease in the expected biological activity may also indicate that the compound has degraded.[1] If you suspect degradation, it is recommended to prepare a fresh stock solution.[1]

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO.

  • Potential Cause: The concentration you are trying to achieve is too high, or the DMSO has absorbed water.

  • Solution:

    • Try sonicating the solution to aid dissolution.[2]

    • Gently warming the solution may also help, but be cautious of potential degradation at higher temperatures.

    • Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.[2]

    • If the issue persists, consider preparing a slightly less concentrated stock solution.

Issue 2: The compound precipitates out of solution when diluted into an aqueous buffer or cell culture medium.

  • Potential Cause: The final concentration of the compound in the aqueous solution exceeds its solubility limit in that medium. The final percentage of DMSO may also be too low to keep the compound in solution.

  • Solution:

    • Increase the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can be toxic to cells, typically, the final DMSO concentration should be kept below 0.5%.[3]

    • Prepare intermediate dilutions of your DMSO stock in your aqueous buffer or medium.

    • Vortex the solution immediately after dilution to ensure thorough mixing.

Issue 3: Inconsistent experimental results are being observed.

  • Potential Cause: The compound may be degrading due to improper storage or handling.

  • Solution:

    • Ensure that the stock solution is stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles.[1][2]

    • Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.[3]

    • Consider performing a stability test of the compound in your specific experimental medium and conditions.

Data Presentation

Table 1: Solubility and Stability of this compound in DMSO

ParameterValueNotes
Solubility
Recommended SolventDMSO[1][2]
Maximum Concentration125 mg/mL (349.70 mM)Sonication may be required.[2] Use of newly opened DMSO is recommended.[2]
Stability & Storage
Short-term Storage-20°C (up to 1 month)In DMSO.[1][2]
Long-term Storage-80°C (up to 6 months)In DMSO.[1][2]
Freeze-Thaw CyclesAvoid[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO). d. Vortex the solution thoroughly. e. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear. f. Aliquot the stock solution into single-use, sterile tubes. g. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Solubility in an Aqueous Buffer

  • Materials: this compound DMSO stock solution, aqueous buffer of choice (e.g., PBS, cell culture medium), spectrophotometer.

  • Procedure: a. Prepare a series of dilutions of the this compound DMSO stock solution into the aqueous buffer. b. Mix each dilution thoroughly. c. Visually inspect each dilution for any signs of precipitation. d. To quantify, centrifuge the solutions to pellet any precipitate. e. Measure the absorbance of the supernatant at a wavelength where the compound has a known extinction coefficient to determine the concentration of the dissolved compound. f. The highest concentration that remains clear is the approximate solubility in that buffer.

Visualizations

PI5P4K_Signaling_Pathway PI5P4K Signaling Pathway PI5P PI(5)P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma Inhibition PI_4_5_P2 PI(4,5)P2 PI5P4K_gamma->PI_4_5_P2 Phosphorylation Downstream Downstream Signaling (e.g., mTOR, Hippo) PI_4_5_P2->Downstream Experimental_Workflow Workflow for Solubility & Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Prepare DMSO Stock Sol_Dilute Serial Dilution in Aqueous Buffer Sol_Start->Sol_Dilute Sol_Observe Visual Inspection & Spectrophotometry Sol_Dilute->Sol_Observe Sol_End Determine Max Solubility Sol_Observe->Sol_End Stab_Start Prepare DMSO Stock Aliquots Stab_Incubate Incubate at Different Temperatures (e.g., RT, 4°C, -20°C, -80°C) Stab_Start->Stab_Incubate Stab_Analyze Analyze at Time Points (e.g., HPLC, LC-MS) Stab_Incubate->Stab_Analyze Stab_End Determine Degradation Rate Stab_Analyze->Stab_End

References

Technical Support Center: Troubleshooting PI5P4Ks-IN-2 Precipitation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing PI5P4Ks-IN-2 in their experiments. Here, you will find practical guidance to address common challenges related to the solubility and handling of this selective PI5P4Kγ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also referred to as compound 40, is a selective inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Kγ)[1][2]. Like many small molecule kinase inhibitors, it is a lipophilic compound with limited aqueous solubility[3][4][5]. A summary of its relevant physicochemical properties is provided in the table below.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO)[1][6]. The compound is highly soluble in DMSO, reaching up to 125 mg/mL (approximately 350 mM), although sonication may be required to fully dissolve the solid[1].

Q3: How should I store stock solutions of this compound?

Proper storage is crucial to maintain the stability and activity of the inhibitor. For long-term storage, aliquoted DMSO stock solutions should be kept at -80°C for up to six months[1][6]. For short-term storage, -20°C is suitable for up to one month[1][6]. It is advisable to avoid repeated freeze-thaw cycles. The solid powder form of the inhibitor is stable for up to three years at -20°C[1].

Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What is causing this?

This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower[3][4][5]. The abrupt change in solvent polarity causes the compound to precipitate out of the solution. The aqueous solubility of this compound has been reported to be approximately 7 µM[5].

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

If you are encountering precipitation of this compound in your aqueous buffer, consult the following troubleshooting steps.

Proactive Measures to Prevent Precipitation
  • Optimize Final Concentration: The most direct approach is to work with a final concentration of this compound that is below its aqueous solubility limit.

  • Minimize Final DMSO Concentration: While preparing dilutions from your DMSO stock, ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize its effect on the assay and the solubility of the inhibitor[6].

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help maintain the compound's solubility.

  • Vortexing and Sonication: After diluting the inhibitor into the aqueous buffer, vortex the solution thoroughly. If precipitation is still a concern, brief sonication in a water bath can help to break down small precipitates and improve dissolution.

Reactive Measures to Address Precipitation
  • Gentle Warming: In some instances, gently warming the solution to 37°C may help to redissolve the precipitate. However, it is crucial to first verify that this compound is stable at this temperature to avoid degradation.

  • Buffer Modification:

    • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. If your experimental conditions permit, you can test a range of pH values for your buffer to identify the optimal pH for this compound solubility.

    • Inclusion of Solubilizing Agents: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help to increase the solubility of the inhibitor.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₂H₂₃N₅[1]
Molecular Weight357.45 g/mol [1]
AppearanceWhite to off-white solid[1]
cLogP5.2[5]
Aqueous Solubility7 µM[5]
DMSO Solubility125 mg/mL (~350 mM)[1]
Recommended Storage Conditions for this compound
FormatStorage TemperatureDurationReference
Solid Powder-20°C3 years[1]
4°C2 years[1]
In DMSO-80°C6 months[1][6]
-20°C1 month[1][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a DMSO stock solution and subsequent aqueous working solutions of this compound.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Aqueous experimental buffer (e.g., kinase assay buffer)

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound solid to equilibrate to room temperature before opening the vial. b. Weigh out the desired amount of the solid. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.

  • Aqueous Working Solution Preparation: a. Thaw a single aliquot of the 10 mM DMSO stock solution. b. Perform serial dilutions of the DMSO stock in your aqueous experimental buffer to reach the desired final concentration. c. Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.5%). d. Vortex the working solution immediately after dilution.

Protocol 2: General Biochemical Kinase Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound in a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay[2][7].

Materials:

  • Recombinant human PI5P4Kγ

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)[8]

  • This compound working solutions

  • ADP-Glo™ Kinase Assay Kit

  • Multi-well plates (e.g., 384-well)

  • Plate reader for luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant PI5P4Kγ enzyme, and the PI5P substrate.

  • Add serial dilutions of the this compound working solutions or a vehicle control (buffer with the same final DMSO concentration) to the wells of the plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

PI5P4K_Signaling_Pathway PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P₂ PI5P4Kgamma->PI45P2 ATP→ADP PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4Kgamma Inhibition Downstream Downstream Signaling (e.g., mTOR, Hippo pathways) PI45P2->Downstream

Caption: The PI5P4Kγ signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer Check_Conc Is the final concentration below 7 µM? Start->Check_Conc Lower_Conc Lower the final concentration Check_Conc->Lower_Conc No Check_DMSO Is the final DMSO concentration <0.5%? Check_Conc->Check_DMSO Yes Lower_Conc->Check_Conc Reduce_DMSO Reduce final DMSO concentration Check_DMSO->Reduce_DMSO No Use_Additives Consider Solubility Enhancers (e.g., Tween-20) Check_DMSO->Use_Additives Yes Reduce_DMSO->Check_DMSO Optimize_Buffer Optimize Buffer Conditions (e.g., pH) Use_Additives->Optimize_Buffer Sonication Apply Gentle Sonication Optimize_Buffer->Sonication Success Precipitation Resolved Sonication->Success

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing PI5P4Ks-IN-2 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use PI5P4Ks-IN-2 in cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as Compound 40, is a potent and highly selective inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Kγ).[1] It exhibits significantly lower activity against the alpha and beta isoforms.[1] The PI5P4K family of enzymes are lipid kinases that convert phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical step in phosphoinositide signaling pathways that regulate cell growth, proliferation, and stress responses.[2][3]

Q2: What is the mechanism of action of this compound?

This compound is a non-ATP-competitive, allosteric inhibitor. This means it does not bind to the ATP-binding site of the kinase. Instead, it binds to a different, distinct site on the enzyme, which induces a conformational change that inhibits its catalytic activity.[4]

Q3: What is the recommended solvent and storage condition for this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[2] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2][5] To maintain the stability of the compound, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: What is a typical starting concentration for this compound in cell-based assays?

The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental conditions. A good starting point for a dose-response experiment is a range from 100 nM to 10 µM.[4] Based on the in vitro biochemical potency, where the pIC50 for PI5P4Kγ is 6.2 (IC50 = 630 nM), a concentration range around this value is a reasonable starting point.[1]

Q5: Are there known off-target effects of this compound?

This compound has demonstrated high selectivity for PI5P4Kγ. At a concentration of 10 µM, it was screened against a panel of 140 protein kinases and 15 lipid kinases and showed a high degree of selectivity.[5][6] However, as with any small molecule inhibitor, off-target effects can occur, especially at higher concentrations.[2] It is always recommended to include appropriate controls to validate the observed effects.[2]

Quantitative Data Summary

The inhibitory activity of this compound against the three PI5P4K isoforms is summarized in the table below. This data is derived from in vitro biochemical assays.

Target IsoformpIC50IC50Kᵢ
PI5P4Kα< 4.3> 50 µMNot Determined
PI5P4Kβ< 4.6> 25 µM> 30,000 nM
PI5P4Kγ 6.2 630 nM 68 nM
Data sourced from MedchemExpress and Boffey HK, et al. (2022).[1][5]

Signaling Pathways and Experimental Workflows

PI5P4Ks are integral to the phosphoinositide signaling pathway, which intersects with major cellular regulation networks, including the mTOR and Hippo pathways.[3] Inhibition of PI5P4Kγ by this compound can therefore influence a variety of cellular processes.

PI5P4K_Signaling_Pathway PI5P4Kγ Signaling and Inhibition PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 mTOR_pathway mTOR Pathway PI45P2->mTOR_pathway Hippo_pathway Hippo Pathway PI45P2->Hippo_pathway PI5P4Kgamma->PI45P2 PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4Kgamma Cell_Growth Cell Growth & Proliferation mTOR_pathway->Cell_Growth Autophagy Autophagy mTOR_pathway->Autophagy YAP_activity YAP Activity Hippo_pathway->YAP_activity

PI5P4Kγ signaling and inhibition by this compound.

A general workflow for optimizing the concentration of this compound in a cell-based assay is depicted below.

Experimental_Workflow Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution in DMSO C Perform dose-response (e.g., 100 nM - 10 µM) A->C B Culture cells to desired confluency B->C D Include vehicle control (DMSO only) E Incubate for desired time (e.g., 24, 48, 72h) C->E F Perform cell-based assay (e.g., Viability, Western Blot) E->F G Analyze data to determine EC50 F->G H Assess for cytotoxicity F->H

Workflow for concentration optimization.

Troubleshooting Guide

Problem 1: No or weak inhibitory effect observed in my cell-based assay.

This is a common issue when working with small molecule inhibitors. Here are several potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Suboptimal Concentration The concentration of this compound may be too low for your specific cell line and experimental conditions. Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration and EC50 value.[4]
Compound Instability or Degradation The inhibitor may have degraded due to improper storage or handling. Solution: Ensure the compound is stored correctly.[2] Prepare fresh dilutions from a new stock solution for each experiment to rule out degradation.[2]
Poor Cellular Permeability The compound may not be efficiently entering the cells. Solution: Ensure the final DMSO concentration is low (typically ≤ 0.1%) as high concentrations can affect membrane integrity.[2]
Cell Line Specificity The expression level of PI5P4Kγ can vary between different cell lines. Solution: Verify the expression of PI5P4Kγ in your cell line of interest using techniques like Western blotting or qPCR before starting your experiments.[4]
Incorrect Vehicle Control The solvent (DMSO) can have effects on the cells at higher concentrations. Solution: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in your experiments.[4]

Problem 2: Observed cellular toxicity or off-target effects.

While this compound is highly selective, high concentrations can sometimes lead to off-target effects or cellular toxicity.

Potential Cause Troubleshooting Steps
Concentration is too high Exceeding the optimal concentration range can lead to non-specific effects. Solution: Perform a dose-response curve to identify the lowest effective concentration that produces the desired phenotype without causing significant cell death.[2]
Prolonged Incubation Time Continuous exposure to the inhibitor for extended periods might induce cellular stress and toxicity. Solution: Optimize the incubation time. A shorter treatment duration might be sufficient to observe the desired effect.[4]
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Solution: Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1%).[2]
Cellular Context The sensitivity of cells to an inhibitor can vary depending on their genetic background and metabolic state. Solution: If you observe toxicity, consider using a lower concentration or a shorter treatment time. Assess cell viability using assays like MTT or trypan blue exclusion to quantify the toxic effects.[4]

Experimental Protocols

General Protocol for Determining Optimal Concentration (Dose-Response Curve)

This protocol provides a general framework for determining the effective concentration of this compound in your cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Reagent for your chosen readout (e.g., CellTiter-Glo® for viability)

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock. A common starting point is a 10-point serial dilution, for example, from 10 µM down to 1 nM.[4] Remember to include a vehicle control (DMSO only).[4]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.[4]

  • Incubation: Incubate the cells for a predetermined time, which will depend on the specific cellular process you are investigating (e.g., 24, 48, or 72 hours for proliferation assays).[4]

  • Assay: Perform your desired cellular assay to measure the effect of the inhibitor. This could be a cell viability assay, a reporter assay, or a Western blot to analyze the phosphorylation of a downstream target.[4]

  • Data Analysis: Plot the results as a dose-response curve to determine the EC50 value.

Western Blot Analysis of Downstream Signaling

This protocol describes a general method to assess the activity of this compound by measuring the phosphorylation of downstream targets. Inhibition of PI5P4Kγ can impact the mTOR and Hippo signaling pathways, potentially affecting the phosphorylation of proteins like S6 Kinase (S6K) and YAP.[4]

Materials:

  • Cell line of interest (e.g., MCF-7, HEK293)

  • 6-well plates

  • This compound

  • DMSO

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot reagents

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed your cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Inhibitor Preparation: Prepare the desired concentrations of this compound and a vehicle control in cell culture medium.

  • Treatment: Treat the cells with the inhibitor or vehicle for the desired duration (e.g., 2, 6, or 24 hours).[4]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.[4]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[4]

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.[4]

  • Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins relative to the total protein and the loading control (e.g., GAPDH).[4]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines by measuring the number of viable cells based on ATP levels.[3]

Materials:

  • Cancer cell lines of interest (e.g., leukemia cell lines)

  • Cell culture medium and supplements

  • This compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in the multi-well plates at a predetermined density and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.[3]

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.[3]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50/EC50 value by fitting the data to a dose-response curve.

References

Technical Support Center: Minimizing PI5P4Ks-IN-2 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using PI5P4Ks-IN-2. The following troubleshooting guides and FAQs will help you design robust experiments, interpret results accurately, and minimize the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of this compound?

A1: this compound is a potent and highly selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ).[1][2] It demonstrates significantly lower activity against the alpha and beta isoforms of the kinase, making it a valuable tool for dissecting the specific cellular roles of PI5P4Kγ.[1][3] The primary mechanism of action is the inhibition of the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2]

Q2: Has this compound been profiled for off-target kinase activity?

A2: Yes. At a concentration of 10 μM, this compound was screened against a panel of 140 protein kinases and 15 lipid kinases and demonstrated a high degree of selectivity for PI5P4Kγ.[4][5] However, it is important to remember that high concentrations can increase the risk of off-target binding, and selectivity is concentration-dependent.

Q3: What is the best general strategy to distinguish on-target from off-target effects?

A3: A multi-pronged approach is essential for validating that an observed phenotype is a direct result of on-target inhibition.[6] Key strategies include:

  • Dose-Response Analysis: Establish the lowest effective concentration that produces the desired on-target effect. Off-target effects typically manifest at higher concentrations.[5][6]

  • Use a Structurally Unrelated Inhibitor: Confirm key findings with a second inhibitor that targets PI5P4Kγ but has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely an on-target effect.[5][6]

  • Genetic Validation: Use techniques like siRNA or CRISPR to knock down the target (PI5P4Kγ). The resulting phenotype should mimic the effect of the inhibitor.[6]

  • Rescue Experiments: In your experimental system, express a version of PI5P4Kγ that has been mutated to be resistant to this compound. If the inhibitor's effect is reversed, it confirms the effect is on-target.[5][7]

Q4: Why might my results with this compound differ between in vitro biochemical assays and cell-based experiments?

A4: Discrepancies between in vitro and in-cell activity are common.[5] Several factors can contribute to this:

  • ATP/GTP Concentration: In vitro kinase assays are often performed at ATP concentrations near the Kₘ of the enzyme.[1][8] Cellular ATP levels are much higher (in the millimolar range), which can reduce the apparent potency of an ATP-competitive inhibitor.[9] Furthermore, PI5P4K isoforms can also utilize GTP, which has different cellular concentrations and binding affinities.[9]

  • Cellular Uptake and Stability: The compound must be able to cross the cell membrane and remain stable under experimental conditions (e.g., in media at 37°C) to be effective.[5][7]

  • Scaffolding Functions: Kinases can have non-catalytic scaffolding roles. An inhibitor may block enzymatic activity, but the protein might still participate in protein-protein interactions, leading to different outcomes than a genetic knockout.[9]

Quantitative Data Summary

The selectivity of this compound has been quantified against the three PI5P4K isoforms. A higher pIC₅₀ value and a lower Kᵢ value indicate greater potency and binding affinity, respectively.

Target IsoformpIC₅₀IC₅₀Kᵢ (Binding Affinity)
PI5P4Kγ 6.2[1][4]630 nM[1]68 nM[1][4]
PI5P4Kα< 4.3[1][4]> 50 µM[1]Not Determined
PI5P4Kβ< 4.6[1][4]> 25 µM[1]> 30,000 nM[1][4]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or High Cytotoxicity Observed
Possible CauseRecommended ActionExpected Outcome
Off-Target Kinase Inhibition 1. Perform a Dose-Response Curve: Determine the minimal effective concentration required for PI5P4Kγ inhibition to avoid engaging off-targets at higher concentrations.[5]2. Validate with a Structurally Unrelated Inhibitor: Use a different PI5P4Kγ inhibitor.[5]3. Conduct a Kinome Screen: Profile this compound at your effective concentration against a broad kinase panel to identify potential off-targets.[7]1. A clear therapeutic window where the on-target phenotype is observed without toxicity.2. If the phenotype is recapitulated, it is likely on-target. If not, it suggests an off-target effect of this compound.3. Identification of unintended kinase targets that could explain the phenotype.[7]
Compound Precipitation or Instability 1. Check Solubility: Visually inspect your media for any compound precipitation. Confirm the solubility limits in your specific experimental buffer or media.2. Assess Stability: Incubate the inhibitor in your cell culture media at 37°C for the duration of your experiment and then check its integrity via HPLC or LC-MS.1. Prevention of non-specific effects caused by compound precipitation.2. Confirmation that the observed effects are due to the intact inhibitor and not a degradation product.[7]
On-Target Toxicity 1. Perform a Rescue Experiment: Express an inhibitor-resistant mutant of PI5P4Kγ in your cells.[5]2. Modulate Downstream Pathways: Investigate the signaling pathways downstream of PI5P4Kγ to understand the mechanism of toxicity.1. If the rescue mutant prevents the cytotoxic phenotype, this confirms the toxicity is an on-target effect.2. A clearer understanding of the cellular consequences of inhibiting PI5P4Kγ.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible CauseRecommended ActionExpected Outcome
Activation of Compensatory Signaling Pathways 1. Perform Time-Course Experiments: Analyze key signaling nodes at different time points after inhibitor addition using Western blotting.2. Combine Inhibitors: If a compensatory pathway is identified, consider using a second inhibitor to block that pathway simultaneously.[7]1. Identification of feedback loops or pathway crosstalk that may be activated over time.2. More consistent and interpretable results by blocking cellular compensation.[7]
Cell Line-Specific Effects 1. Test Multiple Cell Lines: Repeat key experiments in at least two or three different cell lines to determine if the observed effects are context-specific.[7]1. Distinguishes between universal effects of PI5P4Kγ inhibition and those dependent on the specific genetic or signaling background of a cell line.
Variability in Experimental Conditions 1. Standardize Protocols: Ensure consistency in cell density, passage number, serum concentration, and inhibitor preparation and storage.2. Include Controls: Always run vehicle (e.g., DMSO) and positive controls in parallel.1. Increased reproducibility and confidence in the experimental data.

Visualizations

PI5P4K_Signaling_Pathway cluster_membrane Cellular Membranes PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI(4,5)P2 PI(4,5)P2 Downstream_Signaling Downstream Signaling (Cell Growth, Proliferation, Metabolism) PI(4,5)P2->Downstream_Signaling PI5P4K_gamma->PI(4,5)P2 Phosphorylation PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma Inhibition

Caption: Simplified PI5P4Kγ signaling pathway and point of inhibition.

Troubleshooting_Workflow start Unexpected Phenotype Observed with This compound dose_response Perform Dose-Response. Is phenotype present at lowest effective conc.? start->dose_response struct_unrelated Test Structurally Unrelated PI5P4Kγ Inhibitor. Is phenotype recapitulated? dose_response->struct_unrelated Yes off_target High Likelihood of OFF-TARGET Effect dose_response->off_target No rescue_exp Perform Rescue Experiment with Resistant Mutant. Is phenotype rescued? struct_unrelated->rescue_exp Yes struct_unrelated->off_target No rescue_exp->off_target No on_target High Likelihood of ON-TARGET Effect rescue_exp->on_target Yes Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Validation cluster_definitive Definitive Proof kinase_profiling 1. In Vitro Kinase Profiling (Broad Kinome Panel) determine_ic50 Determine IC50 values for hits kinase_profiling->determine_ic50 cetsa 2. Cellular Target Engagement (e.g., CETSA) determine_ic50->cetsa Inform Cellular Concentrations phenotype_mimic 3. Genetic Knockdown (siRNA) vs. Inhibitor Phenotype cetsa->phenotype_mimic rescue 4. Rescue Experiment (Resistant Mutant) phenotype_mimic->rescue Confirm Phenotype is On-Target conclusion Confirm On-Target Mechanism rescue->conclusion

References

Technical Support Center: Navigating Inconsistent Results in PI5P4K Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistent results encountered during experiments with Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a significant discrepancy between the in vitro IC50 and the cellular EC50 values for my PI5P4K inhibitor?

A1: This is a common challenge in PI5P4K inhibitor studies. Several factors can contribute to this discrepancy:

  • High Intracellular ATP/GTP Concentrations: In vitro kinase assays are often performed at ATP concentrations near or below the Michaelis constant (KM) of the enzyme to maximize inhibitor potency. However, cellular ATP concentrations are much higher (1-5 mM).[1][2][3] For ATP-competitive inhibitors, this high level of the natural substrate can outcompete the inhibitor, leading to a decrease in apparent potency in a cellular context.[1][3]

  • Cellular Uptake and Efflux: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability or active efflux by membrane transporters can reduce the effective intracellular concentration of the inhibitor.

  • Off-Target Effects: In a cellular environment, the observed phenotype might be a result of the inhibitor acting on multiple targets, not just PI5P4K.[3]

  • Scaffolding Functions of PI5P4K: PI5P4K enzymes have non-catalytic scaffolding functions that can influence signaling pathways independently of their kinase activity.[1][2][4][5] Pharmacological inhibitors may only block the kinase activity, while genetic knockouts/knockdowns affect both kinase and scaffolding functions, leading to different phenotypic outcomes.[4]

Q2: My PI5P4K inhibitor shows unexpected cellular phenotypes that are inconsistent with known PI5P4K signaling. What could be the cause?

A2: Unexpected phenotypes often point towards off-target effects. Although some inhibitors are designed to be highly selective, they can still interact with other kinases or cellular proteins, especially at higher concentrations.[4]

To investigate this, consider the following:

  • Review Kinome Scan Data: Examine available selectivity profiling data for your inhibitor to identify potential off-target kinases.[4]

  • Use a Structurally Unrelated Inhibitor: Confirm that the observed phenotype is due to PI5P4K inhibition by using a different, structurally unrelated inhibitor targeting the same isoform.[4] If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by expressing a kinase-dead or inhibitor-resistant mutant of PI5P4K in your cells.[4] If the phenotype is rescued, it confirms an on-target effect.[4]

  • Directly Assay Potential Off-Targets: Based on kinome scan data or literature, if you suspect a specific off-target, directly measure its activity in the presence of your inhibitor in your experimental system.[4]

Q3: I am seeing high variability in my experimental results between replicates. What are the common sources of this inconsistency?

A3: High variability can often be traced back to experimental technique and conditions.[3]

  • Compound Solubility and Stability: Many small molecule inhibitors have limited aqueous solubility.[6] Ensure your inhibitor is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted into your aqueous assay buffer or cell culture medium.[3][6] Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution.[6][7]

  • Inconsistent Cell Culture Conditions: Factors like cell passage number, confluency at the time of treatment, and media composition should be kept consistent across experiments, as they can influence cellular responses to inhibitors.[7]

  • Pipetting Inaccuracy: Ensure pipettes are properly calibrated and use appropriate techniques (e.g., reverse pipetting for viscous solutions) to minimize errors, especially when preparing serial dilutions.[3]

Troubleshooting Guides

Issue 1: No or Weak Inhibitor Activity in Cellular Assays
  • Potential Cause: Insufficient inhibitor concentration reaching the target.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a reliable stock.[7]

    • Perform a Dose-Response Experiment: The effective concentration of an inhibitor can be cell-type dependent. Test a wide range of concentrations to determine the optimal dose for your specific cell line.[7]

    • Assess Cell Permeability: Confirm that the inhibitor is entering the cells. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in a cellular context.[4][8]

    • Check for High Protein Binding: High binding to serum proteins in the culture medium can reduce the free concentration of the inhibitor available to act on the cells. Consider reducing the serum concentration if your cell line can tolerate it.

Issue 2: Significant Cell Death or Cytotoxicity Observed
  • Potential Cause: Off-target effects or excessive inhibitor concentration.

  • Troubleshooting Steps:

    • Reduce Inhibitor Concentration: High concentrations can lead to off-target toxicity. Perform a dose-response curve to find a concentration that is effective without being overly toxic.[7]

    • Reduce Incubation Time: The duration of exposure to the inhibitor can impact cell viability. Try shorter incubation times.[7]

    • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control.[7]

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activities of selected PI5P4K inhibitors.

Table 1: Biochemical Potency of PI5P4K Inhibitors

InhibitorTarget(s)IC50 / pIC50 / KiAssay TypeReference(s)
ARUK2002821PI5P4KαpIC50 = 8.0Not Specified[8]
THZ-P1-2pan-PI5P4K (covalent)IC50 = 190 nM (for PI5P4Kα)Biochemical and Cellular Assays[9]
CC260PI5P4Kα, PI5P4KβKi: 40 nM (PI5P4Kα), Ki: 30 nM (PI5P4Kβ)Not Specified[10]
PI5P4Kα-IN-1PI5P4Kα, PI5P4KβIC50: 2 µM (PI5P4Kα), IC50: 9.4 µM (PI5P4Kβ)Not Specified[10][11]
A131PI5P4Ks and mitotic pathwaysIC50: 0.6 µM (for purified PIP4Ks)Crude Cell and In Vitro Kinase Assay[10]

Table 2: Selectivity Profile of Selected PI5P4K Inhibitors

InhibitorKey Off-Targets (at 1 µM)Reference(s)
THZ-P1-2PIKFYVE, BRK, TYK2, ABL1[9]
ARUK2002821SPHK2 (18.3% inhibition), ERK1 (38% inhibition)[9]

Experimental Protocols

Protocol 1: In Vitro PI5P4Kα Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]

Materials:

  • Recombinant PI5P4Kα enzyme

  • PI5P substrate and Phosphatidylserine (PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor

Procedure:

  • Prepare a lipid substrate mix of PI5P and PS and create unilamellar liposomes.[8]

  • In a 384-well plate, add 5 µL of the inhibitor solution or vehicle (DMSO).

  • Add 5 µL of the substrate solution.

  • Add 5 µL of the ATP solution.

  • Initiate the reaction by adding 5 µL of the enzyme solution.

  • Incubate the plate at room temperature for 1 hour.

  • Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure luminescence using a plate reader.[10]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of a PI5P4K inhibitor on cell viability.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PI5P4Kα inhibitor

  • 96-well plate

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[12]

  • Treat cells with a serial dilution of the test inhibitor. Include a vehicle-only control.[12]

  • Incubate for a specified period (e.g., 72 hours).[8][12]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[12]

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal.[12]

  • Measure luminescence using a plate-reading luminometer.[12]

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[8]

Protocol 3: Western Blotting for Downstream Signaling

This protocol assesses the impact of PI5P4K inhibition on downstream signaling pathways, such as the mTORC1 pathway.[12]

Materials:

  • Cell line of interest

  • PI5P4K inhibitor

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-S6K) and secondary antibodies

Procedure:

  • Treat cells with the inhibitor for the desired time.

  • Wash cells with ice-cold PBS and lyse them.[12]

  • Determine protein concentration using a BCA assay.[12]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12]

  • Block the membrane and incubate with the primary antibody overnight at 4°C.[12]

  • Wash and incubate with the appropriate secondary antibody.

  • Visualize bands using a suitable detection method.

Visualizations

PI5P4K_Signaling_Pathway cluster_hippo Hippo Pathway cluster_pi5p4k PI5P4K Signaling cluster_downstream Downstream Effects MST1_2 MST1/2 PI5P4K PI5P4K MST1_2->PI5P4K phosphorylates and inhibits LATS LATS YAP YAP LATS->YAP inhibits MOB1 MOB1 MOB1->LATS PI45P2 PI(4,5)P2 PI5P4K->PI45P2 phosphorylates PI5P PI5P PI5P->MOB1 binds to and enhances interaction with LATS PI5P->PI5P4K EMT Epithelial-to-Mesenchymal Transition (EMT) YAP->EMT promotes

Caption: The PI5P4K and Hippo signaling pathways intersect to regulate cell growth and proliferation.

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_cellular Cellular Assays cluster_target Target Validation start Inconsistent Results Observed check_protocol Review Experimental Protocol (Pipetting, Cell Conditions) start->check_protocol check_compound Check Compound Integrity (Solubility, Stability) start->check_compound dose_response Perform Dose-Response and Time-Course check_protocol->dose_response check_compound->dose_response check_permeability Assess Cell Permeability (CETSA) dose_response->check_permeability off_target Investigate Off-Target Effects (Kinome Scan, Rescue) check_permeability->off_target unrelated_inhibitor Use Structurally Unrelated Inhibitor off_target->unrelated_inhibitor resolution Consistent Results unrelated_inhibitor->resolution

Caption: A systematic workflow for troubleshooting inconsistent results in PI5P4K inhibitor studies.

OnTarget_vs_OffTarget cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Inhibitor PI5P4K Inhibitor PI5P4K_inhibition PI5P4K Inhibition Inhibitor->PI5P4K_inhibition Other_Kinase Other Kinase/Protein Inhibition Inhibitor->Other_Kinase at high concentrations or due to poor selectivity Expected_Phenotype Expected Phenotype PI5P4K_inhibition->Expected_Phenotype Unexpected_Phenotype Unexpected Phenotype Other_Kinase->Unexpected_Phenotype

Caption: Logical relationship between on-target and potential off-target effects of PI5P4K inhibitors.

References

PI5P4Ks-IN-2 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), an enzyme involved in the phosphoinositide signaling pathway.[1] This pathway is crucial for regulating various cellular processes, including cell growth, proliferation, and stress responses.[1] PI5P4Kγ catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] By inhibiting PI5P4Kγ, this compound modulates the levels of these important signaling lipids, thereby impacting downstream pathways such as the mTOR and Hippo pathways.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, for example, 10 mM, which can then be further diluted in cell culture medium to the desired working concentration.[1]

Q3: How should I store this compound as a powder and in solution?

A3: Proper storage is critical to maintain the stability and activity of this compound. Adhere to the following storage conditions:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Data sourced from AbMole BioScience and MedchemExpress.com.

To prevent degradation, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: What is a typical working concentration for this compound in cell culture?

A4: The effective concentration of this compound is cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. A common starting point is to test a range of concentrations from 100 nM to 10 µM.[2]

Isoform Selectivity of this compound

This compound exhibits high selectivity for the PI5P4Kγ isoform. The inhibitory activity and binding affinity are summarized in the table below.

IsoformpIC50Kᵢ (inhibition constant)
PI5P4Kα <4.3>30,000 nM
PI5P4Kβ <4.6>30,000 nM
PI5P4Kγ 6.268 nM

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. Kᵢ is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity. Data sourced from MedchemExpress.com and Boffey HK, et al.[1][3]

Signaling Pathway and Experimental Workflow

PI5P4K_signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 mTOR_pathway mTOR Pathway PI45P2->mTOR_pathway Hippo_pathway Hippo Pathway PI45P2->Hippo_pathway PI5P4Kgamma->PI45P2 Phosphorylation PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4Kgamma Inhibition Cell_Processes Cell Growth & Proliferation mTOR_pathway->Cell_Processes Hippo_pathway->Cell_Processes

Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) B Prepare Serial Dilutions in Cell Culture Medium A->B D Treat Cells with This compound B->D C Seed Cells in Multi-well Plate C->D E Incubate for Desired Duration D->E F Perform Cellular Assay (e.g., Viability, Western Blot) E->F G Data Analysis F->G

Caption: General experimental workflow for using this compound.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No or weak biological effect observed Compound Degradation: Improper storage or multiple freeze-thaw cycles have led to the degradation of this compound.Ensure the compound has been stored correctly at -20°C or -80°C.[1] Prepare fresh dilutions from a new stock solution to rule out degradation.[1]
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment (e.g., 100 nM to 10 µM) to determine the optimal concentration for your cell line.[2]
Low Target Expression: The cell line may express low levels of PI5P4Kγ.Verify the expression of PI5P4Kγ in your cell line using techniques like Western blotting or qPCR before starting your experiments.[2]
Significant cell death or cytotoxicity observed High Concentration: The concentration of this compound is too high, leading to off-target effects and cytotoxicity.Reduce the working concentration of the inhibitor. A dose-response curve will help identify an effective concentration that is not overly toxic.
Prolonged Incubation Time: The duration of exposure to the inhibitor is causing cell death.Try reducing the incubation time to see if cytotoxicity is diminished while still achieving the desired biological effect.
Solvent Toxicity: The concentration of the solvent (DMSO) is too high.Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%).[1]
Inconsistent results between experiments Variability in Cell Culture: Inconsistent cell passage number, confluency at the time of treatment, or media composition.Standardize cell culture conditions, including passage number and confluency, across all experiments.[1]
Inconsistent Compound Dilution: Errors in preparing serial dilutions.Prepare fresh dilutions of this compound for each experiment from a reliable, single-use aliquot of the stock solution.[1]

Detailed Experimental Protocols

Protocol 1: Validating this compound Activity in Cells via Western Blot

This protocol provides a general method to assess the activity of this compound by measuring the phosphorylation of downstream targets of the mTOR pathway, such as S6 Kinase (S6K).

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours.[1]

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.[1]

  • Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.[1]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). This may need to be optimized.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.[1]

  • Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target protein relative to the total protein and the loading control (e.g., GAPDH). A decrease in the phosphorylation of S6K would indicate successful inhibition of the pathway.[1]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cell lines.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-5,000 cells per well). Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%. Add the diluted inhibitor to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

References

Technical Support Center: Addressing Cytotoxicity of PI5P4Ks-IN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing PI5P4Ks-IN-2 in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Kγ).[1] It functions as a non-ATP-competitive, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that inhibits its activity.[2] This selectivity makes it a valuable tool for studying the specific roles of PI5P4Kγ in cellular processes.[3]

Q2: What are the known downstream effects of inhibiting PI5P4Kγ with this compound?

A2: Inhibition of PI5P4Kγ can impact several key signaling pathways. Notably, it has been linked to the regulation of the mTOR pathway, a central regulator of cell growth and metabolism.[4] Consequently, inhibition of PI5P4Kγ can influence processes like autophagy, the cellular recycling mechanism.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For short-term storage (up to one month), it is recommended to store the stock solution at -20°C. For long-term storage (up to six months), -80°C is advised. It is important to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]

Q4: Are there known off-target effects associated with this compound?

A4: this compound has demonstrated high selectivity for PI5P4Kγ over the α and β isoforms. It has also been screened against a large panel of other protein and lipid kinases with high selectivity.[2] However, as with any small molecule inhibitor, off-target effects can occur, especially at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate the observed effects.[6]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against the PI5P4K isoforms.

Table 1: Inhibitory Activity of this compound Against PI5P4K Isoforms

Target IsoformpIC50IC50Kᵢ
PI5P4Kα< 4.3> 50 µMNot Determined
PI5P4Kβ< 4.6> 25 µM> 30,000 nM
PI5P4Kγ6.2630 nM68 nM

Data sourced from MedchemExpress and TargetMol product datasheets, referencing Boffey HK, et al. (2022).[3][5]

Note on Cytotoxicity Data:

While proliferation assays using leukemia cell lines have been mentioned in the literature for similar compounds, specific 50% cytotoxic concentration (CC50) or 50% growth inhibition (GI50) values for this compound across a panel of cell lines were not available in the reviewed public literature and its supplementary materials. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions.

Troubleshooting Guide: Addressing Cytotoxicity

This guide is designed to help you troubleshoot and mitigate cytotoxicity observed when using this compound in your cell culture experiments.

Q: I am observing significant cell death, detachment, or morphological changes in my cells after treatment with this compound. What are the likely causes and how can I resolve this?

A: Several factors could be contributing to the observed cytotoxicity. Here is a step-by-step guide to troubleshoot the issue:

1. Is the concentration of this compound too high?

  • Problem: High concentrations of small molecule inhibitors can lead to off-target effects and general cellular toxicity.[6]

  • Solution: Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the optimal concentration for your specific cell line. Test a wide range of concentrations to identify a window that provides the desired biological effect without causing excessive cell death.

2. Is the incubation time too long?

  • Problem: Prolonged exposure to a kinase inhibitor can induce cellular stress and lead to cytotoxicity.[6]

  • Solution: Optimize the incubation time. It is possible that a shorter treatment duration is sufficient to observe the desired on-target effects while minimizing toxicity.

3. Could the solvent be the source of toxicity?

  • Problem: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[6]

  • Solution: Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level (generally ≤ 0.1%). Always include a vehicle-only control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments to assess the toxicity of the solvent itself.

4. Is the compound stable in your experimental conditions?

  • Problem: The inhibitor may degrade over time in cell culture medium at 37°C, and its degradation products could be toxic.

  • Solution: Prepare fresh working solutions of this compound from a properly stored stock for each experiment.

5. Is your cell line particularly sensitive?

  • Problem: Different cell lines can have varying sensitivities to kinase inhibitors due to differences in their genetic background, expression levels of the target protein, and the activity of drug efflux pumps.

  • Solution: If possible, test the inhibitor on a panel of different cell lines to determine if the observed cytotoxicity is cell-line specific. You can also perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cell line at various concentrations.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing cell viability and determining the cytotoxic potential of this compound.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells based on the quantification of ATP.

  • Materials:

    • Cells of interest

    • Opaque-walled 96-well or 384-well plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Follow steps 1-4 from the MTT assay protocol, using an opaque-walled plate.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

PI5P4K_Signaling_Pathway PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 PI5P4Kgamma->PI45P2 Phosphorylation mTORC1 mTORC1 PI5P4Kgamma->mTORC1 Regulates Autophagy Autophagy mTORC1->Autophagy Inhibits PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4Kgamma Inhibits

Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.

Cytotoxicity_Troubleshooting_Workflow start Observed Cytotoxicity check_conc Is concentration too high? start->check_conc dose_response Perform dose-response experiment check_conc->dose_response Yes check_time Is incubation time too long? check_conc->check_time No dose_response->check_time optimize_time Optimize incubation time check_time->optimize_time Yes check_solvent Is solvent toxic? check_time->check_solvent No optimize_time->check_solvent vehicle_control Run vehicle-only control check_solvent->vehicle_control Yes check_stability Is compound stable? check_solvent->check_stability No vehicle_control->check_stability fresh_prep Use fresh preparations check_stability->fresh_prep Unsure end Cytotoxicity Mitigated check_stability->end Yes fresh_prep->end

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Cytotoxicity_Mechanism High_Conc High Concentration of This compound Off_Target Off-Target Kinase Inhibition High_Conc->Off_Target On_Target Exaggerated On-Target Effects High_Conc->On_Target Cell_Stress Cellular Stress Off_Target->Cell_Stress On_Target->Cell_Stress Apoptosis Apoptosis / Cell Death Cell_Stress->Apoptosis

Caption: Potential mechanisms leading to cytotoxicity of this compound.

References

Technical Support Center: PI5P4K Assays & Inhibitor Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) assays, with a special focus on understanding and accounting for the mechanism of inhibition of compounds like PI5P4Ks-IN-2.

Frequently Asked Questions (FAQs)

Q1: Is this compound an ATP-competitive inhibitor? How does this affect my assay setup?

A1: No, this compound is not an ATP-competitive inhibitor. It is a selective, allosteric inhibitor of the gamma isoform of PI5P4K (PI5P4Kγ).[1][2][3] Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket.[2][3]

This is a critical distinction for your experimental design. Unlike ATP-competitive inhibitors, the potency of an allosteric inhibitor like this compound is generally not sensitive to the concentration of ATP in the assay.[1] Therefore, you do not need to adjust ATP concentrations to account for competition with this specific compound.

Q2: How can I determine if my PI5P4K inhibitor is ATP-competitive or not?

A2: You can determine the mode of inhibition by measuring the inhibitor's IC50 value at various ATP concentrations.

  • For an ATP-competitive inhibitor , the IC50 value will increase as the ATP concentration increases. This is because more ATP is available to outcompete the inhibitor for binding to the active site.[4][5][6]

  • For a non-ATP-competitive (allosteric) inhibitor , the IC50 value will remain relatively constant regardless of the ATP concentration.[1]

  • For an uncompetitive inhibitor (which binds only to the enzyme-substrate complex), the IC50 will decrease as the ATP concentration increases.

A simple experimental workflow involves running your standard kinase assay (e.g., ADP-Glo™) with a full dose-response curve of your inhibitor at both a low ATP concentration (at or below the Kₘ for ATP) and a high ATP concentration (e.g., 5-10 times the Kₘ).[7] A significant shift in the IC50 values will indicate ATP competition.

cluster_workflow Workflow: Determining Mode of Inhibition Start Perform Kinase Assay (e.g., ADP-Glo™) DoseResponse Generate Inhibitor Dose-Response Curve at Low ATP (≤ Km) Start->DoseResponse DoseResponseHigh Generate Inhibitor Dose-Response Curve at High ATP (>> Km) DoseResponse->DoseResponseHigh Compare Compare IC50 Values DoseResponseHigh->Compare Competitive IC50 Increases with [ATP] -> ATP-Competitive Compare->Competitive Shift NonCompetitive IC50 is Constant -> Non-Competitive (Allosteric) Compare->NonCompetitive No Shift Uncompetitive IC50 Decreases with [ATP] -> Uncompetitive Compare->Uncompetitive Inverse Shift

Caption: Workflow to determine an inhibitor's mode of action regarding ATP.

Q3: My known ATP-competitive PI5P4K inhibitor is showing lower potency (high IC50) than expected. What's wrong?

A3: This is a common issue when the ATP concentration in the assay is too high.[4] For ATP-competitive inhibitors, the apparent potency is highly dependent on the concentration of ATP used in the experiment.

Potential Causes and Solutions:

  • High ATP Concentration: The ATP concentration in your assay may be significantly higher than the Michaelis constant (Kₘ) for ATP, giving the natural substrate an advantage.

    • Solution: Optimize the ATP concentration. For inhibitor screening, the ATP concentration should ideally be at or below the Kₘ for the specific PI5P4K isoform you are studying.[4][8] This ensures a fair competition between your inhibitor and ATP.[4]

  • Inhibitor Instability: The compound may be unstable or precipitating in the assay buffer, reducing its effective concentration.

    • Solution: Visually inspect for precipitation and verify the solubility of your compound in the final assay conditions. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.[4]

Q4: Should I use ATP or GTP in my PI5P4K assay?

A4: The choice of phosphodonor can depend on the specific PI5P4K isoform being studied, as they have different nucleotide preferences.[1]

  • PI5P4Kα: Shows similar high affinity for both ATP and GTP.[1]

  • PI5P4Kβ: Has a strong preference for GTP over ATP and is considered a GTP sensor.[1]

  • PI5P4Kγ: Can use both ATP and GTP, but often shows greater activity with GTP.[1]

For an assay with this compound, which selectively targets PI5P4Kγ, using GTP might enhance the signal.[1] Since the inhibitor is allosteric, the choice of nucleotide is less likely to directly affect its binding.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Autophosphorylation of the kinase.Optimize the kinase concentration to the lowest level that still provides a robust signal. Consider using an assay format that specifically measures substrate phosphorylation.[4]
Contaminating kinase activity in the enzyme prep.Ensure you are using a highly purified recombinant kinase.[4]
Low or No Kinase Activity Inactive enzyme.Verify enzyme activity with a positive control inhibitor. Ensure proper storage and handling of the enzyme stock.
Suboptimal buffer conditions (pH, MgCl₂).Prepare fresh kinase buffer (e.g., 25-40 mM Tris-HCl pH 7.5, 10-20 mM MgCl₂, 0.1 mg/mL BSA) and ensure all components are at the correct final concentration.[1][4]
Degraded Substrate (PI5P) or ATP.Use fresh, high-quality reagents from a reputable supplier. Aliquot stocks to avoid multiple freeze-thaw cycles.
High Variability Between Replicates Pipetting inaccuracy.Ensure pipettes are calibrated. Use a master mix for reagents to minimize well-to-well variation. Consider reverse pipetting for viscous solutions.[9]
Edge effects on the microplate.Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes. Ensure proper plate sealing during incubations.[9]

Experimental Protocols & Data

Protocol: ADP-Glo™ Kinase Assay for PI5P4K

This protocol is adapted for determining inhibitor potency and is suitable for high-throughput screening.[8][10]

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[1]

  • Enzyme: Recombinant human PI5P4K (α, β, or γ isoform).

  • Substrate: Phosphatidylinositol 5-phosphate (PI(5)P).

  • Inhibitor: Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO. Further dilute in kinase buffer to ensure the final DMSO concentration is ≤1%.[1]

  • ATP Solution: Prepare ATP in kinase buffer at 2x the desired final concentration (e.g., if final is 10 µM, prepare a 20 µM solution).

2. Assay Procedure (384-well plate):

  • Add 2.5 µL of the inhibitor solution or vehicle (DMSO) to the appropriate wells.

  • Add 5 µL of a solution containing the PI5P4K enzyme and PI5P substrate in kinase buffer.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • Initiate the reaction by adding 2.5 µL of the ATP solution.

  • Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of product formation.[1]

  • Stop the reaction and detect ADP production using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.[1]

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data to the positive control (enzyme with vehicle only).

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[8]

Data Presentation: this compound Selectivity

The following table summarizes the reported potency of this compound against the three PI5P4K isoforms, highlighting its selectivity for PI5P4Kγ.

Target IsoformpIC50IC50Kᵢ
PI5P4Kα < 4.3> 50 µMNot Determined
PI5P4Kβ < 4.6> 25 µM> 30,000 nM
PI5P4Kγ 6.2630 nM68 nM
Data sourced from Boffey HK, et al. (2022) and referenced in commercial datasheets.[8]

Signaling Pathway & Inhibition Mechanisms

cluster_pathway PI5P4K Signaling and Inhibition cluster_inhibition Modes of Inhibition PI5P PI(5)P Kinase PI5P4Kγ Enzyme PI5P->Kinase Substrate PIP2 PI(4,5)P2 Downstream Downstream Signaling (e.g., mTORC1 regulation) PIP2->Downstream Kinase->PIP2 Product ADP ADP Kinase->ADP ATP ATP ATP->Kinase ATP_Comp ATP-Competitive Inhibitor ATP_Comp->Kinase Binds to ATP Pocket Allo This compound (Allosteric Inhibitor) Allo->Kinase Binds to Allosteric Site

Caption: PI5P4K signaling and the distinct mechanisms of ATP-competitive vs. allosteric inhibitors.

References

Technical Support Center: Interpreting Unexpected Phenotypes with PI5P4Ks-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using PI5P4Ks-IN-2, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). This guide offers frequently asked questions (FAQs) and detailed experimental protocols to help distinguish on-target effects from off-target phenomena and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: We are observing significant changes in cellular metabolism, such as AMPK activation and mTORC1 inhibition, after treating cells with this compound. Is this an expected outcome?

A1: While this compound is selective for PI5P4Kγ, broader inhibition of the PI5P4K family has been linked to disruptions in cellular energy homeostasis. Pharmacological inhibition of PI5P4Kα/β has been shown to activate AMPK and inhibit mTORC1 signaling.[1] Genetic studies targeting PI5P4Kα and β have also revealed their importance in regulating cellular energetics.[2] Therefore, it is plausible that inhibition of PI5P4Kγ by this compound could contribute to similar metabolic phenotypes, potentially through isoform-specific roles or indirect effects on cellular signaling networks. It is crucial to confirm that the observed phenotype is a direct result of PI5P4Kγ inhibition.

Q2: Our cells are showing signs of autophagy disruption after treatment with this compound. Is this a known effect?

A2: Yes, the PI5P4K family has been implicated in the regulation of autophagy.[3][4] Studies using pan-PI5P4K inhibitors have demonstrated that chemical inhibition can lead to defects in autophagosome clearance, phenocopying the effects of genetic deletion of PI5P4K isoforms.[5][6] Specifically, loss of PI5P4Kα and PI5P4Kβ can result in the accumulation of lysosomes and autophagosomes.[5] Reduced PI5P4Kγ activity has also been linked to the initiation of autophagy under starvation conditions.[7][8] Therefore, observing autophagy-related phenotypes with this compound treatment is within the realm of possibility for on-target effects.

Q3: We are concerned about potential off-target effects of this compound. How selective is this inhibitor?

A3: this compound has been demonstrated to be a highly selective inhibitor for PI5P4Kγ over the α and β isoforms.[9] At a concentration of 10 μM, it was screened against a panel of 140 protein kinases and 15 lipid kinases and showed a high degree of selectivity.[10] For detailed information on the specific kinases tested and the corresponding inhibition data, it is recommended to consult the primary publication by Boffey HK, et al. in the Journal of Medicinal Chemistry (2022).[10] However, at higher concentrations, the risk of off-target inhibition increases.

Q4: How can we confirm that the observed phenotype is due to the inhibition of PI5P4Kγ and not an off-target effect?

A4: To distinguish between on-target and off-target effects, a multi-pronged approach is recommended:

  • Perform a Dose-Response Experiment: Determine the minimal concentration of this compound required to inhibit PI5P4Kγ without inducing the unexpected phenotype.

  • Use a Structurally Unrelated PI5P4Kγ Inhibitor: If a different, structurally unrelated PI5P4Kγ inhibitor recapitulates the primary phenotype, it is more likely to be an on-target effect.[10]

  • Perform a Rescue Experiment: Expressing a drug-resistant mutant of PI5P4Kγ in your cells could rescue the phenotype, confirming it as an on-target effect.[11]

  • Verify Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PI5P4Kγ in your cellular model.[12]

Q5: We are observing a discrepancy between the in vitro potency of this compound and its activity in our cell-based assays. What could be the reason?

A5: Discrepancies between in vitro and in-cell activity are common with kinase inhibitors and can arise from several factors:

  • Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target.[13]

  • Inhibitor Stability: The compound may be degrading in the cell culture media over the course of the experiment.

  • Cellular Nucleotide Concentrations: PI5P4K isoforms can utilize both ATP and GTP.[4] Although this compound has a non-ATP-competitive, allosteric binding mode, the high intracellular concentrations of these nucleotides can influence the cellular environment.[12]

  • Scaffolding Functions of PI5P4K: PI5P4Ks have non-catalytic scaffolding roles that can influence signaling pathways.[4] Inhibition of the kinase domain may not fully recapitulate phenotypes observed with genetic knockouts where the entire protein is absent.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against the different PI5P4K isoforms.

Target IsoformpIC50Ki
PI5P4Kα<4.3Not Determined
PI5P4Kβ<4.6>30,000 nM
PI5P4Kγ6.268 nM

Data sourced from MedchemExpress product datasheet, referencing Boffey HK, et al. (2022).[9]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the binding of this compound to PI5P4Kγ in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Thermocycler

  • Microcentrifuge

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)

  • Primary antibody specific for PI5P4Kγ

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting and Resuspension:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control at room temperature.[12]

  • Cell Lysis:

    • Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.[12]

  • Clarification of Lysates:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[12]

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for PI5P4Kγ.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each heated sample to the unheated control.

    • Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[12]

PI5P4Kγ Rescue Experiment

This protocol is designed to confirm that an observed phenotype is a direct result of PI5P4Kγ inhibition.

Materials:

  • Cell line exhibiting the phenotype of interest.

  • Expression vector encoding wild-type human PI5P4Kγ.

  • Expression vector encoding a this compound-resistant mutant of PI5P4Kγ (if available, requires site-directed mutagenesis of the allosteric binding site).

  • Empty vector control.

  • Transfection reagent.

  • This compound.

  • Reagents for the specific phenotypic assay.

Procedure:

  • Transfection:

    • Transfect the cells with the empty vector, wild-type PI5P4Kγ vector, or the resistant-mutant PI5P4Kγ vector.

    • Allow 24-48 hours for protein expression.

  • Inhibitor Treatment:

    • Treat the transfected cells with this compound at a concentration known to induce the phenotype.

    • Include a vehicle-treated control for each transfection condition.

  • Phenotypic Analysis:

    • Perform the relevant assay to measure the phenotype of interest (e.g., Western blot for p-AMPK, autophagy flux assay).

  • Data Analysis:

    • Compare the phenotype in the different transfected and treated groups.

    • If the phenotype is rescued (i.e., reversed or diminished) in the cells expressing the resistant mutant (but not the wild-type or empty vector) in the presence of the inhibitor, it strongly suggests the effect is on-target.

Visualizations

PI5P4K_Signaling_Pathway cluster_membrane Cellular Membranes PI5P PI5P PI5P4K_gamma PI5P4K_gamma PI5P->PI5P4K_gamma Substrate PI(4,5)P2 PI(4,5)P2 Downstream_Signaling Downstream_Signaling PI(4,5)P2->Downstream_Signaling Regulates PI5P4K_gamma->PI(4,5)P2 Catalyzes PI5P4Ks_IN_2 PI5P4Ks_IN_2 PI5P4Ks_IN_2->PI5P4K_gamma Inhibits Cellular_Responses Metabolism Autophagy ... Downstream_Signaling->Cellular_Responses Impacts

Caption: Simplified PI5P4Kγ signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Q1 Is the phenotype consistent with known PI5P4K family functions (e.g., metabolic or autophagy changes)? Start->Q1 A1_Yes Potential On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect or Artifact Q1->A1_No No Verify_Target Verify Target Engagement (CETSA) A1_Yes->Verify_Target Review_Selectivity Review Kinome Scan Data A1_No->Review_Selectivity Dose_Response Perform Dose-Response Curve Verify_Target->Dose_Response Orthogonal_Inhibitor Use Structurally Different Inhibitor Dose_Response->Orthogonal_Inhibitor Conclusion_Off_Target Phenotype is Likely Off-Target Dose_Response->Conclusion_Off_Target Rescue_Expt Perform Rescue Experiment Orthogonal_Inhibitor->Rescue_Expt Conclusion_On_Target Phenotype is Likely On-Target Rescue_Expt->Conclusion_On_Target Review_Selectivity->Dose_Response

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Improving Reproducibility of Experiments with PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the reproducibility of experiments involving Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PI5P4K enzymes and their inhibitors?

A1: Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This reaction is a critical step in phosphoinositide signaling, which governs numerous cellular processes including cell growth, metabolism, survival, and membrane trafficking.[2][3] Most small molecule inhibitors of PI5P4K act by directly binding to the enzyme, often competitively at the ATP-binding site, to prevent the phosphorylation of PI(5)P.[2] Some inhibitors, like THZ-P1-2, are covalent and bind to cysteine residues outside the kinase domain.[4]

Q2: Which signaling pathways are most affected by PI5P4K inhibition?

A2: PI5P4K activity is integrated with major signaling networks. By controlling the pool of PI(4,5)P2, a substrate for PI3-Kinase (PI3K), PI5P4K influences the PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism.[1][2] Inhibition of PI5P4K can disrupt this pathway.[2] Additionally, PI5P4K signaling intersects with the Hippo pathway, which is crucial for regulating organ size and is often dysregulated in cancer.[5][6][7][8] The core Hippo pathway kinases, MST1/2, have been shown to phosphorylate and inhibit PI5P4Ks.[5][6]

Signaling Pathway Diagrams

Caption: PI5P4K's role in the PI3K/AKT/mTOR and Hippo signaling pathways.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibitor Effect in Cell-Based Assays

This is a frequent issue that can arise from multiple factors, ranging from inhibitor preparation to the specifics of the cell culture system.

Possible Cause Troubleshooting Steps & Solutions
Poor Inhibitor Solubility Many small molecule inhibitors are hydrophobic and have limited aqueous solubility.[9][10] Solution: 1. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store in single-use aliquots at -80°C.[9] 2. When diluting into aqueous media, perform serial dilutions to avoid precipitation.[9] 3. Ensure the final DMSO concentration in your experiment is non-toxic (typically ≤ 0.1%).[11] 4. Visually inspect media for precipitates after adding the inhibitor.[12]
Inhibitor Instability/Degradation Compounds can degrade due to improper storage or multiple freeze-thaw cycles.[11] Solution: Always prepare fresh working dilutions for each experiment from a new aliquot of frozen stock.[11]
High Intracellular ATP/GTP PI5P4K enzymes can use both ATP and GTP as phosphate (B84403) donors.[3] High intracellular concentrations of these nucleotides can outcompete ATP-competitive inhibitors, leading to a discrepancy between in vitro IC50 and cellular efficacy.[9][13] Solution: 1. Be aware that higher inhibitor concentrations may be needed in cells compared to biochemical assays. 2. Consider using non-ATP-competitive, allosteric inhibitors if available, as they are less sensitive to cellular nucleotide levels.[14]
Cell Culture Variability Inconsistent cell conditions can lead to variable results.[11] Solution: Maintain consistency in cell passage number, confluency at the time of treatment, and media composition across experiments.[11] Regularly test for mycoplasma contamination.[15]
Cell Line Insensitivity The chosen cell line may not depend on PI5P4K signaling for survival.[15] Solution: Use cell lines with known dependence on PI5P4K or with genetic backgrounds (e.g., p53-null) that confer sensitivity.[16][17]
Problem 2: Discrepancy Between In Vitro and Cellular Efficacy

It is common to observe that an inhibitor is potent in a biochemical assay but less effective in a cellular context.

Possible Cause Troubleshooting Steps & Solutions
Cellular ATP/GTP Competition As noted above, high physiological concentrations of ATP/GTP can reduce the apparent potency of ATP-competitive inhibitors.[9][13] Solution: This is an inherent challenge. Characterize the inhibitor's mode of action (e.g., ATP-competitive) and acknowledge this potential discrepancy when interpreting cellular data.
Poor Cell Permeability The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[11] Solution: Confirm target engagement within the cell using methods like the Cellular Thermal Shift Assay (CETSA), which measures inhibitor binding by assessing changes in protein thermal stability.[2][14]
Scaffolding Functions of PI5P4K PI5P4K enzymes have kinase-independent scaffolding functions that can influence signaling pathways.[3][13][14] Pharmacological inhibition may only block kinase activity, whereas genetic knockouts/knockdowns affect both functions, leading to different phenotypes.[3][14] Solution: Use both pharmacological and genetic (e.g., siRNA, CRISPR) approaches to dissect the kinase-dependent versus scaffolding roles of the enzyme.[14]
Off-Target Effects The observed cellular phenotype may be due to the inhibitor hitting unintended targets.[3] Solution: 1. Profile the inhibitor against a broad panel of kinases to determine its selectivity.[15][18] 2. Use a structurally unrelated inhibitor for the same target to see if the primary phenotype is recapitulated.[14] 3. Perform rescue experiments using a kinase-dead or inhibitor-resistant mutant of PI5P4K.[14]
Problem 3: High Background or Variability in In Vitro Kinase Assays

Reproducibility in biochemical assays is critical for accurately determining inhibitor potency (e.g., IC50).

Possible Cause Troubleshooting Steps & Solutions
Sub-optimal Reagents Enzyme instability, ATP stock contamination with ADP, or inconsistent lipid substrate preparation can all introduce variability.[15] Solution: 1. Aliquot the enzyme upon receipt and avoid multiple freeze-thaw cycles.[9] 2. Use high-purity ATP.[15] 3. Standardize the protocol for preparing lipid substrates (e.g., PI(5)P) to ensure consistent liposomes.[1]
Assay Condition Variability Inconsistent incubation times, temperatures, or buffer composition can affect enzyme activity and inhibitor potency measurements.[15] Solution: Ensure precise control over all assay parameters. Use calibrated equipment and standardized protocols.
Inhibitor Interference The compound itself may interfere with the assay's detection method (e.g., quenching luminescence or fluorescence).[9] Solution: Run a control experiment with the inhibitor in the absence of the enzyme to check for any direct effects on the assay signal.[9]

Data Presentation: PI5P4K Inhibitor Activity

The following tables summarize quantitative data for commonly cited PI5P4K inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected PI5P4K Inhibitors

InhibitorTarget Isoform(s)Potency (IC50 or pIC50)Selectivity Profile & Notes
THZ-P1-2 PI5P4Kα, β, γIC50 = 190 nM (for α)[18][19]Covalent pan-PI5P4K inhibitor.[4][18] Off-targets include PIKFYVE, BRK, TYK2, ABL1.[18]
ARUK2002821 PI5P4KαpIC50 = 8.0[17][18]Highly selective for PI5P4Kα over β and γ isoforms and a broad panel of other kinases.[17][18]
CC260 PI5P4Kα, βIC50 = 40 nM (α), 30 nM (β)[3]Less active against PI5P4Kγ (IC50 = 800 nM).[3] ATP-competitive.
PI5P4Kγ-IN-1 PI5P4Kγ-A selective tool compound for studying PI5P4Kγ.[7]

pIC50 is the negative logarithm of the IC50 value.

Table 2: Cellular Activity of Selected PI5P4K Inhibitors

InhibitorCell Line(s)Cellular EffectPotency (IC50/GI50)Notes
THZ-P1-2 AML/ALL cell linesAnti-proliferative activityLow micromolar rangeActivity is partially dependent on the covalent targeting of PI5P4K.[4]
CC260 p53-null cancer cellsReduced proliferation under nutrient stress-Disrupts cell energy homeostasis, causing AMPK activation and mTORC1 inhibition.[16]
ARUK2002821 VariousCellular target engagement confirmed-Potent and selective tool compound for studying PI5P4Kα function in cells.[17]

Experimental Protocols & Workflows

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2][18]

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute enzyme, substrate (PI5P), ATP, and inhibitor. B 2. Plate Setup - Add inhibitor (or DMSO vehicle) to assay plate. A->B C 3. Pre-incubation - Add enzyme solution. - Incubate for 10-30 min to allow inhibitor binding. B->C D 4. Kinase Reaction - Initiate with ATP/Substrate mix. - Incubate for ~60 min at RT. C->D E 5. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent. - Incubate for 40 min. D->E F 6. Signal Generation - Add Kinase Detection Reagent. - Incubate for 30-60 min. E->F G 7. Data Acquisition - Measure luminescence with a plate reader. F->G H 8. Analysis - Normalize data. - Plot dose-response curve to find IC50. G->H

Caption: Workflow for an ADP-Glo™ in vitro kinase assay to determine inhibitor potency.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant PI5P4K enzyme, lipid substrate (PI(5)P), and ATP in a kinase assay buffer. Prepare serial dilutions of the test inhibitor in DMSO.[15][19]

  • Assay Reaction: In a 96- or 384-well plate, add the inhibitor or vehicle control (DMSO). Add the PI5P4K enzyme and incubate for 10-30 minutes to allow for binding.[19]

  • Initiation: Start the reaction by adding a mixture of the PI(5)P substrate and ATP. Incubate for approximately 1 hour at room temperature.[1][15]

  • Detection:

    • Stop the kinase reaction and deplete any remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[15]

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes.[2][15]

  • Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by fitting the data to a dose-response curve.[15]

Protocol 2: Cell Viability / Proliferation Assay

This assay measures the effect of an inhibitor on cell proliferation and viability over a period of time (e.g., 72 hours).

Cell_Viability_Workflow A 1. Cell Seeding - Seed cells in a 96-well plate. - Allow to adhere overnight. B 2. Inhibitor Treatment - Prepare serial dilutions of inhibitor in culture medium. - Treat cells. A->B C 3. Incubation - Incubate for desired period (e.g., 72 hours). B->C D 4. Add Viability Reagent - e.g., CellTiter-Glo® (measures ATP) or MTT. C->D E 5. Incubation & Lysis - Incubate as per manufacturer's protocol. - Lyse cells if necessary (MTT). D->E F 6. Data Acquisition - Measure luminescence or absorbance with a plate reader. E->F G 7. Analysis - Normalize data to vehicle control. - Calculate IC50 or GI50 values. F->G

Caption: General workflow for assessing inhibitor effects on cell viability.

Detailed Steps:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[19]

  • Treatment: Prepare serial dilutions of the PI5P4K inhibitor in complete cell culture medium. Replace the old medium with the inhibitor-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control.[19]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C.[19]

  • Detection (Example using CellTiter-Glo®):

    • Equilibrate the plate and reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.[20]

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Analysis: Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[20] Plot the results to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[20]

Protocol 3: Western Blot Analysis of Downstream Signaling

This method is used to determine if the inhibitor affects downstream signaling pathways, such as by reducing the phosphorylation of AKT or S6 Kinase (S6K).

Detailed Steps:

  • Cell Treatment & Lysis: Treat cells with the inhibitor at various concentrations and for different durations. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[19][20]

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.[19]

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-AKT, total AKT, p-S6K, total S6K) overnight at 4°C.[20] Also probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection & Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19] Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to assess the specific effect on phosphorylation.[19][20]

References

PI5P4Ks-IN-2 interference with assay readouts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PI5P4Ks-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential interference with assay readouts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ).[1][2][3] It functions through a non-ATP-competitive, allosteric binding mode, which provides it with high selectivity over other kinases.[1][4] PI5P4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger in various cellular signaling pathways.[5][6]

Q2: What are the key signaling pathways affected by PI5P4Kγ inhibition with this compound?

A2: PI5P4Kγ is involved in regulating several crucial cellular processes.[1] Its inhibition can impact pathways such as mTOR signaling, which is a central regulator of cell growth and metabolism, and autophagy, the cellular recycling mechanism.[7][8][9] Dysregulation of PI5P4K activity has been implicated in cancer and neurodegenerative diseases.[1][10]

Q3: Is there evidence that this compound is a Pan-Assay Interference Compound (PAIN)?

A3: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause non-specific interference in a wide range of assays.[11][12][13] While it is always important to consider potential assay artifacts, there is no direct evidence in the reviewed literature to classify this compound as a PAIN. However, like any small molecule, it has the potential to interfere with assay readouts under certain conditions, such as high concentrations leading to aggregation.[14]

Q4: Why might I observe a discrepancy between the in vitro and cellular activity of this compound?

A4: Discrepancies between in vitro and cellular potency are common for kinase inhibitors.[15] Several factors can contribute to this:

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps, reducing its intracellular concentration.[16]

  • Compound Stability: The inhibitor may be metabolized by the cells into an inactive form.[16]

  • Scaffolding Functions: PI5P4K enzymes have kinase-independent scaffolding functions. Pharmacological inhibition might not replicate the full phenotype of a genetic knockout, which ablates both catalytic and scaffolding roles.[15][16]

  • Off-Target Effects: In a complex cellular environment, off-target effects could mask or alter the on-target phenotype.[16]

Troubleshooting Guides

Issue 1: High Background Signal or Apparent Inhibition at High Inhibitor Concentrations in In Vitro Kinase Assays
  • Potential Cause 1: Compound Aggregation. At high concentrations, small molecules like this compound can form aggregates that interfere with the assay by sequestering the enzyme or substrate.[14]

    • Solution: Determine the critical aggregation concentration (CAC) for this compound in your specific assay conditions. Consider including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to prevent aggregation.[14]

  • Potential Cause 2: Interference with Assay Readout. The chemical structure of this compound might directly interfere with the detection method of your assay (e.g., fluorescence quenching, inhibition of a reporter enzyme like luciferase).[14][17]

    • Solution: Run a control experiment with all assay components, including this compound, but without the PI5P4K enzyme. This will help determine if the compound itself affects the assay signal. If interference is confirmed, consider switching to an alternative assay format with a different detection method (e.g., radiometric vs. luminescence).[14]

  • Potential Cause 3: Contaminated Reagents. The enzyme preparation may contain contaminating kinases, or the ATP stock may have significant amounts of ADP.[18]

    • Solution: Ensure the purity of your recombinant PI5P4Kγ. Use high-purity ATP and include a "no-enzyme" control to assess background signal.[18]

Issue 2: Lack of Expected Phenotype or Inconsistent Results in Cell-Based Assays
  • Potential Cause 1: Suboptimal Inhibitor Concentration. The effective concentration of this compound can be highly cell-type dependent.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a range of concentrations around the reported IC50 or EC50 values.[7][19]

  • Potential Cause 2: Compound Instability or Degradation. this compound may degrade in solution or after multiple freeze-thaw cycles.[19]

    • Solution: Prepare fresh dilutions from a new stock solution for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C.[19]

  • Potential Cause 3: Solvent Toxicity. High concentrations of the solvent, typically DMSO, can be toxic to cells and confound results.[19]

    • Solution: Ensure the final DMSO concentration in your cell culture medium is non-toxic, generally ≤ 0.1%. Always include a vehicle-only control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments.[19]

  • Potential Cause 4: Off-Target Effects. An unexpected phenotype could be due to the inhibition of other kinases.[4]

    • Solution: Review available kinome scan data for this compound to identify potential off-targets.[4] To confirm the observed phenotype is due to PI5P4Kγ inhibition, use a structurally unrelated PI5P4Kγ inhibitor as a control or perform a rescue experiment with a kinase-dead or inhibitor-resistant mutant of PI5P4Kγ.[4]

Issue 3: Significant Cell Death or Cytotoxicity Observed
  • Potential Cause 1: Inhibitor Concentration is Too High. High concentrations of small molecule inhibitors can lead to off-target effects and general cytotoxicity.[19]

    • Solution: Reduce the working concentration of this compound. A dose-response curve will help identify a concentration that is effective without being overly toxic.[19]

  • Potential Cause 2: Prolonged Incubation Time. The duration of exposure to the inhibitor can significantly impact cell viability.[19]

    • Solution: Try reducing the incubation time to see if cytotoxicity is diminished while still achieving the desired biological effect.[19]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against the three PI5P4K isoforms.

Target IsoformpIC50IC50K_i_Reference(s)
PI5P4Kα < 4.3> 50 µMNot Determined[2][3]
PI5P4Kβ < 4.6> 25 µM> 30,000 nM[2][3]
PI5P4Kγ 6.2630 nM68 nM[2][3]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. K_i_ is the inhibition constant.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced in the kinase reaction.[20]

  • Preparation: Prepare serial dilutions of this compound in DMSO. In a 384-well plate, add the test compound, PI5P substrate, and ATP.[21]

  • Reaction Initiation: Add recombinant PI5P4Kγ enzyme to the wells to start the reaction.[21]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[20]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Detection: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and inversely proportional to the inhibitor's potency.[20]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells. Ligand binding typically increases the thermal stability of the target protein.[1]

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.[20]

  • Heating: Harvest and lyse the cells. Heat the cell lysates across a range of temperatures (e.g., 40°C to 64°C).[1]

  • Fractionation: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.[1]

  • Detection: Collect the supernatant containing the soluble protein fraction and quantify the amount of soluble PI5P4Kγ using Western blotting or mass spectrometry.[1][4]

  • Analysis: Plot the amount of soluble PI5P4Kγ against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[1]

Visualizations

PI5P4K_Signaling_Pathway PI5P4Kγ Signaling Pathway PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., mTOR, Autophagy) PI45P2->Downstream PI5P4K_gamma->PI45P2 Phosphorylation PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma Inhibition

Caption: Simplified PI5P4Kγ signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cellular Phenotype Start Unexpected Cellular Phenotype Observed Check_Concentration Perform Dose-Response Curve Start->Check_Concentration Check_Off_Target Evaluate Off-Target Effects Check_Concentration->Check_Off_Target If phenotype persists at optimal concentration Use_Control Use Structurally Unrelated Inhibitor as Control Check_Off_Target->Use_Control Rescue_Experiment Perform Rescue Experiment with Resistant Mutant Check_Off_Target->Rescue_Experiment On_Target Phenotype is On-Target Off_Target Phenotype is Off-Target Use_Control->On_Target Phenotype is recapitulated Use_Control->Off_Target Phenotype is not recapitulated Rescue_Experiment->On_Target Phenotype is rescued Rescue_Experiment->Off_Target Phenotype is not rescued

Caption: Workflow for distinguishing on-target vs. off-target effects.

References

Validation & Comparative

A Researcher's Guide to PI5P4Kγ Inhibitors: A Comparative Analysis of PI5P4Ks-IN-2 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell signaling, oncology, and neurodegenerative diseases, the selective inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ) presents a promising therapeutic avenue. This guide provides a comprehensive comparison of PI5P4Ks-IN-2, a notable selective inhibitor, against other available PI5P4Kγ-targeted and pan-isoform inhibitors. The information, supported by experimental data, is intended to aid in the selection of the most suitable chemical tools for investigating the multifaceted roles of PI5P4Kγ.

Introduction to PI5P4Kγ

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is a critical step in phosphoinositide signaling, a pathway that governs a multitude of cellular processes, including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. Dysregulation of PI5P4K activity has been implicated in various pathologies, including cancer and metabolic disorders, making these enzymes attractive targets for therapeutic intervention. PI5P4Kγ, in particular, has been linked to neurodegenerative diseases and cancer, driving the development of specific inhibitors to dissect its precise functions.[1]

Quantitative Comparison of PI5P4Kγ Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized PI5P4Kγ inhibitors and pan-PI5P4K inhibitors. The data is compiled from various sources and assays, and direct comparisons should be made with consideration of the different experimental conditions.

Table 1: Potency and Selectivity of PI5P4Kγ-Selective Inhibitors

InhibitorTarget IsoformpIC50IC50Kᵢ (nM)K d (nM)Assay Type
This compound PI5P4Kγ 6.2 630 nM 68 - ADP-Glo
PI5P4Kα<4.3>50 µM--ADP-Glo[2]
PI5P4Kβ<4.6>25 µM>30,000-ADP-Glo[2]
NIH-12848PI5P4Kγ-~1-3.3 µM--Radiometric[2][3]
PI5P4Kα->100 µM--Radiometric[3]
PI5P4Kβ->100 µM--Radiometric[3]
NCT-504PI5P4Kγ-15.8 µM--Not Specified[4]
ARUK2001607PI5P4Kγ---7.1Not Specified
PI5P4Kγ-IN-1PI5P4Kγ----Not Specified[4]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. " -" indicates that data was not available in the reviewed sources.

Table 2: Potency of Pan-PI5P4K Inhibitors

InhibitorTarget IsoformpIC50IC50K d (nM)Assay Type
THZ-P1-2 PI5P4Kα---KINOMEscan[5]
PI5P4Kβ---KINOMEscan[5]
PI5P4Kγ--4.8KINOMEscan[5]
PI5P4Ks-IN-3 (Compound 30) PI5P4Kα-1.34 µM-Bioluminescent[5]
PI5P4Kβ-9.9 µM-Fluorescence Polarization[5]
PI5P4Kγ---KINOMEscan (22% inhibition at 1 µM)[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PI5P4K signaling pathway and a typical workflow for inhibitor characterization.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PI5P Phosphatidylinositol 5-phosphate (PI5P) PI5P4K PI5P4K (α, β, γ isoforms) PI5P->PI5P4K PI45P2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) Downstream Downstream Signaling (e.g., mTORC1, Autophagy) PI45P2->Downstream PIKfyve PIKfyve PIKfyve->PI5P Phosphorylation PI5P4K->PI45P2 Phosphorylation Inhibitor PI5P4Kγ Inhibitors (e.g., this compound) Inhibitor->PI5P4K

PI5P4K Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A Recombinant PI5P4Kγ Enzyme C Incubate with Inhibitor (e.g., this compound) A->C B Substrate (PI5P) + [γ-32P]ATP or ATP B->C D Quantify Product Formation (Radiometric or ADP-Glo) C->D E Determine IC50/Ki D->E F Cell Culture (Expressing PI5P4Kγ) G Treat with Inhibitor F->G H Apply Heat Shock G->H I Lyse Cells & Separate Soluble/Aggregated Proteins H->I J Quantify Soluble PI5P4Kγ (Western Blot) I->J K Determine Target Engagement (CETSA) J->K

References

Isoform-Selective vs. Pan-Kinase Inhibition: A Comparative Guide to PI5P4Ks-IN-2 and Compound 30

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of phosphoinositide signaling, the choice between a highly selective inhibitor and a pan-inhibitor is critical. This guide provides a detailed comparison of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), and Compound 30, a pan-inhibitor of the PI5P4K family, to aid in the selection of the appropriate tool for investigating cellular processes and therapeutic potential.

The PI5P4K family, comprising three isoforms (α, β, and γ), are crucial enzymes in cellular signaling.[1] They catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger.[2] Dysregulation of PI5P4K activity is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making them attractive drug targets.[2][3] This has spurred the development of small molecule inhibitors, leading to both isoform-selective and pan-inhibitory compounds.

This compound has emerged as a valuable research tool due to its high selectivity for the PI5P4Kγ isoform.[1][4] In contrast, pan-inhibitors like Compound 30 are designed to inhibit all three PI5P4K isoforms.[5][6] The choice between these inhibitors depends on the specific research question: dissecting the role of a single isoform versus understanding the broader consequences of inhibiting the entire enzyme family.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the biochemical and cellular activities of this compound and Compound 30, providing a clear comparison of their potency and selectivity profiles.

Table 1: Biochemical Potency and Selectivity
Inhibitor Target Isoform pIC50 IC50
This compoundPI5P4Kα< 4.3> 50 µM
PI5P4Kβ< 4.6> 25 µM
PI5P4Kγ6.2630 nM
Compound 30PI5P4Kα-1.34 µM
PI5P4Kβ-9.9 µM
PI5P4Kγ-22% inhibition at 1 µM

Data for this compound sourced from MedchemExpress and TargetMol product datasheets.[4][7] Data for Compound 30 sourced from related research articles.[6][8]

Table 2: Binding Affinity and Cellular Activity
Inhibitor Parameter Value
This compoundKi (PI5P4Kγ)68 nM
Ki (PI5P4Kβ)> 30,000 nM
Compound 30Cellular ActivityWeak

Data for this compound sourced from MedchemExpress.[7] Information on Compound 30's cellular activity is based on available literature.[8]

Mechanism of Action

This compound is a non-ATP-competitive, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[6] In contrast, Compound 30 is a covalent inhibitor, forming a permanent bond with its target enzymes.[5][8] This difference in binding mode can have significant implications for the duration of action and potential for off-target effects.

The PI5P4K Signaling Pathway

The diagram below illustrates the central role of PI5P4K in converting PI5P to PI(4,5)P2 and its intersection with other key cellular signaling pathways, such as the Hippo pathway.[3][9] PI5P4K activity is regulated by upstream kinases like MST1/2, and its product, PI(4,5)P2, influences downstream effectors.[10] Isoform-selective inhibitors like this compound allow for the specific interrogation of the PI5P4Kγ branch of this pathway, whereas pan-inhibitors like Compound 30 will affect the entire flux through this enzymatic step.

PI5P4K_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pi5p4k PI5P4K-mediated Conversion cluster_inhibitors Inhibitors cluster_downstream Downstream Effects MST1/2 MST1/2 PI5P4K_alpha PI5P4Kα MST1/2->PI5P4K_alpha inhibits PI5P4K_beta PI5P4Kβ MST1/2->PI5P4K_beta inhibits PI5P4K_gamma PI5P4Kγ MST1/2->PI5P4K_gamma inhibits PI5P PI5P PI5P->PI5P4K_alpha PI5P->PI5P4K_beta PI5P->PI5P4K_gamma PI45P2 PI(4,5)P2 PI5P4K_alpha->PI45P2 PI5P4K_beta->PI45P2 PI5P4K_gamma->PI45P2 Hippo Pathway Hippo Pathway PI45P2->Hippo Pathway Other Signaling Other Signaling PI45P2->Other Signaling PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma selectively inhibits Compound_30 Compound 30 Compound_30->PI5P4K_alpha pan-inhibits Compound_30->PI5P4K_beta pan-inhibits Compound_30->PI5P4K_gamma pan-inhibits

PI5P4K signaling and points of inhibition.

Experimental Protocols

The characterization and comparison of these inhibitors rely on robust experimental methodologies.

Biochemical Kinase Assay (ADP-Glo™)

This assay is a cornerstone for determining the in vitro potency of kinase inhibitors. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of inhibition.

Protocol:

  • Reagent Preparation: Prepare assay buffer, dilute the respective recombinant human PI5P4K isoform (α, β, or γ), and prepare serial dilutions of the inhibitor (this compound or Compound 30).

  • Reaction Setup: In a 384-well plate, combine the kinase, the lipid substrate (PI5P), and the inhibitor.

  • Initiation: Start the reaction by adding ATP at a concentration near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Termination and Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot a dose-response curve to determine the IC50 value.[4][11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble PI5P4K in the supernatant at each temperature using Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5][12]

The workflow for comparing these inhibitors is depicted below.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Analysis ADP-Glo Assay ADP-Glo Assay Determine IC50 Determine IC50 ADP-Glo Assay->Determine IC50 Determine Ki Determine Ki Determine IC50->Determine Ki Selectivity Profiling Selectivity Profiling Determine IC50->Selectivity Profiling CETSA CETSA Confirm Target Engagement Confirm Target Engagement CETSA->Confirm Target Engagement Phenotypic Assays Phenotypic Assays Assess Cellular Effects Assess Cellular Effects Phenotypic Assays->Assess Cellular Effects Inhibitor Inhibitor Inhibitor->ADP-Glo Assay Inhibitor->CETSA Inhibitor->Phenotypic Assays

Workflow for inhibitor characterization.

Conclusion

This compound and Compound 30 represent two distinct strategies for targeting the PI5P4K family. This compound, with its high selectivity for the γ isoform, is an excellent tool for dissecting the specific functions of PI5P4Kγ.[1][4] In contrast, Compound 30 provides a means to investigate the consequences of inhibiting the entire PI5P4K family, which can be valuable for understanding the overall role of this signaling node and for therapeutic applications where broader inhibition is desired.[5] The choice of inhibitor should be guided by the specific experimental goals, with careful consideration of their respective potency, selectivity, and mechanism of action. The availability of both selective and pan-inhibitors is crucial for advancing our understanding of PI5P4K biology and its role in disease.

References

Comparative Selectivity Profile of PI5P4Ks-IN-2 Against PI5P4Kα and PI5P4Kβ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor PI5P4Ks-IN-2, focusing on its selectivity profile against the alpha (α) and beta (β) isoforms of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). The data presented is compiled from biochemical assays to assist researchers in utilizing this compound as a precise tool for investigating cellular signaling pathways.

Introduction to PI5P4K

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This family consists of three main isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[1] Dysregulation of PI5P4K activity is implicated in a range of diseases, including cancer and metabolic disorders, making them attractive targets for therapeutic development.[2] this compound has been identified as a valuable chemical probe for dissecting the specific functions of these isoforms.

Quantitative Selectivity Profile of this compound

This compound demonstrates marked selectivity for the PI5P4Kγ isoform, with significantly lower potency against the α and β isoforms. The following table summarizes the inhibitory activity of this compound against the three PI5P4K isoforms.

Target IsoformpIC50IC50Ki
PI5P4Kα < 4.3[3][4]> 50 µM[4]Not Determined
PI5P4Kβ < 4.6[3][4]> 25 µM[4]> 30,000 nM[3][4]
PI5P4Kγ 6.2[3][4]630 nM[4]68 nM[3][4]

pIC50 : The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. IC50 : The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki : The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower value signifies a higher affinity.

As the data illustrates, this compound is substantially more potent against PI5P4Kγ compared to PI5P4Kα and PI5P4Kβ. The pIC50 values indicate that significantly higher concentrations of the inhibitor are required to achieve 50% inhibition of the α and β isoforms. The high Ki value for PI5P4Kβ further confirms a very weak binding affinity.[3][4] This high degree of selectivity makes this compound an excellent tool for specifically probing the function of PI5P4Kγ in cellular contexts, without significantly affecting the activities of PI5P4Kα and PI5P4Kβ.

PI5P4K Signaling Pathway

PI5P4Ks are key enzymes in phosphoinositide metabolism. Their primary function is to phosphorylate PI5P to generate PI(4,5)P2, a critical second messenger involved in numerous cellular processes.[1] Recent research has also uncovered a link between PI5P4K and the Hippo signaling pathway, a crucial regulator of organ size and cell proliferation.[5][6] The core Hippo pathway kinases, MST1/2, have been shown to phosphorylate and inhibit PI5P4K activity.[5][6] This interaction suggests that PI5P4Ks may act as a node integrating metabolic information with growth control pathways.

PI5P4K_Signaling_Pathway cluster_hippo Hippo Pathway cluster_pi5p4k PI5P4K Pathway cluster_inhibitor Inhibition MST1_2 MST1/2 LATS LATS MST1_2->LATS phosphorylates PI5P4Ks PI5P4Kα, β, γ MST1_2->PI5P4Ks phosphorylates (inhibits) YAP YAP LATS->YAP phosphorylates (inactivates) MOB1 MOB1 MOB1->LATS activates PI5P PI5P PI5P->MOB1 binds & enhances LATS interaction PI5P->PI5P4Ks PI45P2 PI(4,5)P2 PI5P->PI45P2 ATP to ADP PI5P4Ks->PI45P2 phosphorylates Inhibitor This compound Inhibitor->PI5P4Ks selectively inhibits γ

PI5P4K signaling and its intersection with the Hippo pathway.

Experimental Protocols

The selectivity of this compound was primarily determined using in vitro biochemical kinase assays. The most commonly cited method is the ADP-Glo™ Kinase Assay.[4]

Biochemical Kinase Assay: ADP-Glo™

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore, the luminescent signal is inversely correlated with the inhibitor's potency.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and an "ADP-Glo™ Reagent" is added to deplete the remaining unconsumed ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce light.

Materials:

  • Recombinant full-length human PI5P4Kα, PI5P4Kβ, and PI5P4Kγ enzymes[4]

  • Phosphatidylinositol 5-phosphate (PI5P) substrate[4]

  • ATP (at a concentration near the Km for each enzyme)[4]

  • This compound (tested across a range of concentrations)[4]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer

  • Multi-well plates suitable for luminescence reading

Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the kinase buffer, a specific recombinant PI5P4K isoform, the PI5P substrate, and varying concentrations of this compound.

  • The reaction is initiated by the addition of ATP. The mixture is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and eliminate any remaining ATP. This is followed by a short incubation period.

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to controls (0% and 100% inhibition). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.[4]

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis A Prepare reaction mix: - Recombinant PI5P4K (α, β, or γ) - PI5P Substrate - Kinase Buffer B Add varying concentrations of this compound A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G Measure Luminescence F->G H Generate Dose-Response Curve G->H I Calculate pIC50 / IC50 values H->I

Workflow for determining inhibitor selectivity using a kinase assay.
Binding Affinity Determination (Ki)

The binding affinity (Ki) of this compound for PI5P4Kγ and PI5P4Kβ was determined using commercially available binding assays.[4] These assays directly measure the interaction between the inhibitor and the kinase, providing a quantitative measure of binding strength.

References

Validating PI5P4Kγ Inhibition: A Comparative Guide to Structurally Unrelated Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific role of a target protein is paramount. The use of small molecule inhibitors is a cornerstone of this process, yet ensuring that the observed effects are truly due to the inhibition of the intended target, and not off-target activities, requires rigorous validation. A key strategy in this validation process is the use of a structurally unrelated inhibitor. This guide provides a comparative overview of structurally distinct inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), presenting experimental data and detailed protocols to aid in the robust validation of its biological functions.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling molecule.[1][2] The PI5P4K family consists of three isoforms, α, β, and γ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[1][2] While all three isoforms are widely expressed, PI5P4Kγ exhibits distinct expression patterns and has been implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders.[1] Notably, PI5P4Kγ is reported to have minimal kinase activity compared to the α and β isoforms, suggesting it may also have significant scaffolding functions.[1]

Dysregulation of PI5P4Kγ activity has been linked to several signaling pathways, including the mTORC1 and Notch signaling pathways.[1][3][4] Given its potential as a therapeutic target, the development of specific inhibitors is of high interest.[1][4] To confidently attribute cellular phenotypes to the inhibition of PI5P4Kγ, it is crucial to employ chemically distinct inhibitors to ensure the observed effects are not due to a shared off-target profile of a single chemical scaffold. This guide focuses on comparing allosteric inhibitors of PI5P4Kγ, which offer potential for higher selectivity compared to traditional ATP-competitive inhibitors.[5]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the biochemical potency and selectivity of several PI5P4Kγ inhibitors with distinct chemical structures. It is important to exercise caution when directly comparing absolute values across different studies, as variations in experimental conditions can influence the results.[5][6]

InhibitorTarget(s)Assay TypepIC50IC50 (µM)Ki (nM)Reference(s)
PI5P4Ks-IN-2 PI5P4KγADP-Glo6.2-68[2][5]
PI5P4KαADP-Glo<4.3>30-[5]
PI5P4KβADP-Glo<4.6>30>30,000[2][5]
NIH-12848 PI5P4KγRadiometric-~1-3-[5][7]
PI5P4KαRadiometric->100-[5][7]
PI5P4KβRadiometric->100-[5][7]
NCT-504 PI5P4Kγ--15.8-[8]
THZ-P1-2 (pan-inhibitor) PI5P4Kα, β, γ---4.8 (PI5P4Kγ Kd)[1][9]

Note: pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater potency. Ki is the inhibition constant, with a lower value indicating higher binding affinity. "—" indicates that data was not available in the reviewed sources.

Signaling Pathways and Experimental Workflows

To understand the context of PI5P4Kγ inhibition, it is essential to visualize its role in cellular signaling and the general workflows used for inhibitor characterization.

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane PI5P PI5P PI45P2 PI(4,5)P2 PI5P->PI45P2 ATP -> ADP mTORC1 mTORC1 Signaling PI45P2->mTORC1 PI5P4Kg PI5P4Kγ PI5P4Kg->PI45P2 Phosphorylation PI5P4Kg->mTORC1 Notch Notch Signaling PI5P4Kg->Notch Hippo Hippo Pathway PI5P4Kg->Hippo Inhibitor Structurally Unrelated Inhibitors (e.g., this compound, NIH-12848) Inhibitor->PI5P4Kg Inhibition CellPro Cell Growth & Proliferation mTORC1->CellPro Autophagy Autophagy mTORC1->Autophagy GeneTrans Gene Transcription Notch->GeneTrans

Caption: PI5P4Kγ signaling pathway and points of inhibition.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Phenotypic Validation Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo, Radiometric) Selectivity Isoform & Kinome Selectivity Profiling Biochem_Assay->Selectivity Cell_Viability Cell Viability/ Proliferation Assay Selectivity->Cell_Viability Target_Engagement Target Engagement Assay (e.g., InCELL Pulse) Cell_Viability->Target_Engagement Downstream Downstream Signaling (e.g., Western Blot) Target_Engagement->Downstream Inhibitor_A Inhibitor A Phenotype Consistent Cellular Phenotype Inhibitor_A->Phenotype Inhibitor_B Structurally Unrelated Inhibitor B Inhibitor_B->Phenotype RNAi RNAi-mediated Knockdown RNAi->Phenotype

Caption: Experimental workflow for inhibitor characterization and validation.

Experimental Protocols

Detailed protocols for key assays are provided below to facilitate experimental reproducibility.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Principle: The amount of ADP formed is directly proportional to the kinase activity. The ADP is converted to ATP, which is used by luciferase to generate light.

Materials:

  • Recombinant human PI5P4Kγ, α, and β isoforms

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Procedure:

  • Prepare the kinase reaction mixture containing the respective PI5P4K isoform, PI5P substrate, and kinase reaction buffer.

  • Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate for approximately 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the ADP produced by following the ADP-Glo™ manufacturer's protocol.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition relative to a vehicle-treated control and determine the IC50 value.

Radiometric Kinase Assay

This assay measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the PI5P substrate.

Principle: The amount of radiolabeled PI(4,5)P2 produced is a direct measure of kinase activity.

Materials:

  • Recombinant human PI5P4Kγ, α, and β isoforms

  • PI5P substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test inhibitors (e.g., NIH-12848)

  • Stop solution (e.g., 4 N HCl)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager system

Procedure:

  • Set up the kinase reaction with the PI5P4K isoform, PI5P, and kinase buffer.

  • Add different concentrations of the inhibitor and pre-incubate.

  • Start the reaction by adding [γ-³²P]ATP.

  • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Terminate the reaction with the stop solution.

  • Extract the lipid products.

  • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled PI(4,5)P2 using a phosphorimager.[2]

Cellular Viability Assay (CellTiter-Glo®)

This assay determines the effect of an inhibitor on cell proliferation by measuring ATP levels, which are indicative of metabolically active cells.[2]

Principle: The amount of ATP in viable cells is quantified by a luminescent signal generated by luciferase.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test inhibitors

  • 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.[2]

  • Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control.

  • Incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.[2][10]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][10]

  • Measure luminescence using a plate-reading luminometer.[2][10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[2]

RNA Interference (RNAi) for Target Validation

Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to trigger the degradation of the target mRNA, leading to reduced protein expression.

General Protocol:

  • Design and synthesize siRNAs or shRNAs targeting the PIP4K2C gene. Include non-targeting control siRNAs/shRNAs.

  • Transfect the siRNAs/shRNAs into the chosen cell line using an appropriate transfection reagent.

  • Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Confirm the knockdown efficiency by Western blot or qRT-PCR analysis of PI5P4Kγ protein or mRNA levels, respectively.

  • Perform the relevant cellular or phenotypic assay and compare the results from the PI5P4Kγ knockdown cells to those treated with the inhibitor and the negative controls. A similar phenotypic outcome between inhibitor treatment and target knockdown provides strong validation for the on-target activity of the compound.[7][11]

References

A Comparative Analysis of Allosteric PI5P4K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of allosteric inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). The information presented is supported by experimental data to facilitate the selection of appropriate chemical tools for research and drug discovery.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and immunological conditions.[1][2] Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, represent a promising therapeutic strategy, potentially offering higher selectivity and fewer off-target effects compared to traditional ATP-competitive inhibitors.[3]

This guide provides a comparative analysis of notable allosteric PI5P4K inhibitors, focusing on their potency, selectivity, and mechanism of action, supported by experimental data.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for prominent allosteric PI5P4K inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.[1]

Table 1: Inhibitor Potency Against PI5P4Kγ

InhibitorAssay TypepIC50IC50 (µM)Ki (nM)Kd (nM)Reference(s)
PI5P4K-A-IN-2 (Compound 40)ADP-Glo6.20.6368-[1][4]
NIH-12848Radiometric-1-3--[1]
NCT-504Radiometric-16--[5]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.[1]

Table 2: Inhibitor Selectivity Across PI5P4K Isoforms

InhibitorTarget IsoformpIC50IC50 (µM)Ki (nM)Reference(s)
PI5P4K-A-IN-2 PI5P4Kγ6.2-68[1][4]
PI5P4Kα<4.3>30-[1]
PI5P4Kβ<4.6>30>30,000[1]
NIH-12848 PI5P4Kγ-1-3-[1]
PI5P4Kα->100-[1]
PI5P4Kβ->100-[1]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

PI5P4K_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pi5p4k PI5P4K Activity cluster_downstream Downstream Signaling MST1/2 MST1/2 PI5P4K PI5P4K (α, β, γ) MST1/2->PI5P4K inhibits PI45P2 PI(4,5)P2 PI5P4K->PI45P2 phosphorylates Hippo_Pathway Hippo Pathway (LATS/MOB1) PI5P4K->Hippo_Pathway inhibits PI5P PI5P PI5P->PI5P4K PI5P->Hippo_Pathway activates mTORC1 mTORC1 PI45P2->mTORC1 activates YAP YAP Hippo_Pathway->YAP inhibits

Caption: PI5P4K Signaling Pathway Overview.

Inhibitor_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) selectivity_profiling Selectivity Profiling (e.g., KINOMEscan®) biochem_assay->selectivity_profiling Determine Potency (IC50, Ki) target_engagement Target Engagement (e.g., CETSA) selectivity_profiling->target_engagement Assess Specificity cell_viability Cell Viability/Proliferation (e.g., CellTiter-Glo®) target_engagement->cell_viability downstream_signaling Downstream Signaling (e.g., Western Blot) cell_viability->downstream_signaling Confirm Cellular Activity (EC50) end Characterized Inhibitor downstream_signaling->end Validate Mechanism of Action start Allosteric PI5P4K Inhibitor Candidate start->biochem_assay

Caption: Inhibitor Characterization Workflow.

Experimental Protocols

Detailed protocols for the key assays cited in this guide are provided below to facilitate experimental reproducibility.

In Vitro PI5P4K Kinase Assay (ADP-Glo™ Format)

This assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and inversely proportional to kinase activity.[6]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[7]

    • Prepare serial dilutions of the PI5P4K inhibitor in DMSO, then dilute in assay buffer.[7]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the inhibitor solution or vehicle (DMSO) to the appropriate wells.[7]

    • Add 5 µL of the substrate solution (PI5P).[7]

    • Initiate the reaction by adding 5 µL of the recombinant PI5P4K enzyme solution.[7]

    • Add 5 µL of the ATP solution.[7]

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[7]

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30-60 minutes at room temperature.[7]

    • Measure the luminescence using a plate reader.[7]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.[7]

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).[7]

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

KINOMEscan® Profiling for Inhibitor Selectivity

This competition binding assay is used to determine the selectivity of an inhibitor against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[1]

  • General Protocol:

    • Kinases are tagged with a unique DNA barcode.

    • An immobilized ligand that binds to the active site of the kinases is prepared on beads.

    • The DNA-tagged kinases are incubated with the ligand-coated beads and the test inhibitor at a fixed concentration (e.g., 1 µM).

    • After incubation, the beads are washed to remove unbound kinases.

    • The amount of kinase bound to the beads is quantified by qPCR.

  • Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. A lower percentage indicates stronger binding of the compound to the kinase.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.[1]

  • Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures this change in thermal stability to confirm target engagement.[1]

  • General Protocol:

    • Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.[1]

    • Heating: Heat the cell lysates or intact cells at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

    • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of an inhibitor on the proliferation of cell lines.

  • Principle: The assay measures the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[8]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[9]

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

    • Inhibitor Treatment: Add serial dilutions of the inhibitor to the wells. The final DMSO concentration should be kept below 0.1%.[9]

    • Incubation: Incubate the plate for 72 hours at 37°C.[9]

    • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9] Add 100 µL of CellTiter-Glo® reagent to each well.[9]

    • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis.[9] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] Measure the luminescence using a plate-reading luminometer.[9]

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the EC50 or GI50 value.[8][9]

Conclusion

The landscape of allosteric PI5P4K inhibitors is rapidly evolving, offering promising tools to dissect the intricate roles of PI5P4K isoforms in health and disease. PI5P4K-A-IN-2, for instance, has demonstrated high potency and selectivity for the γ isoform in biochemical assays.[4] The choice of an appropriate inhibitor will ultimately depend on the specific experimental context and the research question being addressed. The detailed protocols and comparative data provided in this guide aim to empower researchers to make informed decisions in their investigations of PI5P4K signaling.

References

PI5P4Ks-IN-2 vs NIH-12848 and NCT-504 for PI5P4Kγ inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of PI5P4Ks-IN-2, NIH-12848, and NCT-504 for PI5P4Kγ Inhibition

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical step in phosphoinositide signaling pathways.[1] These pathways are integral to numerous cellular processes, including cell growth, proliferation, survival, and membrane trafficking.[1][2] The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1] Dysregulation of PI5P4K activity, particularly the gamma isoform (PI5P4Kγ), has been implicated in various diseases, including cancer, neurodegenerative disorders like Huntington's disease, and immunological conditions.[2][3][4] This makes PI5P4Kγ an attractive therapeutic target.

The development of potent and selective inhibitors is crucial for elucidating the specific functions of PI5P4Kγ and for validating its therapeutic potential. This guide provides a detailed, objective comparison of three selective, non-ATP-competitive inhibitors of PI5P4Kγ: this compound, NIH-12848, and NCT-504. The comparison is based on available experimental data on their potency, selectivity, and mechanism of action.

Quantitative Data Presentation

The inhibitory activity, binding affinity, and selectivity of this compound, NIH-12848, and NCT-504 have been characterized through various biochemical assays. The following tables summarize the key quantitative data for each inhibitor.

Table 1: Inhibitor Potency against PI5P4Kγ

InhibitorAssay TypepIC50IC50 (µM)Kᵢ (nM)KᏧ (nM)Reference(s)
This compound ADP-Glo6.2~0.6368-[5]
NIH-12848 Radiometric-~1 - 3.3--[6][7]
NCT-504 ³²P-ATP/PI5P Incorporation-15.8 - 16-354[7][8][9][10]

Table 2: Inhibitor Selectivity against PI5P4K Isoforms

InhibitorTarget IsoformpIC50IC50 (µM)Kᵢ (nM)CommentsReference(s)
This compound PI5P4Kα<4.3>30-Highly selective for γ isoform.[5]
PI5P4Kβ<4.6>30>30,000[5]
NIH-12848 PI5P4Kα->100-Highly selective for γ isoform; no inhibition observed at 100 µM.[6][11]
PI5P4Kβ->100-[6][11]
NCT-504 PI5P4Kα-50 - 100-Weakly inhibits PI5P4Kα.[9][10][12]
PI5P4Kβ->50-Does not significantly inhibit PI5P4Kβ.[9][10][12]

Comparative Analysis

Potency

Based on the available data, This compound demonstrates the highest potency against PI5P4Kγ, with a pIC50 of 6.2 and a Kᵢ value of 68 nM.[5] NIH-12848 follows with an IC50 in the low micromolar range (~1-3.3 µM).[6] NCT-504 is the least potent of the three, with a reported IC50 of approximately 16 µM.[8][9]

Selectivity

All three compounds exhibit selectivity for the PI5P4Kγ isoform.

  • This compound and NIH-12848 are highly selective, showing minimal to no activity against PI5P4Kα and PI5P4Kβ at high concentrations.[5][6][11] this compound has a Kᵢ for PI5P4Kβ that is over 440 times higher than for PI5P4Kγ.[5]

  • NCT-504 is also selective for PI5P4Kγ over a panel of 442 other kinases.[8][12] However, it shows some weak inhibition of PI5P4Kα at concentrations between 50 and 100 µM.[9][10]

Mechanism of Action

A key advantage of these inhibitors is their non-ATP-competitive binding mode, which can enhance selectivity and reduce off-target effects compared to traditional kinase inhibitors that target the highly conserved ATP-binding pocket.

  • This compound and NIH-12848 are characterized as allosteric, non-ATP-competitive inhibitors.[4][7] The crystal structure of PI5P4Kγ in complex with a compound from the same chemotype as NIH-12848 confirmed an allosteric binding mode, engaging a putative lipid interaction site approximately 18 Å from the ATP pocket.[4][7]

  • NCT-504 is also described as a selective allosteric inhibitor.[9] Studies have shown that it does not impair the intrinsic ATP-hydrolytic activity of PI5P4Kγ in the absence of the PI5P substrate, which supports an allosteric mechanism.[9][10]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer context for the function of PI5P4Kγ and the methods used to characterize its inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane & Cytosol cluster_downstream Downstream Cellular Processes PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PI45P2 PI(4,5)P2 PI3K PI3K PI45P2->PI3K Substrate PLC PLC PI45P2->PLC Substrate PIP3 PI(3,4,5)P3 PI3K->PIP3 mTORC1 mTORC1 Signaling PIP3->mTORC1 Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->mTORC1 Modulates DAG->mTORC1 Modulates PI5P4Kg->PI45P2 Catalyzes PI5P4Kg->mTORC1 Regulates Notch Notch Signaling (Receptor Recycling) PI5P4Kg->Notch Regulates Autophagy Autophagy PI5P4Kg->Autophagy Regulates Inhibitors This compound NIH-12848 NCT-504 Inhibitors->PI5P4Kg Allosteric Inhibition Inhibitor_Characterization_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays HTS High-Throughput Screening Potency Potency Assays (IC50 Determination) - Radiometric - ADP-Glo HTS->Potency Selectivity Selectivity Assays (vs. α, β isoforms) Potency->Selectivity Mechanism Mechanism of Action (Binding Mode) Selectivity->Mechanism TargetEngage Target Engagement (e.g., CETSA) Mechanism->TargetEngage Lead Compound Phenotype Phenotypic Assays - Autophagy Flux - Protein Levels (Western Blot) TargetEngage->Phenotype Viability Cell Viability/ Toxicity Assays Phenotype->Viability

References

Confirming On-Target Effects of PI5P4Ks-IN-2 with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), with other alternative inhibitors. The focus is on confirming the on-target effects of this compound through rescue experiments, supported by experimental data and detailed protocols.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This process is integral to various cellular functions, including cell growth and proliferation.[1] The PI5P4K family comprises three isoforms: α, β, and γ.[1][2] Dysregulation of PI5P4K activity has been implicated in diseases such as cancer, making these enzymes attractive therapeutic targets.[3][4] this compound has emerged as a valuable chemical probe for studying the specific functions of the γ isoform due to its high selectivity.[5]

Quantitative Comparison of PI5P4K Inhibitors

The selection of an appropriate inhibitor is critical for targeted research. The following tables summarize the quantitative data for this compound and other notable PI5P4K inhibitors, providing a basis for comparison of their potency and selectivity.

Table 1: Inhibitory Activity of this compound Against PI5P4K Isoforms

Target IsoformpIC50IC50Ki
PI5P4Kα< 4.3> 50 µMNot Determined
PI5P4Kβ< 4.6> 25 µM> 30,000 nM
PI5P4Kγ6.2630 nM68 nM

Data sourced from MedchemExpress and TargetMol product datasheets, referencing Boffey HK, et al. (2022).[5] pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.[1]

Table 2: Comparison with Alternative PI5P4K Inhibitors

InhibitorTarget(s)IC50 / pIC50 / Ki / KdKey Features
This compound PI5P4Kγ pIC50: 6.2 (γ) [6]Highly selective for the γ isoform. [5]
PI5P4K-A-IN-2 (Compound 40)PI5P4KγpIC50: 6.2; Ki: 68 nMAllosteric inhibitor with high selectivity for PI5P4Kγ.[7]
NIH-12848PI5P4Kγ (putative)IC50: 1 µMA putative allosteric inhibitor of PI5P4Kγ.[2]
NCT-504PI5P4KγIC50: 15.8 µMA selective allosteric inhibitor of PI5P4Kγ.[2]
ARUK2001607PI5P4KγKd: 7.1 nMA selective PI5P4Kγ inhibitor.[2]
PI5P4Kα-IN-1PI5P4Kα, PI5P4KβIC50: 2 µM (α), 9.4 µM (β)Inhibitor of α and β isoforms.[2]
CC260PI5P4Kα, PI5P4KβKi: 40 nM (α), 30 nM (β)A selective inhibitor of PI5P4Kα and PI5P4Kβ.[2]
ARUK2007145PI5P4Kα, PI5P4KγpIC50: 7.3 (α), 8.1 (γ)A potent, cell-active dual inhibitor of the α and γ isoforms.[2]

Experimental Protocols

To ensure the observed cellular phenotype is a direct result of inhibiting the intended target, rescue experiments are crucial. Below are detailed methodologies for key experiments to validate the on-target effects of this compound.

Protocol 1: Generation of an Inhibitor-Resistant PI5P4Kγ Mutant

Objective: To create a PI5P4Kγ mutant that is less sensitive to this compound, which can be used in rescue experiments.

Principle: Site-directed mutagenesis is used to alter the amino acid sequence of PI5P4Kγ in or near the inhibitor's binding site without abolishing its kinase activity. This renders the mutant enzyme resistant to inhibition.

Methodology:

  • Identify Putative Binding Site: Based on the allosteric, non-ATP competitive binding mode of this compound, identify potential amino acid residues for mutation by analyzing the co-crystal structure of the inhibitor and enzyme or through computational modeling.

  • Site-Directed Mutagenesis:

    • Use a commercially available site-directed mutagenesis kit with a plasmid containing the wild-type PI5P4Kγ cDNA.

    • Design primers containing the desired mutation.

    • Perform PCR to introduce the mutation.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Verify the mutation by DNA sequencing.

  • In Vitro Kinase Assay:

    • Express and purify both the wild-type and mutant PI5P4Kγ proteins.

    • Perform an in vitro kinase assay (e.g., ADP-Glo™ Kinase Assay) in the presence of increasing concentrations of this compound to confirm the reduced sensitivity of the mutant enzyme.

Protocol 2: On-Target Validation via Rescue Experiment

Objective: To demonstrate that the cellular effects of this compound are specifically due to the inhibition of PI5P4Kγ.

Principle: If the phenotype induced by this compound is an on-target effect, expressing an inhibitor-resistant mutant of PI5P4Kγ in the cells should reverse or "rescue" this phenotype.[8]

Methodology:

  • Cell Line Selection: Choose a cell line that exhibits a measurable phenotype upon treatment with this compound (e.g., decreased cell viability, altered signaling).

  • Stable Cell Line Generation:

    • Subclone the wild-type and inhibitor-resistant PI5P4Kγ cDNA into a suitable mammalian expression vector (e.g., with a doxycycline-inducible promoter).

    • Transfect the vector into the chosen cell line.

    • Select for stable expression using an appropriate selection marker.

  • Rescue Experiment Execution:

    • Plate the stable cell lines (expressing wild-type PI5P4Kγ, resistant PI5P4Kγ, or an empty vector control).

    • Induce the expression of the respective PI5P4Kγ constructs (e.g., by adding doxycycline).

    • Treat the cells with this compound at a concentration known to induce the phenotype.

    • As a control, treat a set of cells with a vehicle (e.g., DMSO).

  • Phenotypic Analysis:

    • Assess the phenotype of interest. For example, if the inhibitor causes a decrease in cell viability, measure viability using an assay like CellTiter-Glo®.

    • Expected Outcome: Cells expressing the inhibitor-resistant PI5P4Kγ mutant should show a reversal of the phenotype induced by this compound, while cells expressing the wild-type enzyme or the empty vector will still exhibit the phenotype.

Protocol 3: Biochemical Kinase Assay (ADP-Glo™)

Objective: To quantify the inhibitory activity of this compound against different PI5P4K isoforms.[5]

Principle: This luminescence-based assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely correlated with the inhibitor's potency.[5]

Methodology:

  • Reaction Setup: In a multi-well plate, combine the recombinant PI5P4K isoform (α, β, or γ), the lipid substrate (PI5P), and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Reaction Initiation: Start the kinase reaction by adding ATP. The ATP concentration should be near the Km for each enzyme.[5]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Detection:

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response data to a suitable model.[5]

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the experimental logic, the following diagrams are provided.

PI5P4K_Signaling_Pathway PI5P4Kγ Signaling Pathway and Inhibition PI5P PI5P (Phosphatidylinositol 5-phosphate) PIP4K_gamma PI5P4Kγ PI5P->PIP4K_gamma Substrate PI45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) PIP4K_gamma->PI45P2 Phosphorylation Downstream Downstream Signaling (e.g., Hippo Pathway Modulation) PI45P2->Downstream Inhibitor This compound Inhibitor->PIP4K_gamma

Caption: PI5P4Kγ signaling and its inhibition by this compound.

Rescue_Experiment_Workflow Workflow for On-Target Validation with Rescue Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Expected Outcome Mutagenesis 1. Create Inhibitor-Resistant PI5P4Kγ Mutant Stable_Lines 2. Generate Stable Cell Lines (WT, Mutant, Vector) Mutagenesis->Stable_Lines Induce 3. Induce Protein Expression Stable_Lines->Induce Treat 4. Treat with this compound or Vehicle Induce->Treat Phenotype 5. Measure Cellular Phenotype Treat->Phenotype WT_Vector WT / Vector: Phenotype Observed Phenotype->WT_Vector Mutant Resistant Mutant: Phenotype Rescued Phenotype->Mutant

Caption: Workflow for confirming on-target effects via rescue experiment.

References

A Comparative Guide to the Efficacy of PI5P4K Inhibitors: Bridging the Gap Between In Vitro Potency and In-Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational efficacy of kinase inhibitors from a purified enzyme to a complex cellular environment is a critical challenge. This guide provides an objective comparison of the in vitro and in-cell efficacy of key inhibitors targeting Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), a family of lipid kinases implicated in cancer and other diseases. We delve into the supporting experimental data, provide detailed protocols for key assays, and visualize the underlying biological pathways and experimental workflows.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are crucial enzymes in phosphoinositide metabolism, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic activity is integral to various cellular processes, including signal transduction and metabolic regulation, making PI5P4Ks attractive therapeutic targets.[2] The PI5P4K family consists of three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[3] Dysregulation of their activity has been linked to diseases such as cancer, immune disorders, and neurodegenerative conditions.[4][5]

A significant hurdle in the development of PI5P4K inhibitors is the often-observed discrepancy between their potency in biochemical assays (in vitro) and their effectiveness in a cellular context (in-cell).[4][5] This guide aims to illuminate this gap by presenting available data for prominent PI5P4K inhibitors, detailing the methodologies used to assess their efficacy, and providing a visual representation of the complex signaling networks they modulate.

Comparative Efficacy of PI5P4K Inhibitors

The following table summarizes the in vitro and in-cell efficacy of selected PI5P4K inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget(s)In Vitro Efficacy (IC50/Ki)In-Cell Efficacy (EC50/IC50)Cell Line(s)Reference(s)
THZ-P1-2 Pan-PI5P4K (covalent)IC50: 190 nM (PI5P4Kα)IC50: 0.87 - 3.95 µM (anti-proliferative)AML/ALL cell lines[4][6]
CC260 PI5P4Kα, PI5P4KβKi: 40 nM (PI5P4Kα), 30 nM (PI5P4Kβ)Not explicitly reported, but shows effects in myotubes and breast cancer cellsC2C12 myotubes, BT474[1][5]
A131 PI5P4KsIC50: 1.9 µM (PI5P4K2A), 0.6 µM (purified PIP4Ks)Potent anti-proliferative agent with cancer cell selectivityVarious cancer cell lines[7][8]
NIH-12848 PI5P4KγIC50: ~1 µMNot explicitly reported-[1]

Note: IC50 represents the half-maximal inhibitory concentration, Ki represents the inhibitory constant, and EC50 represents the half-maximal effective concentration. A lower value indicates higher potency.

Understanding the Discrepancy: In Vitro vs. In-Cell Efficacy

The transition from a controlled in vitro environment to the complexity of a living cell introduces numerous variables that can impact inhibitor efficacy. Key factors contributing to the discrepancy between biochemical and cellular potencies include:

  • Intracellular ATP/GTP Concentrations: Most kinase inhibitors are ATP-competitive. The physiological concentrations of ATP and GTP inside a cell (millimolar range) are significantly higher than those typically used in in vitro kinase assays (micromolar range). This competition can dramatically reduce the apparent potency of an inhibitor in a cellular setting.[9][10]

  • Cellular Permeability and Efflux: For an inhibitor to be effective, it must cross the cell membrane to reach its target. Poor membrane permeability or active removal by cellular efflux pumps can lower the intracellular concentration of the compound, leading to reduced efficacy.[11]

  • Off-Target Effects: Small molecule inhibitors can interact with other kinases or proteins within the cell, leading to unexpected biological responses or toxicity that can confound the assessment of on-target efficacy.[11]

  • Scaffolding Functions of PI5P4K: PI5P4K isoforms possess kinase-independent scaffolding functions that can influence signaling pathways. Pharmacological inhibition of only the kinase activity may not produce the same phenotype as genetic knockout or knockdown, which ablates the entire protein.[9]

Experimental Protocols

Accurate and reproducible assessment of inhibitor efficacy relies on well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of PI5P4K inhibitors.

In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration.[12][13]

Procedure:

  • Reaction Setup: In a 384-well plate, add the PI5P4K inhibitor at various concentrations.

  • Add the PI5P4K enzyme and the lipid substrate (e.g., PI5P).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to a vehicle control (0% inhibition) and a no-enzyme control or a known potent inhibitor (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

In-Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the PI5P4K inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the EC50 value.[11]

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

PI5P4K_Signaling_Pathway cluster_cytosol Cytosol PI5P PI5P PI5P4K PI5P4Kα/β/γ PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 PI5P4K->PI45P2 Product mTORC1 mTORC1 Signaling PI5P4K->mTORC1 Hippo Hippo Pathway PI5P4K->Hippo Inhibitor PI5P4K Inhibitor Inhibitor->PI5P4K CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy YAP YAP Hippo->YAP YAP->CellGrowth Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_incell In-Cell Efficacy cluster_comparison Comparative Analysis Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Biochem_Assay->IC50 Compare Compare In Vitro IC50 vs. In-Cell EC50 IC50->Compare Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Viability_Assay CETSA Target Engagement (e.g., CETSA) Inhibitor_Treatment->CETSA EC50 Determine EC50 Viability_Assay->EC50 EC50->Compare CETSA->Compare Confirms Target Engagement

References

Evaluating the Therapeutic Potential of PI5P4Ks-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of PI5P4Ks-IN-2 against other emerging Phosphatidylinositol 5-Phosphate 4-Kinase inhibitors, providing experimental data and protocols to inform therapeutic development.

The family of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) has emerged as a promising therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and immunological conditions.[1][2] These lipid kinases play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3] The three isoforms, PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, have distinct and sometimes overlapping functions, making isoform-selective inhibition a key strategy for therapeutic intervention.[4][5] This guide provides a comparative analysis of this compound, a selective inhibitor of PI5P4Kγ, against other notable PI5P4K inhibitors with varying isoform selectivities.

Quantitative Comparison of Inhibitor Potency and Selectivity

The selection of an appropriate chemical probe is critical for dissecting the specific roles of each PI5P4K isoform and for developing targeted therapies. The following tables summarize the available quantitative data for this compound and other representative PI5P4K inhibitors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency and Selectivity of PI5P4K Inhibitors

CompoundTarget(s)Assay TypepIC50IC50Ki (nM)Reference(s)
This compound PI5P4Kγ ADP-Glo6.2630 nM68[6][7]
PI5P4KαADP-Glo< 4.3> 50 µMND[6][7]
PI5P4KβADP-Glo< 4.6> 25 µM> 30,000[6][7]
CC260 PI5P4KαNot Specified--40[8][9]
PI5P4KβNot Specified--30[8][9]
THZ-P1-2 Pan-PI5P4K (covalent)Radiometric TLC-Sub-micromolar-[10]
NIH-12848 PI5P4KγNot Specified-1 µM-[9][11]
ARUK2007145 PI5P4Kα / PI5P4KγNot Specified7.3 (α), 8.1 (γ)--[9]

ND: Not Determined

Table 2: Cellular Activity of Select PI5P4K Inhibitors

CompoundCell Line(s)EffectAssayReference(s)
THZ-P1-2 AML/ALL cell linesDecreased cell viabilityNot Specified[10]
CC260 Breast cancer BT474 cellsActivation of AMPK, reduction of mTORC1 activityWestern Blot[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and evaluation process of these inhibitors.

PI5P4K Signaling Pathway and Point of Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are key enzymes in phosphoinositide metabolism. They catalyze the phosphorylation of PI5P to generate PI(4,5)P2, a critical second messenger that influences numerous cellular processes, including cell growth, proliferation, and survival.[3] The PI5P4K pathway intersects with other major signaling networks, such as the mTOR and Hippo pathways.[3] this compound acts as a selective inhibitor of the PI5P4Kγ isoform, thereby blocking its contribution to the PI(4,5)P2 pool.

PI5P4K_Signaling_Pathway PI5P4Kγ Signaling Pathway and Inhibition cluster_membrane Cellular Membranes cluster_cytosol Cytosol PI5P PI5P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., mTOR, Hippo pathways) PI45P2->Downstream PI5P4K_gamma->PI45P2 Catalyzes phosphorylation PI5P4Ks_IN_2 This compound PI5P4Ks_IN_2->PI5P4K_gamma Inhibits

Caption: PI5P4Kγ signaling pathway and its inhibition by this compound.

Generalized Workflow for Kinase Inhibitor Evaluation

The discovery and characterization of a kinase inhibitor like this compound involve a multi-step process, from initial screening to detailed cellular analysis. This workflow ensures a comprehensive evaluation of the compound's potency, selectivity, and therapeutic potential.

Kinase_Inhibitor_Workflow Generalized Workflow for Kinase Inhibitor Evaluation cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & In Vivo Validation Hit_ID Hit Identification (e.g., High-Throughput Screen) Biochem_Assay Biochemical Assays (e.g., ADP-Glo) Hit_ID->Biochem_Assay Potency Determination Selectivity Selectivity Profiling (e.g., Kinome Scan) Biochem_Assay->Selectivity Assess Specificity Cell_Viability Cellular Viability Assays Selectivity->Cell_Viability Functional Effects Target_Engagement On-Target Engagement in Cells Cell_Viability->Target_Engagement Confirm Mechanism In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Target_Engagement->In_Vivo Evaluate Therapeutic Potential

References

A Comparative Guide to PI5P4Ks-IN-2 and Covalent PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), against a prominent class of covalent pan-PI5P4K inhibitors. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate chemical tools for their studies in cancer biology, metabolic disorders, and other signaling pathways.

Introduction to PI5P4K Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases comprising three isoforms (α, β, and γ) that play a critical role in cellular signaling. They catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in a multitude of cellular processes. The dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.

Small molecule inhibitors of PI5P4Ks can be broadly categorized into two types: isoform-selective inhibitors, such as this compound which primarily targets PI5P4Kγ, and pan-inhibitors that target all three isoforms. Among the pan-inhibitors, covalent inhibitors like THZ-P1-2 have emerged as potent research tools. These inhibitors form a permanent bond with the kinase, typically by targeting a cysteine residue, leading to irreversible inhibition. This guide will focus on a comparative analysis of the isoform-selective this compound and the covalent pan-inhibitor class, represented by THZ-P1-2 and its analogue, Compound 30.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activities of this compound and selected covalent PI5P4K inhibitors. It is important to note that the data presented has been compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

InhibitorTypePI5P4KαPI5P4KβPI5P4KγReference(s)
This compound γ-selectivepIC50 < 4.3pIC50 < 4.6pIC50 = 6.2[1]
IC50 > 50 µMIC50 > 25 µMIC50 = 630 nM[1]
Ki > 30,000 nMKi = 68 nM[1]
THZ-P1-2 Pan-inhibitor (covalent)IC50 = 190 nM--[2]
Compound 30 Pan-inhibitor (covalent)IC50 = 1.3 µMIC50 = 9.9 µM22% inhibition at 1 µM[1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. IC50 and Ki (inhibition constant) are measures of inhibitor potency, with lower values indicating higher potency. "-" indicates that data was not available in the reviewed sources.

As the data indicates, this compound demonstrates clear selectivity for the PI5P4Kγ isoform, with significantly lower activity against the α and β isoforms[1]. In contrast, the covalent inhibitors THZ-P1-2 and Compound 30 exhibit broader activity across the PI5P4K isoforms[1][2].

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the PI5P4K signaling pathway and the experimental workflows used to characterize them.

PI5P4K_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Growth_Factors Growth Factors PI5P4K PI5P4K (α, β, γ) Growth_Factors->PI5P4K Stress_Signals Stress Signals Stress_Signals->PI5P4K PI5P PI5P PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 PI5P4K->PI45P2 Catalyzes Autophagy Autophagy PI5P4K->Autophagy PI3K_AKT PI3K/AKT Pathway PI45P2->PI3K_AKT Hippo_Pathway Hippo Pathway PI45P2->Hippo_Pathway Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth Hippo_Pathway->Cell_Growth Cell_Survival Cell Survival Autophagy->Cell_Survival PI5P4Ks_IN_2 This compound (γ-selective) PI5P4Ks_IN_2->PI5P4K Inhibits γ Covalent_Inhibitors Covalent Inhibitors (THZ-P1-2, etc.) Covalent_Inhibitors->PI5P4K Inhibits α, β, γ

The PI5P4K signaling pathway, illustrating the conversion of PI5P to PI(4,5)P2 and its downstream effects.

Inhibitor_Characterization_Workflow Start Inhibitor Discovery/ Design Biochemical_Assay Biochemical Assays (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_Potency Determine Potency (IC50, Ki) Biochemical_Assay->Determine_Potency Determine_Selectivity Determine Selectivity (Isoform & Kinome-wide) Biochemical_Assay->Determine_Selectivity Cellular_Assays Cellular Assays Determine_Potency->Cellular_Assays Determine_Selectivity->Cellular_Assays Target_Engagement Confirm Target Engagement (e.g., CETSA) Cellular_Assays->Target_Engagement Phenotypic_Effects Assess Phenotypic Effects (Proliferation, Autophagy, etc.) Cellular_Assays->Phenotypic_Effects End Lead Optimization/ Further Studies Target_Engagement->End Phenotypic_Effects->End

A generalized workflow for the biochemical and cellular characterization of PI5P4K inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the characterization of PI5P4K inhibitors.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant PI5P4K enzyme (α, β, or γ isoform)

    • PI5P substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test inhibitors (e.g., this compound, THZ-P1-2)

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant PI5P4K enzyme, and the PI5P substrate.

    • Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding often stabilizes the target protein, leading to a shift in its thermal denaturation profile.

  • Materials:

    • Cultured cells expressing the target PI5P4K isoform(s)

    • Test inhibitor

    • Cell lysis buffer (e.g., PBS with protease inhibitors)

    • Equipment for heat treatment (e.g., PCR cycler)

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the PI5P4K isoform of interest

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for a defined period.

    • Harvest the cells and resuspend them in lysis buffer.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

    • Cool the samples and centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PI5P4K at each temperature by Western blotting.

    • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

Conclusion

This compound serves as a valuable research tool for investigating the specific functions of the PI5P4Kγ isoform due to its high selectivity. This contrasts with covalent pan-inhibitors like THZ-P1-2, which are useful for studying the broader roles of the PI5P4K family. The choice between an isoform-selective inhibitor and a pan-inhibitor will depend on the specific research question. The availability of a diverse toolkit of inhibitors is crucial for dissecting the complex biology of the PI5P4K signaling pathway and for the development of novel therapeutic strategies targeting this important kinase family.

References

Safety Operating Guide

Proper Disposal of PI5P4Ks-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, PI5P4Ks-IN-2 should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific local and national regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal process. The following table summarizes key information for this compound.

ParameterSpecificationSource
Molecular Formula C22H23N5[1]
Molecular Weight 357.45 g/mol [1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1][2]

Step-by-Step Disposal Procedure

The following workflow outlines the necessary steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_containment Containment cluster_final Final Disposal PPE 1. Don Personal Protective Equipment (PPE) Segregate 2. Segregate Waste PPE->Segregate Container 3. Use Designated Hazardous Waste Container Segregate->Container Label 4. Label Container Clearly Container->Label Store 5. Store Securely Label->Store Contact 6. Arrange for Pickup by EHS Store->Contact

Workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the compound.
  • Liquid Waste: Collect solutions containing this compound, including residual amounts in original vials and any experimental solutions. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Designated Hazardous Waste Container:

  • Place all segregated waste into a dedicated, leak-proof hazardous waste container provided by your institution's EHS department. Ensure the container is compatible with the chemical nature of the waste.

4. Clear Labeling:

  • Label the hazardous waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation.

5. Secure Storage:

  • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials. This area should be well-ventilated.

6. EHS Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste. Follow their specific procedures for scheduling a pickup.

PI5P4K Signaling Pathway Context

Understanding the biological context of this compound reinforces the need for careful handling and disposal. This inhibitor targets a key step in the phosphoinositide signaling pathway, which is integral to numerous cellular processes.[3][4]

PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 PI5P4Kgamma->PI45P2 ATP to ADP Downstream Downstream Signaling (e.g., mTOR pathway regulation) PI45P2->Downstream Inhibitor This compound Inhibitor->PI5P4Kgamma Inhibition

Inhibition of PI5P4Kγ by this compound in the phosphoinositide pathway.

Experimental Protocols for Characterization

The following protocols are representative of assays used to characterize PI5P4K inhibitors. Waste generated from these experiments must be disposed of following the procedures outlined above.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction to measure enzymatic activity.[5]

StepProcedure
1. Reaction Setup Prepare a reaction mixture with recombinant PI5P4Kγ, PI5P substrate, and kinase buffer.
2. Inhibitor Addition Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the mixture.
3. Kinase Reaction Initiate the reaction by adding ATP and incubate at a controlled temperature.
4. ADP Detection Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.
5. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
6. Measurement Measure luminescence, which is proportional to the ADP produced and thus kinase activity.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.[5]

StepProcedure
1. Cell Treatment Treat cultured cells with this compound or a vehicle control.
2. Heat Treatment Lyse the cells and heat the lysate across a range of temperatures.
3. Protein Separation Separate the soluble and aggregated protein fractions by centrifugation.
4. Western Blotting Analyze the amount of soluble PI5P4Kγ remaining at each temperature using SDS-PAGE and Western blotting.
5. Data Analysis A shift in the thermal denaturation curve indicates ligand binding and protein stabilization.

By adhering to these disposal procedures and understanding the context of this compound's use, researchers can maintain a safe and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PI5P4Ks-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory use of PI5P4Ks-IN-2, a potent phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) inhibitor, is critical for protecting researchers and ensuring the integrity of your work. As a potent, biologically active small molecule, this compound should be treated as potentially hazardous. This guide provides immediate and essential safety and logistical information, including personal protective equipment (PPE), handling protocols, and disposal plans, based on established safety procedures for potent, research-grade kinase inhibitors.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is mandatory when handling this compound to minimize exposure risk. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent dedicated lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic operational plan is crucial for the safe management of this compound within the laboratory.

Receiving and Storage: Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound is typically stored at -20°C.[1] Always confirm the recommended storage conditions on the product vial or datasheet and store it in a clearly labeled, designated, and secure location away from incompatible materials.[1]

Handling and Preparation: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1] When weighing the solid compound, use a precision balance inside the fume hood and handle it carefully to minimize dust generation.[1] When preparing solutions, slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound.[1]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [1][2]

  • Decontamination: All non-disposable equipment that has been in contact with the compound should be thoroughly decontaminated according to your institution's established procedures for hazardous chemicals.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines a standard workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring researcher safety at each step.

cluster_prep Preparation in Fume Hood cluster_exp Experimentation cluster_disposal Waste Disposal weigh Weigh Solid this compound (N95 Respirator, Double Gloves, Goggles) dissolve Dissolve in Solvent (Double Gloves, Goggles) weigh->dissolve Careful Transfer solid_waste Collect Solid Waste (Gloves, Tips, Tubes) weigh->solid_waste Dispose Contaminated Weigh Paper/Spatula cell_culture Cell-Based Assay (BSC, Nitrile Gloves, Safety Glasses) dissolve->cell_culture Add to Media data_acq Data Acquisition cell_culture->data_acq cell_culture->solid_waste liquid_waste Collect Liquid Waste (Unused Solutions, Media) cell_culture->liquid_waste decontaminate Decontaminate Equipment data_acq->decontaminate hazardous_container Hazardous Waste Container solid_waste->hazardous_container Seal & Label liquid_waste->hazardous_container Seal & Label

Caption: A workflow for the safe handling and disposal of this compound.

References

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